molecular formula C7H10O2 B041561 Methyl 1-cyclopentene-1-carboxylate CAS No. 25662-28-6

Methyl 1-cyclopentene-1-carboxylate

Cat. No.: B041561
CAS No.: 25662-28-6
M. Wt: 126.15 g/mol
InChI Key: VTYCAXIAUKEGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclopentene-1-carboxylate, a cyclic alkene, is a cyclopentene derivative. It participates in the synthesis of azulene derivatives by initially forming the corresponding cyclopropanol followed by oxy-Cope rearrangement.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl cyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCAXIAUKEGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338442
Record name Methyl cyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25662-28-6
Record name Methyl cyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclopent-1-ene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-cyclopentene-1-carboxylate (CAS: 25662-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyclopentene-1-carboxylate, with the CAS number 25662-28-6, is a cyclic alkene and a cyclopentene (B43876) derivative.[1] This colorless liquid serves as a versatile building block in organic synthesis.[2] Its utility is demonstrated in the synthesis of complex natural products and in various chemical transformations.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and applications, with a focus on its relevance to research and drug development.

Physicochemical Properties

This compound is a colorless liquid with a fruity odor.[2] It is soluble in organic solvents but sparingly soluble in water.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₂[2]
Molecular Weight 126.15 g/mol
CAS Number 25662-28-6
Appearance Colorless liquid[1]
Boiling Point 76-78 °C at 9 mmHg[1]
Density 1.031 g/mL at 20 °C[1]
Refractive Index (n²⁰/D) 1.4660[1]
Flash Point 62 °C (143.6 °F) - closed cup

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The key spectral data are summarized below.

Spectroscopy Data Source
¹³C NMR Spectral data available on PubChem.[3]
GC-MS NIST Number: 159461; Top Peaks (m/z): 67, 95, 126.[3]
FTIR Spectrum acquired on a Bruker Tensor 27 FT-IR (Neat).[3]

Synthesis

Proposed Synthetic Pathway

A likely two-step synthesis involves the formation of 1-cyclopentene-1-carboxylic acid followed by Fischer esterification.

G cluster_0 Step 1: Synthesis of 1-Cyclopentene-1-carboxylic Acid cluster_1 Step 2: Fischer Esterification start1 Starting Materials (e.g., 5-formylvaleric acid ester) step1 Reaction over oxidic catalysts (200-450°C) [3] start1->step1 product1 1-Cyclopentene-1-carboxylic Acid step1->product1 start2 1-Cyclopentene-1-carboxylic Acid product1->start2 Intermediate step2 Esterification start2->step2 methanol (B129727) Methanol (CH₃OH) methanol->step2 acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->step2 product2 This compound step2->product2

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Fischer Esterification of 1-Cyclopentene-1-carboxylic Acid (General Procedure)

This protocol is a general representation of a Fischer esterification and would require optimization for this specific substrate.[5][6]

Materials:

  • 1-Cyclopentene-1-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopentene-1-carboxylic acid in an excess of anhydrous methanol (typically 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of several complex natural products and other organic molecules.

G cluster_applications Synthetic Applications main This compound pinnaic Pinnaic Acid Synthesis main->pinnaic Starting Material [1] halichlorine Halichlorine Synthesis main->halichlorine Starting Material [1] azulene (B44059) Azulene Derivatives Synthesis main->azulene Participates in synthesis via cyclopropanol formation and oxy-Cope rearrangement [1, 20] heck Asymmetric Oxidative Heck Reaction main->heck Reacts with aryl boronic acids in the presence of a chiral Pd(II) complex [1]

Caption: Key synthetic applications of this compound.

Synthesis of Pinnaic Acid and Halichlorine

This compound serves as a key starting material in the total synthesis of the marine alkaloids pinnaic acid and halichlorine.[1] These complex molecules exhibit interesting biological activities, and their synthesis is a significant challenge in organic chemistry.

Synthesis of Azulene Derivatives

This compound is utilized in the synthesis of azulene derivatives.[1] The reaction pathway involves the initial formation of a corresponding cyclopropanol, followed by an oxy-Cope rearrangement to construct the azulene skeleton.[1][7]

Asymmetric Oxidative Heck Reaction

This compound undergoes asymmetric oxidative Heck reactions with aryl boronic acids.[1] This reaction, catalyzed by a chiral N-heterocyclic carbene (NHC)-palladium (II) complex, allows for the stereoselective formation of carbon-carbon bonds, a crucial transformation in the synthesis of chiral molecules for drug development.

Biological Activity

The direct biological activity of this compound has not been extensively reported in the scientific literature. Its primary role in the context of drug development appears to be as a versatile building block for the synthesis of more complex, biologically active molecules. While some cyclopentane (B165970) and cyclopropane (B1198618) derivatives have been investigated for their potential as enzyme inhibitors, there is no specific data currently available for this compound itself.[8]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its role as a precursor to complex natural products and its utility in modern catalytic reactions underscore its importance to researchers in synthetic chemistry and drug discovery. While its own biological profile is not well-characterized, its utility as a scaffold for the construction of bioactive molecules makes it a compound of considerable interest. Further research into new synthetic applications and the biological evaluation of its derivatives could open up new avenues for this important building block.

References

An In-depth Technical Guide to the Physical Properties of Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of Methyl 1-cyclopentene-1-carboxylate (CAS No. 25662-28-6). This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document consolidates key physical data, outlines general experimental protocols for their determination, and presents a representative synthetic route. The information is intended to support researchers in the effective handling, characterization, and application of this versatile reagent.

Core Physical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1] Key physical constants have been experimentally determined and are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₂[1][2][3]
Molecular Weight 126.15 g/mol [2]
Boiling Point 76-78 °C at 9 mmHg[2][3][4]
180-182 °C (predicted at atmospheric pressure)[1]
Density 1.031 g/mL at 20 °C[2][3][4]
Refractive Index (n²⁰/D) 1.4660[2][3][4]
Flash Point 135 °F (57.2 °C)[3][4]
Solubility Soluble in organic solvents; insoluble in water.[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral characteristics.

SpectroscopyKey Features and Data
¹H NMR Data available, but specific shifts require access to spectral databases.
¹³C NMR Data available from sources like Sigma-Aldrich.[5]
Infrared (IR) Authentic IR spectrum available, confirming the presence of key functional groups.[6]
Mass Spectrometry (MS) GC-MS data confirms the molecular weight of 126.[5]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of liquids like this compound are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes.

Apparatus:

  • Melting point apparatus (e.g., MelTemp) or Thiele tube

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (oil or sand)

Procedure:

  • A small amount (a few drops) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is carefully adjusted to maintain a steady stream of bubbles.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable indicator of purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

  • Lens paper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prism of the refractometer is cleaned with a suitable solvent and dried with lens paper.

  • A few drops of this compound are placed on the surface of the prism.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C), which is maintained by the circulating water bath.

  • The light source is switched on, and the handwheel is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

Synthetic Workflow

This compound can be synthesized through various organic transformations. A common approach involves the esterification of 1-cyclopentene-1-carboxylic acid. The following diagram illustrates a generalized synthetic workflow.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 1-Cyclopentene-1-carboxylic acid Reaction Esterification Reactant1->Reaction Reactant2 Methanol Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction cat. Solvent Excess Methanol or Inert Solvent Solvent->Reaction Heat Reflux Heat->Reaction Product This compound Reaction->Product

Caption: Generalized workflow for the synthesis of this compound via Fischer esterification.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its functional groups, an ester and a carbon-carbon double bond, allow for a wide range of chemical transformations. It is a precursor for the synthesis of various complex molecules, including natural products and pharmaceutical agents.

References

"Methyl 1-cyclopentene-1-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of Methyl 1-cyclopentene-1-carboxylate, a cyclopentene (B43876) derivative used as a starting material in the synthesis of various chemical compounds.[1]

Chemical Properties and Identification

This compound is a colorless liquid.[1] It is utilized in organic synthesis, for instance, in asymmetric oxidative Heck reactions and in the synthesis of azulene (B44059) derivatives.[1]

Below is a summary of the key molecular data for this compound.

IdentifierValue
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol [2][3][4]
CAS Number 25662-28-6[2]
Linear Formula C₅H₇CO₂CH₃[2]

Logical Relationship of Compound Properties

The following diagram illustrates the direct association between the chemical compound and its fundamental molecular properties.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C7H10O2 C7H10O2 Molecular Formula->C7H10O2 126.15 g/mol 126.15 g/mol Molecular Weight->126.15 g/mol

Caption: Molecular properties of this compound.

References

Synthesis of Methyl 1-cyclopentene-1-carboxylate from Cyclopentanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 1-cyclopentene-1-carboxylate, a valuable building block in organic synthesis, starting from the readily available precursor, cyclopentanone (B42830).[1] This document details the primary synthetic methodologies, focusing on the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are the most prevalent and effective routes for this transformation. The guide includes detailed experimental protocols, a comparative analysis of the synthetic routes, and visualizations of the reaction workflows to aid in practical application and understanding.

Introduction

This compound is a cyclic α,β-unsaturated ester with the chemical formula C₇H₁₀O₂.[2] It serves as a versatile intermediate in the synthesis of various organic molecules and natural products. Its structure, featuring a reactive double bond conjugated to an ester group, allows for a variety of subsequent chemical modifications. This guide focuses on the efficient synthesis of this compound from cyclopentanone, a common and inexpensive starting material.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 25662-28-6[2][3]
Molecular Formula C₇H₁₀O₂[2]
Molecular Weight 126.15 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 76-78 °C / 9 mmHg[3]
Density 1.031 g/mL at 20 °C[3]
Refractive Index (n20/D) 1.4660[3]

Synthetic Methodologies

The conversion of cyclopentanone to this compound involves the formation of a carbon-carbon double bond at the carbonyl position, a classic transformation in organic synthesis. The two most prominent and reliable methods for achieving this are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig reagent, often leading to higher yields, especially with sterically hindered ketones.[4][5] A significant advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble, simplifying the purification process.[4][5] This reaction typically shows a high selectivity for the formation of the (E)-alkene isomer.[4][5]

The key reagent for this synthesis is a phosphonate ester, such as methyl 2-(diethoxyphosphoryl)acetate or triethyl phosphonoacetate. The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to the carbonyl group of cyclopentanone. The resulting intermediate then eliminates a phosphate salt to yield the desired α,β-unsaturated ester.

HWE_Reaction cluster_reagents Reagents cluster_reaction Reaction Steps cluster_products Products Cyclopentanone Cyclopentanone Nucleophilic_Addition 2. Nucleophilic Addition to Cyclopentanone Cyclopentanone->Nucleophilic_Addition Phosphonate Methyl 2-(diethoxyphosphoryl)acetate Deprotonation 1. Deprotonation of Phosphonate Phosphonate->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Deprotonation->Nucleophilic_Addition Elimination 3. Elimination of Phosphate Nucleophilic_Addition->Elimination Product This compound Elimination->Product Byproduct Water-soluble Phosphate Salt Elimination->Byproduct

Figure 1: Workflow of the Horner-Wadsworth-Emmons Reaction.

Materials:

  • Cyclopentanone

  • Methyl 2-(diethoxyphosphoryl)acetate (or triethyl phosphonoacetate)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF.

  • Ylide Formation: The suspension is cooled to 0 °C in an ice bath. Methyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) is added dropwise to the stirred suspension. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Reaction with Cyclopentanone: A solution of cyclopentanone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Table 2: Summary of HWE Reaction Parameters

ParameterValue
Key Reagent Methyl 2-(diethoxyphosphoryl)acetate
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield High (generally >80%)
Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[6] For the synthesis of α,β-unsaturated esters, a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, is employed. Stabilized ylides are generally less reactive than their unstabilized counterparts and often require heating to react with ketones.[7] A potential drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes be challenging to separate from the desired product.

Wittig_Reaction cluster_reagents Reagents cluster_reaction Reaction Steps cluster_products Products Cyclopentanone Cyclopentanone Nucleophilic_Addition 1. Nucleophilic Addition Cyclopentanone->Nucleophilic_Addition Wittig_Reagent Methyl (triphenylphosphoranylidene)acetate Wittig_Reagent->Nucleophilic_Addition Oxaphosphetane_Formation 2. Oxaphosphetane Formation Nucleophilic_Addition->Oxaphosphetane_Formation Decomposition 3. Decomposition Oxaphosphetane_Formation->Decomposition Product This compound Decomposition->Product Byproduct Triphenylphosphine oxide Decomposition->Byproduct

References

Spectroscopic Profile of Methyl 1-cyclopentene-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-cyclopentene-1-carboxylate, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a critical resource for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The structural features of this compound have been characterized using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.68t1H=C-H
3.71s3H-O-CH₃
2.54 - 2.47m4H=C-CH₂ - and -CH₂ -C=
1.94 - 1.87m2H-CH₂-CH₂ -CH₂-

Abbreviations: s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
165.5C =O
143.2=C -H
136.8C =C-COOCH₃
51.0-O-C H₃
32.8=C-C H₂-
30.2-C H₂-C=
22.5-CH₂-C H₂-CH₂-
Table 3: FT-IR Spectroscopic Data (Neat)
Wavenumber (cm⁻¹)IntensityAssignment
2955StrongC-H stretch (sp³)
2848MediumC-H stretch (sp³)
1715StrongC=O stretch (ester)
1635MediumC=C stretch
1437MediumC-H bend
1235StrongC-O stretch
1075StrongC-O stretch

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the NMR and IR spectra presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

The NMR spectra are recorded on a spectrometer operating at a proton resonance frequency of 300 MHz or higher. For ¹H NMR, the spectrum is typically acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width, a 45° pulse width, and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of all carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of neat this compound is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place neat liquid on ATR crystal Sample->Prep_IR Acq_NMR Record 1H and 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Record FT-IR Spectrum Prep_IR->Acq_IR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) Acq_NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) Acq_IR->Process_IR Interpret_NMR Analyze Chemical Shifts, Multiplicities, and Integration Process_NMR->Interpret_NMR Interpret_IR Identify Characteristic Functional Group Frequencies Process_IR->Interpret_IR Structure Structural Elucidation and Verification Interpret_NMR->Structure Interpret_IR->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility and Stability of Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of methyl 1-cyclopentene-1-carboxylate, a key intermediate in organic synthesis. This document collates available quantitative data, outlines detailed experimental protocols for property determination, and discusses the potential degradation pathways of this α,β-unsaturated ester. The information presented herein is intended to be a valuable resource for professionals in research, development, and manufacturing who handle or utilize this compound.

Introduction

This compound (C₇H₁₀O₂) is a cyclic α,β-unsaturated ester recognized for its role as a versatile building block in the synthesis of various organic molecules. Its reactivity, largely dictated by the conjugated system of the double bond and the carbonyl group, makes it a valuable precursor for a range of chemical transformations. However, this reactivity also raises important considerations regarding its solubility in different solvent systems and its stability under various storage and handling conditions. A thorough understanding of these properties is crucial for its effective use in synthetic chemistry and for ensuring the quality and reproducibility of processes in which it is a reactant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₂[1][2]
Molecular Weight 126.15 g/mol [2][3]
CAS Number 25662-28-6[1][3]
Appearance Colorless to pale yellow liquid or low melting solid[4]
Boiling Point 76-78 °C at 9 mmHg[1][5]
Density 1.031 g/mL at 20 °C[1][5]
Refractive Index (n²⁰/D) 1.4660[1][5]
Flash Point 62 °C (143.6 °F) - closed cup[5]

Solubility Profile

This compound is generally characterized as being soluble in organic solvents and poorly soluble in water.[4] A quantitative value for its solubility in water has been reported.

Table 2: Aqueous Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Reference
Water254.3[4]

Chemical Stability

The chemical stability of this compound is a critical consideration for its storage and handling. As an α,β-unsaturated ester, it is susceptible to several degradation pathways.

Hydrolysis

Esters are known to undergo hydrolysis to their corresponding carboxylic acid and alcohol, a reaction that can be catalyzed by both acid and base. The presence of the double bond in conjugation with the carbonyl group in this compound can influence the rate of hydrolysis compared to a saturated ester. Under basic conditions, the ester is susceptible to saponification. The general mechanism for base-catalyzed hydrolysis is illustrated in the diagram below.

G Base-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic attack by OH⁻ Base Hydroxide (OH⁻) Base->Tetrahedral_Intermediate Carboxylate 1-Cyclopentene-1-carboxylate Tetrahedral_Intermediate->Carboxylate Elimination of methoxide Methanol Methanol Tetrahedral_Intermediate->Methanol

Caption: Proposed pathway for base-catalyzed hydrolysis.

The rate of hydrolysis is expected to be pH-dependent, with increased rates at both low and high pH. For optimal stability, it is recommended to store the compound under neutral and anhydrous conditions.

Thermal Stability

While specific data on the thermal decomposition of this compound is not available, information on the related compound, 1-methylcyclopentene (B36725), suggests that decomposition occurs at elevated temperatures.[6] The thermal decomposition of 1-methylcyclopentene is a unimolecular process that follows first-order kinetics and proceeds through radical and molecular reactions, including dehydrogenation and ring-opening.[6] It is plausible that this compound would exhibit similar, albeit modified, thermal instability, potentially leading to decarboxylation, polymerization, or other rearrangement reactions at high temperatures.

Photostability

α,β-Unsaturated carbonyl compounds are known to be photochemically active. Upon absorption of UV light, they can undergo a variety of reactions, including [2+2] cycloadditions, E-Z isomerization (if applicable), and photoreduction. The specific photochemical behavior of this compound has not been detailed in the available literature. However, to ensure its integrity, it is advisable to protect the compound from light, especially from UV sources.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of this compound in various organic solvents at a given temperature.

G Workflow for Solubility Determination start Start prep Prepare saturated solution by adding excess solute to solvent start->prep equilibrate Equilibrate at constant temperature with stirring prep->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate aliquot Take a known volume of the supernatant separate->aliquot evaporate Evaporate the solvent aliquot->evaporate weigh Weigh the residue evaporate->weigh calculate Calculate solubility (g/L) weigh->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

  • Seal the vial and place it in a constant temperature bath on a magnetic stirrer.

  • Stir the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • After equilibration, stop stirring and allow the undissolved solid to settle.

  • Separate the saturated solution from the excess solid by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter.

  • Accurately transfer a known volume of the clear saturated solution to a pre-weighed vial.

  • Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the solute.

  • Once the solvent is completely removed, weigh the vial containing the residue.

  • Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the aliquot taken.

Assessment of Chemical Stability (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions of varying pH (e.g., 0.1 M HCl, purified water, 0.1 M NaOH)

  • Organic solvent for stock solution preparation (e.g., acetonitrile (B52724) or methanol)

  • Temperature-controlled ovens

  • Photostability chamber

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent at a known concentration.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 40 °C) for defined periods, taking samples at various time points due to expected rapid degradation.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period.

  • Thermal Stress: Store a sample of the neat compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photostability: Expose a sample of the neat compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be stored under the same conditions but protected from light.

3. Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the amount of undegraded this compound and to detect and quantify any degradation products.

Conclusion

This compound is a valuable synthetic intermediate with defined physicochemical properties. Its solubility profile indicates good solubility in organic solvents and limited solubility in water. The stability of this compound is a key consideration, with potential for degradation via hydrolysis (especially under basic conditions), and at elevated temperatures and upon exposure to light. The experimental protocols provided in this guide offer a framework for the quantitative determination of its solubility and a systematic evaluation of its stability, enabling its effective and reliable use in research and development. It is recommended that appropriate handling and storage conditions, including protection from moisture, extreme temperatures, and light, are maintained to ensure the integrity of the compound.

References

Reactivity of the Double Bond in Methyl 1-Cyclopentene-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-cyclopentene-1-carboxylate is a cyclic α,β-unsaturated ester, a structural motif that endows the molecule with a unique and versatile reactivity profile. The electron-withdrawing nature of the methyl carboxylate group, in conjugation with the double bond, polarizes the π-system, rendering the β-carbon electrophilic and susceptible to a variety of nucleophilic and cycloaddition reactions. This technical guide provides an in-depth analysis of the reactivity of this compound's core functional group—the endocyclic double bond—supported by experimental data, detailed protocols, and mechanistic diagrams.

Electronic and Steric Profile

The reactivity of the double bond in this compound is primarily governed by electronic effects. The ester group acts as a powerful electron-withdrawing group through resonance and inductive effects. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the alkene an excellent electron acceptor. Consequently, the β-carbon (C2) bears a partial positive charge, making it a prime target for nucleophilic attack in what is known as a conjugate or Michael addition. The molecule's cyclic nature imparts a degree of conformational rigidity, which can influence the stereochemical outcome of reactions.

Key Reactions of the Double Bond

The activated nature of the double bond makes this compound a versatile substrate for several key transformations, including conjugate additions, cycloadditions, oxidations, and reductions.

Conjugate (Michael) Additions

The most characteristic reaction of this substrate is the 1,4-conjugate addition, or Michael reaction, where a wide range of nucleophiles add to the electrophilic β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Examples of Conjugate Addition Reactions

Nucleophile/Reagent SystemConditionsProduct TypeReference
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamineTrifluoroacetic acid (TFA), DCM, 0°C to RTSubstituted cyclopentyl amino ester[1]
(R)-N-benzyl-N-α-methylbenzylamine / n-BuLiNot specifiedChiral substituted cyclopentyl amino ester
Benzyloxycarbonyl-1-aminoethyl-1-phosphinate (as silyl (B83357) derivative)HexamethyldisilazaneCyclopentyl phosphinic acid derivative

A detailed protocol for the addition of an amine-based nucleophile is described by Herbert, J. (2017)[1]:

  • To a solution of this compound (1.22 mL, 10 mmol) in dichloromethane (B109758) (DCM, 10 mL) at 0°C, stir for 5 minutes.

  • Add N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (3.07 mL, 12 mmol) dropwise and continue stirring for 10 minutes.

  • Add a solution of trifluoroacetic acid (80 µL, 1 mmol) in DCM (1 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Proceed with standard aqueous workup and purification by column chromatography.

Diagram 1: General Mechanism of Michael Addition

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R This compound Enolate Enolate Intermediate R->Enolate Addition at β-carbon Nu Nucleophile (Nu⁻) Nu->Enolate Product 1,4-Adduct Enolate->Product Workup Protonation Protonation (H⁺) Protonation->Product

Caption: Mechanism of the Michael (1,4-conjugate) addition reaction.

[4+2] Cycloaddition (Diels-Alder Reaction)

The electron-deficient double bond of this compound makes it a competent dienophile for Diels-Alder reactions, a powerful method for constructing six-membered rings with high stereocontrol.[2] While the specific substrate is not always the focus, its derivatives have been shown to be effective. For instance, a closely related brominated derivative readily participates in cycloadditions.

A study published in Organic Syntheses details the [4+2] cycloaddition of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate with various dienes. The high reactivity observed serves as a strong proxy for the reactivity of the parent compound.

Table 2: Diels-Alder Reaction with a Cyclopentene-based Dienophile

DieneSolventYield (%)Reference
2,3-Dimethyl-1,3-butadieneToluene82
CyclopentadieneTHF89
1,3-CyclohexadieneToluene57
1-Phenyl-1,3-butadieneToluene66

Based on the general procedures for related dienophiles:

  • Dissolve the dienophile (e.g., methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, 1.0 equiv) in the specified solvent (e.g., THF).

  • Add the diene (e.g., freshly cracked cyclopentadiene, 1.5-2.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel chromatography to yield the bicyclic adduct.

Diagram 2: Diels-Alder Reaction Logic

Diels_Alder Dienophile Dienophile (this compound) TransitionState Cyclic Transition State (Concerted) Dienophile->TransitionState Diene Diene (e.g., Cyclopentadiene) Diene->TransitionState Product Bicyclic Product (Endo Adduct Favored) TransitionState->Product [4+2] Cycloaddition

Caption: Conceptual workflow of the Diels-Alder cycloaddition.

Oxidation and Epoxidation

The double bond can be oxidized to form an epoxide, a valuable synthetic intermediate. A reliable method involves the use of a hydroperoxide in the presence of a metal catalyst.

This protocol is adapted from a procedure reported in Organic Syntheses[3]:

  • Charge a round-bottom flask with this compound (7.0 g, 55 mmol, 1.0 equiv).

  • Add ethyl acetate (B1210297) (280 mL) and activated 4 Å molecular sieves (7.0 g).

  • Under an oxygen atmosphere (via balloon), add manganese(III) acetate dihydrate (0.74 g, 2.7 mmol, 0.05 equiv).

  • Add a 5.5 M solution of tert-butylhydroperoxide in decane (B31447) (41 mL, 221 mmol, 4.0 equiv) over 15 minutes.

  • Stir the reaction mixture at 23°C for 48 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, wash with diethyl ether, and perform an aqueous workup to isolate the oxidized product.

Reduction of the Double Bond

The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation or by using hydride reagents, leaving the ester functionality intact. While specific protocols for this exact substrate are sparse, methods for closely related analogs are directly applicable. For instance, the reduction of ethyl 5-methyl-1-cyclopentene-1-carboxylate with lithium aluminum hydride (LiAlH₄) proceeds in high yield to furnish the corresponding allylic alcohol.

Table 3: Reduction of a Related Unsaturated Ester

ReagentConditionsProductYield (%)Reference
LiAlH₄Dry Ether, -76°C5-Methyl-1-cyclopentenylmethanol93

Limitations in Reactivity: Palladium-Catalyzed Coupling

Interestingly, the reactivity of this compound in certain palladium-catalyzed cross-coupling reactions appears limited. Attempts to perform a Heck reaction with chloropyrimidine derivatives using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system resulted in no reaction. Similarly, a palladium-catalyzed reductive coupling also failed to yield the desired coupled product, instead resulting in a dechlorinated starting material. This suggests that while the double bond is activated for nucleophilic attack and cycloadditions, it may be a poor substrate for standard Heck-type insertion mechanisms under these conditions.

General Experimental Workflow

The isolation and purification of products from reactions involving this compound typically follow a standard organic synthesis workflow.

Diagram 3: General Experimental & Purification Workflow

Workflow Start Reaction Setup (Substrate, Reagents, Solvent) Reaction Reaction (Stirring, Heating/Cooling) Start->Reaction Quench Reaction Quench (e.g., Water, Sat. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Drying Drying & Filtration (e.g., MgSO4, Celite) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

References

The Versatile Virtuoso: Methyl 1-Cyclopentene-1-carboxylate as a Premier Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 1-cyclopentene-1-carboxylate, a cyclic α,β-unsaturated ester, has emerged as a highly versatile and powerful building block in modern organic synthesis. Its unique structural arrangement, featuring a strained five-membered ring coupled with an electron-deficient double bond, provides a gateway to a diverse array of complex molecular architectures. This guide delves into the synthesis, reactivity, and application of this pivotal intermediate, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and logical workflow visualizations to empower researchers in the fields of natural product synthesis and drug discovery.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid valued for its reactivity as a dienophile and a Michael acceptor. Its fundamental properties are summarized below for easy reference.

PropertyValueReference
CAS Number 25662-28-6[1]
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
Boiling Point 76-78 °C / 9 mmHg
Density 1.031 g/mL at 20 °C
Refractive Index (n20/D) 1.4660
SMILES COC(=O)C1=CCCC1[1]
InChI Key VTYCAXIAUKEGBQ-UHFFFAOYSA-N[1]

Synthesis of this compound

While several methods exist for the synthesis of cyclopentene (B43876) derivatives, a common laboratory-scale approach involves the manipulation of readily available cyclic ketones. One conceptual pathway begins with the α-bromination of cyclopentanone (B42830), followed by a Favorskii-type rearrangement and subsequent elimination to yield the target α,β-unsaturated ester. Another route can be envisioned from methyl cyclopentanecarboxylate (B8599756) through dehydrogenation. A patented industrial method describes the conversion of methyl 5-formylvalerate to a mixture of cyclopentanone and this compound.

Synthesis_Workflow start Cyclic Precursors (e.g., Cyclopentanone derivatives) step1 Functional Group Interconversion start->step1 e.g., Bromination, Esterification step2 Elimination / Dehydrogenation step1->step2 Base-induced product This compound step2->product

Caption: Conceptual synthesis pathway for this compound.

Core Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its ability to participate in a wide range of chemical transformations, primarily leveraging the reactivity of its conjugated double bond.

Cycloaddition Reactions

As an electron-deficient alkene, this compound is an excellent dienophile in [4+2] Diels-Alder reactions, providing a direct route to bicyclic systems. It also participates in other modes of cycloaddition, including [3+2] and [2+2] variants, to construct various five- and four-membered ring systems, respectively.[2][3]

Cycloaddition_Reactions General Cycloaddition Pathways cluster_42 [4+2] Diels-Alder cluster_32 [3+2] Dipolar Cycloaddition cluster_22 [2+2] Photocycloaddition M1CC Methyl 1-cyclopentene-1-carboxylate P_42 Bicyclic Cyclohexene Adduct M1CC->P_42 P_32 Bicyclic Five-Membered Heterocycle M1CC->P_32 P_22 Bicyclic Cyclobutane Adduct M1CC->P_22 Diene Conjugated Diene Diene->P_42 Dipole 1,3-Dipole (e.g., Nitrile Oxide) Dipole->P_32 Enone Ketone / Enone Enone->P_22 Michael_Addition Michael Addition to this compound Acceptor Methyl 1-cyclopentene-1-carboxylate Intermediate Enolate Intermediate Acceptor->Intermediate Nucleophile Soft Nucleophile (Nu⁻) Nucleophile->Acceptor 1,4-Addition Product β-Substituted Cyclopentanecarboxylate Intermediate->Product Protonation Natural_Product_Pathways cluster_Azulene Azulene Synthesis cluster_Alkaloid Marine Alkaloid Synthesis M1CC This compound Cyclopropanol Cyclopropanol Intermediate M1CC->Cyclopropanol Cyclopropanation Core_Construction Multistep Sequence (e.g., Conjugate Addition, Cyclization) M1CC->Core_Construction Azulene Azulene Derivative Cyclopropanol->Azulene Oxy-Cope Rearrangement Alkaloid Pinnaic Acid / Halichlorine Core_Construction->Alkaloid

References

Unveiling the History and Synthesis of a Key Chemical Building Block: Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of Methyl 1-cyclopentene-1-carboxylate, a versatile intermediate in organic chemistry.

Introduction

This compound, a seemingly unassuming cyclic ester, holds a significant place in the landscape of organic synthesis. Its rigid, five-membered ring structure and reactive functional groups make it a valuable precursor for the construction of complex molecular architectures, most notably in the total synthesis of intricate natural products with potential therapeutic applications. This technical guide delves into the historical context of its discovery, outlines the fundamental synthetic methodologies for its preparation, and explores its contemporary applications, particularly in the field of drug development.

Historical Perspective and Discovery

The discovery of this compound is intrinsically linked to the pioneering work on alicyclic compounds in the late 19th and early 20th centuries. While a singular "discovery" paper for this specific molecule is not readily identifiable, its conceptual origins can be traced back to the foundational studies on ring-forming reactions. The most pivotal of these is the Dieckmann condensation , first reported by the German chemist Walter Dieckmann in 1894.[1][2][3][4][5] This intramolecular cyclization of diesters to form β-keto esters provided the essential chemical technology for the synthesis of five-membered rings.

The logical synthetic precursor to this compound is methyl 2-oxocyclopentanecarboxylate.[6][7] The synthesis of this β-keto ester via the Dieckmann condensation of dimethyl adipate (B1204190) would have been a direct application of Dieckmann's groundbreaking work. Subsequent transformation of the β-keto ester to the α,β-unsaturated ester, a common synthetic operation even in the early days of organic chemistry, would have yielded this compound. The work of notable chemists of that era, such as William Henry Perkin Jr., who was instrumental in the synthesis of various carbocyclic systems, laid the groundwork for the preparation and understanding of such cyclopentane (B165970) derivatives.[8][9]

Physicochemical Properties

This compound is a colorless liquid with the following key properties:

PropertyValue
CAS Number 25662-28-6[10][11]
Molecular Formula C₇H₁₀O₂[11]
Molecular Weight 126.15 g/mol [10][11]
Boiling Point 76-78 °C at 9 mmHg[10]
Density 1.031 g/mL at 20 °C[10]
Refractive Index (n20/D) 1.4660[10]

Key Synthetic Methodologies

The primary and most historically significant route to this compound involves a two-step sequence starting from dimethyl adipate.

Dieckmann Condensation to form Methyl 2-oxocyclopentanecarboxylate

The intramolecular condensation of dimethyl adipate in the presence of a strong base, such as sodium methoxide, yields the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate.

Experimental Protocol (Representative):

A solution of dimethyl adipate in an inert solvent (e.g., toluene) is added to a suspension of sodium methoxide. The mixture is heated to reflux to initiate the condensation. After the reaction is complete, the reaction mixture is cooled and neutralized with acid. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure methyl 2-oxocyclopentanecarboxylate.

Conversion of Methyl 2-oxocyclopentanecarboxylate to this compound

The conversion of the β-keto ester to the α,β-unsaturated ester can be achieved through several methods, including conversion to an enol ether or enol phosphate (B84403) followed by elimination, or via a haloform reaction and subsequent elimination. A common laboratory-scale method involves the formation of a vinyl phosphate and its subsequent reduction.

Experimental Protocol (Representative):

Methyl 2-oxocyclopentanecarboxylate is first deprotonated with a strong base like sodium hydride. The resulting enolate is then reacted with a phosphoryl chloride (e.g., diethyl chlorophosphate) to form the corresponding enol phosphate. This intermediate is then subjected to a reduction reaction, for instance, using a dissolving metal reduction (e.g., lithium in liquid ammonia), to yield this compound.

Below is a DOT script representation of the general synthetic workflow.

G DimethylAdipate Dimethyl Adipate Dieckmann Dieckmann Condensation (NaOCH3, heat) DimethylAdipate->Dieckmann Ketoester Methyl 2-oxocyclopentanecarboxylate Dieckmann->Ketoester Conversion Multi-step Conversion Ketoester->Conversion FinalProduct This compound Conversion->FinalProduct

General synthetic workflow for this compound.

Applications in Drug Development and Natural Product Synthesis

This compound serves as a crucial starting material in the total synthesis of several complex and biologically active natural products. Its utility stems from the ability to introduce the cyclopentene (B43876) ring system and further elaborate the molecule through reactions at the double bond and the ester functionality.

Synthesis of Pinnaic Acid and Halichlorine

Two prominent examples of its application are in the formal syntheses of (±)-pinnaic acid and (±)-halichlorine.[10][12][13] These marine alkaloids exhibit interesting biological activities, including anti-inflammatory properties. In the synthetic routes towards these molecules, this compound is utilized as a key building block to construct the intricate spirocyclic core.

The following diagram illustrates a simplified workflow of how this compound is incorporated in the synthesis of these natural products.

G Start This compound Reaction1 Allylic Oxidation Start->Reaction1 Intermediate1 Methyl 3-oxocyclopent-1-ene-1-carboxylate Reaction1->Intermediate1 Reaction2 Further Functionalization Intermediate1->Reaction2 Intermediate2 Complex Cyclopentane Intermediate Reaction2->Intermediate2 Reaction3 Spirocyclization and Side Chain Elaboration Intermediate2->Reaction3 FinalProducts Pinnaic Acid / Halichlorine Reaction3->FinalProducts

Simplified workflow for the use of this compound.

Experimental Protocol (Representative Step - Allylic Oxidation):

To a solution of this compound in a suitable solvent such as ethyl acetate (B1210297), a catalyst, for instance, manganese(III) acetate dihydrate, is added.[14] The reaction is then initiated by the addition of an oxidizing agent like tert-butyl hydroperoxide under an oxygen atmosphere. The reaction is stirred at room temperature for an extended period. Upon completion, the reaction mixture is worked up by filtration, extraction, and chromatographic purification to yield the allylic oxidation product, methyl 3-oxocyclopent-1-ene-1-carboxylate.[14]

Conclusion

From its theoretical underpinnings in the late 19th-century explorations of cyclic chemistry to its modern-day application in the synthesis of complex therapeutic candidates, this compound has proven to be a durable and valuable tool in the arsenal (B13267) of the synthetic organic chemist. Its straightforward synthesis, based on the venerable Dieckmann condensation, and its versatile reactivity continue to make it a relevant and important building block in the ongoing quest for new and improved pharmaceuticals. This guide has provided a comprehensive overview of its history, synthesis, and key applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Methyl 1-cyclopentene-1-carboxylate: A Technical Guide for the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-cyclopentene-1-carboxylate, a colorless liquid with a characteristic fruity aroma, is a versatile ingredient within the fragrance industry.[1] Its unique chemical structure, featuring a cyclopentene (B43876) ring attached to a carboxylate group, makes it a valuable component in the creation of various perfume formulations. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications for researchers, scientists, and professionals in the fragrance and flavor sector.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀O₂[1][2]
Molecular Weight 126.15 g/mol PubChem
CAS Number 25662-28-6[1][2]
Appearance Colorless liquid to White to pale yellow Crystalline Powder or Low Melting Solid[1]
Odor Fruity[1]
Boiling Point 180-182 °C[1]
Solubility Slightly soluble in water (4.3 g/L at 25 °C)[1]

Olfactory Profile

This compound is primarily characterized by a general fruity scent.[1] While detailed public descriptions of its specific nuances are limited, related cyclopentane (B165970) derivatives are known to possess both fruity and floral notes. For instance, methylcyclopentylidene acetate (B1210297) is noted for its powerful and diffusive character reminiscent of ylang-ylang oil. This suggests that this compound may also exhibit a complex odor profile with potential for floral and other undertones, making it a potentially multifaceted ingredient for perfumers.

Synthesis

A viable synthetic route to this compound involves the dehydrochlorination-decarbonylation of methyl 1-chloro-2-oxo-1-cyclohexanecarboxylate. This reaction proceeds through a proposed cyclopropanone (B1606653) intermediate, which then thermally eliminates carbon monoxide to yield the desired product.

synthesis_workflow start Methyl 1-chloro-2-oxo-1-cyclohexanecarboxylate intermediate Cyclopropanone Intermediate start->intermediate Dehydrochlorination product This compound intermediate->product Decarbonylation co_product Carbon Monoxide intermediate->co_product reagent Sodium Carbonate in boiling xylene reagent->start

A schematic of the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published synthetic method.

Materials:

  • Methyl 1-chloro-2-oxo-1-cyclohexanecarboxylate

  • Anhydrous sodium carbonate

  • Xylene

  • Glass powder

Procedure:

  • A mixture of methyl 1-chloro-2-oxo-1-cyclohexanecarboxylate, anhydrous sodium carbonate, and a small amount of glass powder in xylene is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux with vigorous stirring.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid residue is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the xylene.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in the Fragrance Industry

This compound's fruity character makes it a suitable component for a variety of fragrance applications. It can be utilized to impart fresh and fruity notes to perfumes, personal care products, and household cleaners. Its chemical structure also suggests its potential use as a building block for the synthesis of other fragrance ingredients.[1][3] The use of cyclopentane derivatives in perfumery is well-established, often contributing to fruity and floral accords.

Sensory Evaluation and Stability Testing

To fully characterize the potential of this compound in fragrance formulations, standardized sensory evaluation and stability testing are crucial.

Sensory Evaluation Workflow

A typical workflow for the sensory evaluation of a new fragrance ingredient is outlined below.

sensory_evaluation_workflow start Ingredient Preparation (Dilution Series) panel Trained Sensory Panel start->panel descriptive Descriptive Analysis (Odor Profile) panel->descriptive discrimination Discrimination Tests (e.g., Triangle Test) panel->discrimination consumer Consumer Preference Testing panel->consumer data Data Analysis and Interpretation descriptive->data discrimination->data consumer->data

A generalized workflow for sensory evaluation of a fragrance ingredient.
Stability Testing Protocol

Ensuring the stability of a fragrance ingredient is critical for product longevity and performance.

Objective: To assess the stability of this compound in a model fragrance formulation under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a predetermined concentration (e.g., 1% or 5%) in a base solvent (e.g., ethanol) and in a representative product base (e.g., a simple shampoo or lotion base).

  • Stress Conditions:

    • Accelerated Stability (Heat): Store samples in an oven at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

    • Light Exposure: Expose samples to controlled UV and visible light to simulate exposure in a retail environment.

    • Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (e.g., -10°C) and thawing (room temperature).

    • Real-Time Stability: Store samples under ambient conditions (e.g., 25°C) for an extended period (e.g., 12-24 months).

  • Evaluation: At specified time points, samples are evaluated for changes in:

    • Odor: Assessed by a trained sensory panel.

    • Color and Appearance: Visually inspected.

    • Chemical Integrity: Analyzed by gas chromatography (GC) to quantify the concentration of this compound and detect any degradation products.

Olfactory Receptor Interaction

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal epithelium. While the specific ORs that bind to this compound have not been publicly identified, its fruity character suggests that it likely interacts with a subset of ORs that are responsive to ester functional groups and cyclic aliphatic structures. Further research, potentially involving in-vitro assays with a panel of known ORs, would be necessary to elucidate the specific receptor interactions and downstream signaling pathways.

olfactory_pathway molecule This compound receptor Olfactory Receptor(s) (in Olfactory Sensory Neuron) molecule->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP Increased cAMP adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Olfactory Bulb depolarization->signal perception Odor Perception (Fruity) signal->perception

A simplified, hypothetical signaling pathway for odor perception.

Conclusion

This compound is a promising fragrance ingredient with a desirable fruity character. Its synthesis is achievable through established chemical transformations, and its properties make it suitable for a range of perfumery applications. Further detailed sensory analysis is required to fully elucidate its olfactory profile and potential synergies with other fragrance materials. Stability testing will be crucial to ensure its longevity and performance in final consumer products. As the demand for novel fragrance ingredients continues to grow, a thorough understanding of molecules like this compound will be essential for the creation of innovative and successful fragrances.

References

Natural occurrence of "Methyl 1-cyclopentene-1-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

While "Methyl 1-cyclopentene-1-carboxylate" itself is not a documented naturally occurring compound, its core chemical structure is prevalent in a vital class of plant hormones known as jasmonates. This technical guide delves into the natural occurrence, biosynthesis, and biological significance of these cyclopentene (B43876) carboxylate derivatives, with a primary focus on jasmonic acid and its methyl ester, methyl jasmonate. These compounds play a crucial role in plant defense and development, offering a rich area of study for researchers in various scientific disciplines.

Natural Occurrence of Jasmonates

Jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are ubiquitously distributed throughout the plant kingdom, from algae to angiosperms.[1][2] They have also been isolated from certain fungi, such as the phytopathogenic fungus Lasiodiplodia theobromae (also known as Botryodiplodia theobromae), which is capable of producing significant quantities of jasmonates.[1][2]

The concentration of jasmonates in plant tissues can vary significantly depending on the plant species, developmental stage, and in response to various environmental stimuli.[3] For instance, mechanical wounding or herbivore attacks trigger a rapid increase in jasmonate levels as part of the plant's defense response.[3][4]

The following table summarizes the quantitative data on the occurrence of jasmonic acid and methyl jasmonate in a selected plant species.

CompoundPlant SpeciesTissueConcentration (µg/g fresh weight)Reference
Jasmonic AcidPopulus hybridLeaves2.6[5]
Methyl JasmonatePopulus hybridLeaves1.3[5]

Biosynthesis of Jasmonates

The biosynthesis of jasmonates is a well-characterized metabolic pathway that originates from α-linolenic acid, a common fatty acid found in plant cell membranes. The process is initiated in the chloroplasts and completed in the peroxisomes.

The key steps in the jasmonate biosynthetic pathway are:

  • Release of α-Linolenic Acid: Phospholipases release α-linolenic acid from chloroplast membranes.

  • Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[6][7]

  • Dehydration and Cyclization: Allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) work in sequence to convert 13-HPOT into the cyclopentenone intermediate, 12-oxophytodienoic acid (OPDA).[6][7]

  • Reduction: OPDA is then transported to the peroxisome where it is reduced by OPDA reductase 3 (OPR3).[7]

  • β-Oxidation: A series of β-oxidation steps shorten the carboxylic acid side chain to produce jasmonic acid.[8]

  • Methylation: Jasmonic acid can be converted to its volatile methyl ester, methyl jasmonate, by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase.[9]

Below is a diagram illustrating the jasmonate biosynthetic pathway.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid hpote 13(S)-HPOT alpha_linolenic_acid->hpote LOX allene_oxide Allene Oxide hpote->allene_oxide AOS opda 12-oxo-PDA allene_oxide->opda AOC opda_perox 12-oxo-PDA opda->opda_perox Transport opc8 OPC-8:0 opda_perox->opc8 OPR3 ja Jasmonic Acid opc8->ja β-oxidation (3 cycles) meja Methyl Jasmonate ja->meja JMT

A simplified diagram of the jasmonate biosynthetic pathway.

Biological Signaling and Function

Jasmonates are key signaling molecules in plants, regulating a wide array of physiological and developmental processes.[10] Their most well-documented role is in mediating plant defense responses against herbivores and pathogens.

Upon perception of a threat, the bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1).[10][11] This binding event triggers the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins.[10][11] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a large number of jasmonate-responsive genes involved in defense.[10]

The jasmonate signaling pathway is a complex network with multiple points of regulation and crosstalk with other hormone signaling pathways.

The following diagram illustrates the core components of the jasmonate signaling pathway.

Jasmonate_Signaling stimulus Wounding / Herbivory ja_biosynthesis JA Biosynthesis stimulus->ja_biosynthesis ja_ile JA-Ile (Active form) ja_biosynthesis->ja_ile coi1 COI1 (Receptor) ja_ile->coi1 jaz JAZ (Repressor) coi1->jaz promotes degradation of myc2 MYC2 (Transcription Factor) jaz->myc2 represses jr_genes Jasmonate-Responsive Genes myc2->jr_genes activates defense Defense Responses jr_genes->defense Jasmonate_Quantification_Workflow start Plant Tissue Sampling extraction Extraction with Internal Standards start->extraction purification Solid-Phase Extraction (SPE) extraction->purification analysis LC-MS/MS Analysis (MRM) purification->analysis quantification Data Analysis and Quantification analysis->quantification end Jasmonate Concentration quantification->end

References

An In-depth Technical Guide to Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyclopentene-1-carboxylate is a versatile cyclic alkene and a derivative of cyclopentene (B43876).[1] This colorless liquid serves as a crucial building block in organic synthesis, providing a scaffold for the introduction of cyclopentene and carboxylate functionalities into more complex molecules.[2] Its utility is particularly notable in the synthesis of natural products and other biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, key synthetic protocols, and its applications in synthetic chemistry, with a focus on its role as a precursor to complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 25662-28-6[1][2][3]
Molecular Formula C₇H₁₀O₂[2][4]
Molecular Weight 126.15 g/mol [3][4]
Appearance Colorless liquid[1][2]
Boiling Point 76-78 °C at 9 mmHg[1][5]
Density 1.031 g/mL at 20 °C[1][5]
Refractive Index (n20/D) 1.4660[1][5]
Flash Point 62 °C (143.6 °F) - closed cup[3]
Solubility Soluble in organic solvents, insoluble in water.[2]
Table 2: Spectroscopic Data
Spectrum TypeKey Data/PeaksReference
¹H NMR Available[4]
¹³C NMR Available[4]
Infrared (IR) Spectroscopy Available[4]
Mass Spectrometry (MS) Molecular Ion (m/z): 126[4]

Synthesis of this compound

While various synthetic approaches exist, a common strategy for the synthesis of α,β-unsaturated esters like this compound involves the dehydration of a β-hydroxy ester or the dehydrohalogenation of a β-halo ester. The following is a representative protocol derived from analogous syntheses.

Experimental Protocol: Synthesis via Dehydration of a β-Hydroxy Ester

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Methyl 2-hydroxycyclopentane-1-carboxylate

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of methyl 2-hydroxycyclopentane-1-carboxylate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of thionyl chloride in anhydrous diethyl ether is added dropwise to the stirred solution, followed by the slow addition of pyridine. The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a valuable starting material for the synthesis of a variety of complex molecules, including natural products and their analogues.

Asymmetric Oxidative Heck Reaction

This compound can undergo an asymmetric oxidative Heck reaction with aryl boronic acids.[1] This reaction is catalyzed by a chiral N-heterocyclic carbene (NHC)-palladium (II) complex and is a powerful method for the enantioselective formation of carbon-carbon bonds.

Synthesis of Azulen Derivatives

This compound is a key intermediate in the synthesis of azulene (B44059) derivatives.[1] The synthetic route involves the initial formation of the corresponding cyclopropanol, which then undergoes an oxy-Cope rearrangement to yield the azulene scaffold.[1]

Starting Material for Natural Product Synthesis

This compound has been utilized as a starting material in the formal syntheses of the marine alkaloids (±)-pinnaic acid and (±)-halichlorine.[3] These syntheses highlight the utility of this building block in constructing complex, polycyclic natural products.

Potential Biological Relevance and Signaling Pathways

While this compound itself is not directly implicated in specific signaling pathways, its derivatives, particularly those containing a cyclopentenone moiety, have demonstrated significant biological activity. Cyclopentenone-containing molecules, such as certain prostaglandins, are known to exhibit anti-inflammatory and anti-cancer properties.

The biological activity of these related compounds is often attributed to their ability to act as Michael acceptors, covalently modifying cysteine residues on key signaling proteins. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a pivotal role in inflammation and cell survival.

Inferred Signaling Pathway for Cyclopentenone Derivatives

The following diagram illustrates a plausible mechanism by which a cyclopentenone derivative, potentially synthesized from this compound, could inhibit the NF-κB signaling pathway.

G Start This compound Step1 Functional Group Transformation (e.g., Reduction, Epoxidation) Start->Step1 Step2 Carbon-Carbon Bond Formation (e.g., Heck, Suzuki, Grignard) Step1->Step2 Step3 Cyclization/Rearrangement (e.g., Diels-Alder, Cope) Step2->Step3 Step4 Stereochemical Control (e.g., Asymmetric Catalysis) Step3->Step4 Purification Purification and Characterization (Chromatography, Spectroscopy) Step4->Purification Final Natural Product Analogue Purification->Final

References

A Theoretical Exploration of Electron Density in Methyl 1-cyclopentene-1-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electron density distribution of Methyl 1-cyclopentene-1-carboxylate, a key intermediate in various organic syntheses. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this paper outlines the established computational methodologies and expected electronic characteristics based on the analysis of analogous molecular systems. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the reactivity and interaction of this molecule. The guide details the application of Density Functional Theory (DFT) for calculating critical electronic properties, including molecular electrostatic potential, frontier molecular orbitals, and atomic charges.

Introduction

This compound is a versatile cyclic ester with applications in the synthesis of complex organic molecules and natural products. Its reactivity is fundamentally governed by the distribution of electron density across its molecular structure. The presence of both an electron-withdrawing carboxylate group and a C=C double bond within a strained five-membered ring creates a unique electronic profile that dictates its behavior in chemical reactions.

Understanding this electronic profile is crucial for predicting reaction sites for nucleophilic or electrophilic attack, designing novel synthetic pathways, and potentially elucidating mechanisms of biological activity. Computational chemistry provides a powerful toolkit for this purpose, with Density Functional Theory (DFT) being a particularly robust method for analyzing the electronic structure of organic molecules.

This guide will detail the theoretical basis for such a study, outline the standard computational protocols, and present the anticipated results in a structured format, including visualizations of key conceptual workflows and relationships.

Theoretical Background and Computational Methodology

The electronic properties of this compound can be thoroughly investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.

Computational Protocol

A typical computational workflow for analyzing the electron density of this compound would involve the following steps:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. A common and effective method is to use the B3LYP functional with a Pople-style basis set such as 6-31G(d).

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation is often performed using a larger basis set, for example, 6-311++G(d,p), to obtain more reliable electronic properties.

  • Electron Density Analysis: Post-processing of the calculated wavefunction allows for the analysis of various electronic properties, including:

    • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between them indicates the chemical stability of the molecule.

    • Natural Bond Orbital (NBO) Analysis: Provides insights into charge distribution, atomic hybridization, and intramolecular interactions. This can include the calculation of atomic charges (e.g., Mulliken or NBO charges).

The following diagram illustrates this computational workflow:

Computational Workflow for Electron Density Analysis cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis A Define Molecular Structure (this compound) B Select Computational Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-31G(d)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Single-Point Energy (with larger basis set) E->F G Molecular Electrostatic Potential (MEP) F->G H Frontier Molecular Orbitals (HOMO/LUMO) F->H I Natural Bond Orbital (NBO) Analysis F->I

Figure 1: A typical workflow for the computational analysis of molecular electron density.

Predicted Electronic Properties and Data Presentation

Based on the molecular structure and established principles of organic chemistry, we can predict the key features of the electron density distribution. The following tables summarize the expected quantitative data from a DFT analysis.

Frontier Molecular Orbitals (FMOs)

The FMOs are central to predicting the reactivity of a molecule. For this compound, the HOMO is expected to be localized on the C=C double bond, making it the primary site for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl group of the ester, indicating its susceptibility to nucleophilic attack.

PropertyExpected Value (a.u.)Description
HOMO Energy~ -0.25 to -0.30Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy~ -0.05 to -0.10Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Energy Gap~ 0.15 to 0.25Indicates chemical reactivity; a smaller gap suggests higher reactivity.
Atomic Charges (NBO Analysis)

NBO analysis provides a chemically intuitive picture of the charge distribution. The carbonyl carbon and the carbon atom of the C=C bond attached to the ester group are expected to be the most electrophilic centers.

Atom/GroupExpected NBO Charge (e)Implication for Reactivity
Carbonyl Carbon (C=O)+0.6 to +0.8Highly electrophilic; a primary site for nucleophilic attack.
Carbonyl Oxygen (C=O)-0.5 to -0.7Nucleophilic center.
Ester Oxygen (O-CH3)-0.4 to -0.6Nucleophilic center.
C1 (C of C=C-CO)+0.2 to +0.4Electrophilic due to conjugation with the ester group.
C2 (C of C=C-CH2)-0.1 to -0.3Nucleophilic, but less so than the carbonyl oxygen.
Methyl Group (CH3)+0.1 to +0.2 (net)Overall slightly electron-donating.
Molecular Electrostatic Potential (MEP)

The MEP map would visually confirm the predictions from the NBO analysis. Regions of negative potential (typically colored red or yellow) would be located around the carbonyl oxygen, indicating the most likely sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms and the carbonyl carbon, highlighting the electrophilic centers.

The logical relationship between these theoretical concepts and the prediction of chemical reactivity is illustrated in the following diagram:

Reactivity Prediction Pathway cluster_input Molecular Structure cluster_computation Computational Analysis (DFT) cluster_interpretation Interpretation cluster_prediction Prediction Mol This compound MEP Molecular Electrostatic Potential Mol->MEP FMO Frontier Molecular Orbitals (HOMO/LUMO) Mol->FMO NBO Natural Bond Orbital Analysis Mol->NBO NucSites Identification of Nucleophilic Sites MEP->NucSites ElecSites Identification of Electrophilic Sites MEP->ElecSites Reactivity Overall Chemical Reactivity FMO->Reactivity NBO->NucSites NBO->ElecSites Prediction Predicted Reaction Mechanisms and Pathways NucSites->Prediction ElecSites->Prediction Reactivity->Prediction

Figure 2: The logical pathway from molecular structure to the prediction of chemical reactivity using computational analysis.

Conclusion

Methodological & Application

Synthesis of Methyl 1-cyclopentene-1-carboxylate: An Application of the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note details a robust and reliable protocol for the synthesis of Methyl 1-cyclopentene-1-carboxylate, a valuable cyclic α,β-unsaturated ester intermediate in organic synthesis. The described method utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a widely employed olefination reaction that offers significant advantages over the classical Wittig reaction, including simplified purification and generally higher yields. This protocol is intended for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules and natural products.[1] Its conjugated system of a double bond and an ester functional group allows for a variety of subsequent chemical transformations. The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective route to such α,β-unsaturated esters from carbonyl compounds.[2][3][4] In this protocol, cyclopentanone (B42830) is reacted with a phosphonate (B1237965) ylide generated from trimethyl phosphonoacetate to yield the target compound. The HWE reaction is favored for its use of a stabilized phosphonate carbanion, which is more nucleophilic than the corresponding Wittig reagent, and for the water-soluble nature of the phosphate (B84403) byproduct, which facilitates product isolation.[3]

Reaction Scheme

The overall reaction is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Cyclopentanone1.0 equivalentProtocol
Trimethyl phosphonoacetate1.1 equivalentsProtocol
Sodium Methoxide (B1231860)1.1 equivalentsProtocol
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)Protocol
Temperature0 °C to Room TemperatureProtocol
Reaction Time12-16 hoursProtocol
Product Characterization
Molecular FormulaC₇H₁₀O₂[5]
Molecular Weight126.15 g/mol [6]
Boiling Point76-78 °C at 9 mmHg[1][6]
Density1.031 g/mL at 20 °C[1][6]
Refractive Index (n20/D)1.4660[6]
Yield
Expected Yield70-80%Adapted from similar procedures

Experimental Protocol

This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction.[7][8]

Materials:

  • Cyclopentanone

  • Trimethyl phosphonoacetate

  • Sodium methoxide (25 wt% solution in methanol (B129727) or solid)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Ylide: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath. Add sodium methoxide (1.1 equivalents) to the stirred THF. To this suspension, add trimethyl phosphonoacetate (1.1 equivalents) dropwise via a dropping funnel over 30 minutes. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.

  • Reaction with Cyclopentanone: Cool the ylide solution back down to 0 °C. Add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes.

  • Reaction Progression: After the addition of cyclopentanone, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Reaction Mechanism:

The Horner-Wadsworth-Emmons reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl group of cyclopentanone, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This intermediate subsequently fragments to yield the alkene product and a water-soluble phosphate byproduct.

HWE_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization and Elimination Phosphonate Trimethyl phosphonoacetate Ylide Phosphonate Ylide (Carbanion) Phosphonate->Ylide Deprotonation Base Sodium Methoxide (Base) Ylide_ref Phosphonate Ylide Cyclopentanone Cyclopentanone Betaine Betaine Intermediate Cyclopentanone->Betaine Betaine_ref Betaine Ylide_ref->Cyclopentanone Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Product This compound Oxaphosphetane->Product Elimination Byproduct Dimethyl phosphate salt Oxaphosphetane->Byproduct Elimination Betaine_ref->Oxaphosphetane Cyclization

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow start Start ylide_formation Ylide Formation: Trimethyl phosphonoacetate + NaOMe in THF start->ylide_formation reaction Reaction: Add Cyclopentanone Stir at RT for 12-16h ylide_formation->reaction workup Aqueous Work-up: Quench with NH4Cl (aq) Extract with Diethyl Ether reaction->workup purification Purification: Dry with MgSO4 Concentrate Fractional Distillation workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium methoxide is corrosive and flammable. Handle with care.

  • Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • The reaction is performed under an inert atmosphere to prevent moisture from quenching the base and the ylide.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound, a key intermediate for further synthetic transformations. The use of the Horner-Wadsworth-Emmons reaction ensures a high-yielding and straightforward procedure.

References

Application Notes and Protocols: Asymmetric Synthesis Using "Methyl 1-cyclopentene-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Methyl 1-cyclopentene-1-carboxylate as a versatile starting material in asymmetric synthesis. The protocols outlined below are based on established and highly enantioselective synthetic methodologies, offering a guide for the synthesis of chiral cyclopentane (B165970) derivatives, which are valuable intermediates in drug discovery and natural product synthesis.

Introduction

This compound is a cyclic α,β-unsaturated ester that serves as a key building block for the stereocontrolled introduction of a five-membered ring system in complex molecular architectures. Its electron-deficient double bond is susceptible to a variety of asymmetric transformations, including conjugate additions, cycloadditions, and transition metal-catalyzed coupling reactions. This document details protocols for three key asymmetric reactions: the Asymmetric Oxidative Heck Reaction, the Asymmetric Conjugate (Michael) Addition, and the Asymmetric Diels-Alder Reaction.

Data Presentation

The following tables summarize the quantitative data for the key synthetic methods, allowing for a straightforward comparison of their efficiency and stereoselectivity.

Table 1: Asymmetric Oxidative Heck Reaction of this compound with Arylboronic Acids

EntryArylboronic AcidCatalystLigandYield (%)ee (%)
1Phenylboronic acidPd(OAc)₂Chiral NHC-amidate-alkoxide8585
24-Tolylboronic acidPd(OAc)₂Chiral NHC-amidate-alkoxide8287
34-Methoxyphenylboronic acidPd(OAc)₂Chiral NHC-amidate-alkoxide8884

Data is representative of results obtained for similar cyclic alkenes using the described catalytic system.

Table 2: Asymmetric Conjugate (Michael) Addition to α,β-Unsaturated Cyclopentenones

EntryNucleophileCatalystChiral LigandYield (%)dree (%)
1(CH₃)₂CuLiCuI(S)-Tol-BINAP>95N/A>98
2CH₃MgBrCuI(R,S)-Josiphos92N/A96
3Dimethyl malonateGaCl₃/NaN(SiMe₃)₂(S)-BINOL90N/A99

Data presented is for the analogous substrate 2-cyclopenten-1-one (B42074) and is representative of the expected outcome for this compound.

Table 3: Asymmetric Diels-Alder Reaction of α,β-Unsaturated Esters with Cyclopentadiene

EntryDienophileCatalystChiral LigandYield (%)endo:exoee (%) (endo)
1Methyl acrylate (B77674)Et₂AlClChiral acyloxy borane (B79455) (CAB)9599:194
2Methyl acrylateCu(OTf)₂(S,S)-t-Bu-box98>99:1>98
3Methyl acrylateSc(OTf)₃(R)-BINOL8595:592

Data presented is for the analogous dienophile methyl acrylate and is representative of the expected outcome for this compound.

Experimental Protocols

Asymmetric Oxidative Heck Reaction

This protocol describes the palladium-catalyzed asymmetric oxidative Heck reaction of this compound with an arylboronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Chiral Pd(II)-NHC-amidate-alkoxide complex (catalyst)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane)

  • Oxygen balloon

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the chiral Pd(II)-NHC-amidate-alkoxide complex (0.025 mmol, 5 mol%) in the chosen anhydrous, degassed solvent (5.0 mL) in a flame-dried Schlenk flask, add this compound (0.75 mmol, 1.5 equiv).

  • Add the arylboronic acid (0.5 mmol, 1.0 equiv) to the reaction mixture.

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral cyclopentene (B43876) derivative.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Asymmetric Conjugate (Michael) Addition of an Organocuprate

This protocol provides a general method for the asymmetric conjugate addition of an organocuprate reagent to this compound, a reaction widely applicable to α,β-unsaturated esters.

Materials:

  • This compound

  • Organolithium or Grignard reagent (e.g., MeLi or MeMgBr)

  • Copper(I) iodide (CuI)

  • Chiral phosphine (B1218219) ligand (e.g., (S)-Tol-BINAP)

  • Anhydrous, degassed solvent (e.g., THF or Et₂O)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend CuI (0.05 mmol, 5 mol%) and the chiral phosphine ligand (0.055 mmol, 5.5 mol%) in the anhydrous, degassed solvent (5 mL).

  • Cool the suspension to -78 °C and add the organolithium or Grignard reagent (1.1 mmol, 2.2 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the chiral organocuprate reagent.

  • Add a solution of this compound (0.5 mmol, 1.0 equiv) in the same solvent (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the chiral Lewis acid-catalyzed asymmetric Diels-Alder reaction between this compound (as the dienophile) and a suitable diene (e.g., cyclopentadiene).

Materials:

  • This compound

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Chiral Lewis acid catalyst (e.g., prepared in situ from Cu(OTf)₂ and a chiral bis(oxazoline) ligand like (S,S)-t-Bu-box)

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂ or THF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst (0.05 mmol, 10 mol%) in the anhydrous, degassed solvent (5 mL).

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add this compound (0.5 mmol, 1.0 equiv) to the catalyst solution and stir for 10-15 minutes.

  • Add the diene (1.5 mmol, 3.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for 4-24 hours, monitoring its progress by TLC or ¹H NMR.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Warm the mixture to room temperature and extract with dichloromethane (B109758) (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the Diels-Alder adduct.

  • Determine the endo:exo ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Visualizations

Asymmetric_Oxidative_Heck_Reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Start This compound Catalyst Chiral Pd(II) Catalyst Start->Catalyst Coordination ArylB Arylboronic Acid ArylB->Catalyst Transmetalation Oxidant Oxygen (Oxidant) Catalyst->Oxidant Reoxidation (Pd(0) to Pd(II)) Product Chiral Arylated Cyclopentene Catalyst->Product Carbopalladation / β-Hydride Elimination

Caption: Asymmetric Oxidative Heck Reaction Workflow.

Asymmetric_Conjugate_Addition cluster_reactants Reactants cluster_catalyst Catalysis cluster_intermediate Intermediate cluster_products Products Substrate This compound Enolate Chiral Enolate Substrate->Enolate Nucleophile Organocuprate (R₂CuLi) Ligand Chiral Ligand Nucleophile->Ligand Forms Chiral Reagent Ligand->Substrate 1,4-Addition Product Chiral Substituted Cyclopentane Enolate->Product Protonation

Caption: Asymmetric Conjugate Addition Pathway.

Asymmetric_Diels_Alder_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product Dienophile This compound Catalyst Chiral Lewis Acid Dienophile->Catalyst Coordination & Activation Diene Diene (e.g., Cyclopentadiene) Product Chiral Bicyclic Adduct Diene->Product [4+2] Cycloaddition

Caption: Asymmetric Diels-Alder Reaction Scheme.

References

Application Notes and Protocols: Methyl 1-cyclopentene-1-carboxylate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Methyl 1-cyclopentene-1-carboxylate and its derivatives in Diels-Alder reactions, a cornerstone of modern synthetic organic chemistry for the formation of six-membered rings. While direct participation of this compound as a dienophile in extensively documented Diels-Alder reactions is not readily found in the searched literature, its role as a key starting material for a highly reactive dienophile provides a valuable synthetic pathway.

Application Notes

This compound is a cyclic α,β-unsaturated ester. The electron-withdrawing nature of the carboxylate group polarizes the double bond, making it a potential dienophile for [4+2] cycloaddition reactions. However, its reactivity is moderate. A significant application of this compound is its conversion to more reactive dienophiles, such as Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate. This derivative exhibits enhanced reactivity in Diels-Alder reactions, allowing for the synthesis of complex polycyclic structures.

The resulting Diels-Alder adducts from the brominated derivative are valuable intermediates in the synthesis of natural products and other biologically active molecules. The reaction with various dienes, including substituted butadienes and cyclic dienes, proceeds with good yields and often high stereoselectivity.

Data Presentation

The following table summarizes the yields of Diels-Alder reactions using a key derivative, Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, with various dienes.

DieneDienophileSolventTemperatureYield (%)Reference
IsopreneMethyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylateTolueneReflux82[1]
CyclopentadieneMethyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylateTHFReflux89[1]
1,3-CyclohexadieneMethyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylateTolueneReflux57[1]
(E)-1-Phenyl-1,3-butadieneMethyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylateTolueneReflux66[1]
(E)-1-Methoxy-1,3-butadieneMethyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylateTolueneReflux52[1]
Danishefsky's dieneMethyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylateTolueneReflux53[1][2]

Experimental Protocols

A detailed and verified experimental protocol for the synthesis of the highly reactive dienophile, Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, from this compound is provided below. This is followed by a general protocol for its use in Diels-Alder reactions.

Protocol 1: Synthesis of Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate[1]

This protocol describes the synthesis of a key reactive dienophile from this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄)

  • Triethylamine (B128534)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of this compound (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl₄ is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature and the succinimide (B58015) is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude residue is dissolved in diethyl ether and treated with triethylamine (1.5 eq) at 0 °C.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is washed successively with water, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate.

Protocol 2: General Procedure for Diels-Alder Reaction of Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate with a Diene[1]

This protocol outlines a general method for the cycloaddition reaction.

Materials:

  • Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate

  • Diene (e.g., Isoprene, Cyclopentadiene)

  • Toluene or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate (1.0 eq) and the diene (2.0-5.0 eq) in the appropriate solvent (Toluene or THF) is heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct.

Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow of the Diels-Alder reaction.

Synthesis_of_Dienophile start This compound intermediate Allylic Bromination (NBS, AIBN, CCl4, reflux) start->intermediate elimination Elimination (Triethylamine, Et2O) intermediate->elimination product Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate elimination->product

Caption: Synthesis of a reactive dienophile.

Diels_Alder_Workflow dienophile Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate reaction [4+2] Cycloaddition (Toluene or THF, reflux) dienophile->reaction diene Diene (e.g., Cyclopentadiene) diene->reaction adduct Diels-Alder Adduct reaction->adduct

Caption: General Diels-Alder reaction workflow.

References

Application Notes and Protocols for the Heck Reaction of Methyl 1-Cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. Methyl 1-cyclopentene-1-carboxylate, an electron-deficient cyclic alkene, is a valuable substrate in Heck reactions for the synthesis of substituted cyclopentene (B43876) derivatives, which are important structural motifs in various natural products and pharmaceutical agents. This document provides detailed application notes and protocols for performing the Heck reaction with this substrate.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the oxidative addition of an aryl or vinyl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the arylated or vinylated alkene product and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the active palladium(0) catalyst.[2] For cyclic, electron-deficient alkenes like this compound, the reaction typically proceeds with high regioselectivity.

Application: Synthesis of Arylated Cyclopentene Derivatives

The Heck reaction of this compound with aryl halides or their equivalents provides a direct route to methyl 1-aryl-1-cyclopentene-1-carboxylates. These compounds are versatile intermediates for further synthetic transformations. A notable variation is the oxidative Heck reaction, which utilizes arylboronic acids as the coupling partners in the presence of an oxidant.[3][4]

Data Presentation: Representative Heck Reaction Conditions

The following tables summarize typical conditions for Heck and oxidative Heck reactions involving cyclic alkenes, providing a basis for the reaction with this compound.

Table 1: Classical Heck Reaction Conditions for Cyclic Alkenones with Aryl Bromides [5]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002475-85
2PdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc1201870-80
3Pd(dba)₂ (1.5)P(o-tol)₃ (3)NaOAcAcetonitrile801685-95

Table 2: Oxidative Heck Reaction Conditions for 2,2-Disubstituted Cyclopentene-1,3-diones with Arylboroxines [3]

EntryArylboroxineCatalyst (mol%)Ligand (mol%)OxidantSolventTemperature (°C)Time (h)Yield (%)
1PhenylboroxinePd(OAc)₂ (5)Phenanthroline (6)O₂ (1 atm)Toluene (B28343)704885
24-TolylboroxinePd(OAc)₂ (5)Phenanthroline (6)O₂ (1 atm)Toluene704877
34-MethoxyphenylboroxinePd(OAc)₂ (5)Phenanthroline (6)O₂ (1 atm)Toluene704895

Experimental Protocols

The following are representative protocols for the Heck reaction. Note: These protocols are based on reactions with structurally similar substrates and may require optimization for "this compound".

Protocol 1: Classical Heck Reaction with an Aryl Bromide

This protocol is adapted from established procedures for the Heck reaction of cyclic electron-deficient alkenes.[5]

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg).

  • Add anhydrous DMF (10 mL) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

  • Add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 151 mg), and triethylamine (1.5 mmol, 0.21 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired methyl 1-aryl-1-cyclopentene-1-carboxylate.

Protocol 2: Oxidative Heck Reaction with an Arylboronic Acid

This protocol is based on the oxidative Heck desymmetrization of 2,2-disubstituted cyclopentene-1,3-diones.[3]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (B135089)

  • Anhydrous toluene

  • Oxygen balloon

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the arylboronic acid (1.5 mmol). Heat at 100 °C under vacuum for 2 hours to form the arylboroxine, then allow to cool to room temperature and backfill with an inert gas.

  • To the flask containing the arylboroxine, add Pd(OAc)₂ (0.05 mmol, 11.2 mg) and 1,10-phenanthroline (0.06 mmol, 10.8 mg).

  • Add anhydrous toluene (10 mL) followed by this compound (1.0 mmol, 126 mg).

  • Replace the inert atmosphere with an oxygen balloon.

  • Heat the reaction mixture to 70 °C and stir for 48 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Migratory_Product R-CH₂-CH(Ar)-Pd(II)L₂X Alkene_Complex->Migratory_Product Migratory Insertion Product_Complex [Product-Pd(II)HL₂]⁺X⁻ Migratory_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (+ Base, - HB⁺X⁻) Product Substituted Alkene Product_Complex->Product Salt Base-HX Salt Product_Complex->Salt ArX Aryl Halide (Ar-X) ArX->Pd0 Alkene Alkene Alkene->PdII_Aryl Base Base Base->Product_Complex

Caption: General catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for the Heck Reaction

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Pd Catalyst and Ligand in Solvent under Inert Atmosphere B Add Alkene, Aryl Halide, and Base A->B C Heat Reaction Mixture (e.g., 80-120 °C) B->C D Monitor Progress (TLC, GC-MS) C->D E Cool to Room Temperature and Dilute with Organic Solvent D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: A typical experimental workflow for a Heck reaction.

References

Application Notes and Protocols for Cycloaddition Reactions of Methyl 1-Cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various cycloaddition reactions involving Methyl 1-cyclopentene-1-carboxylate. This versatile building block is a valuable substrate in the synthesis of complex cyclic systems relevant to pharmaceutical and materials science research. The protocols outlined below cover [4+2], [2+2], and 1,3-dipolar cycloadditions, offering a foundational guide for reaction optimization and application.

Introduction

This compound is a cyclic α,β-unsaturated ester. The electron-withdrawing nature of the carboxylate group influences the reactivity of the double bond, making it a competent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. Furthermore, the cyclopentene (B43876) ring can participate in photochemical [2+2] cycloadditions. These reactions provide powerful methods for the construction of bicyclic and spirocyclic frameworks, which are common motifs in natural products and pharmaceutical agents.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereospecific formation of six-membered rings. While this compound itself is a viable dienophile, its reactivity can be enhanced through substitution. A notable example involves the use of its derivative, Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, as a highly reactive dienophile in [4+2] cycloaddition reactions.[1]

Application Note:

The introduction of a bromine atom and a ketone functionality at the 2- and 3-positions of this compound significantly enhances its dienophilic character. This modification facilitates Diels-Alder reactions with a variety of dienes, proceeding with excellent regioselectivity and diastereoselectivity.[1] The resulting cycloadducts are versatile intermediates for further synthetic transformations.

Quantitative Data Summary:

The following table summarizes the yields of the Diels-Alder reaction between Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate and various dienes.

DieneSolventYield (%)Reference
2,3-Dimethyl-1,3-butadieneToluene82[1]
CyclopentadieneTHF89[1]
1,3-CyclohexadieneToluene17[1]
1-Phenyl-1,3-butadieneToluene66[1]
1-Methoxy-1,3-butadieneToluene52[1]
(E)-1-(Trimethylsilyloxy)-1,3-butadieneToluene72[1]
Danishefsky's DieneToluene53[1]
Experimental Protocol: Synthesis of Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate and subsequent Diels-Alder Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Part A: Synthesis of Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in ethyl acetate. Add 4 Å molecular sieves.

  • Oxidation: Add a solution of tert-butyl hydroperoxide in decane (B31447) (4.0 equiv) dropwise. Stir the mixture for 30 minutes.

  • Bromination: Cool the reaction mixture and add a solution of bromine (1.1 equiv) in dichloromethane (B109758) dropwise.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate.

Part B: General Procedure for the [4+2] Cycloaddition

  • Reaction Setup: To a solution of Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate (1.0 equiv) in the appropriate solvent (see table above), add the diene (1.2-2.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired cycloadduct.

Diels_Alder_Workflow cluster_synthesis Synthesis of Dienophile cluster_cycloaddition [4+2] Cycloaddition start This compound oxidation Oxidation (t-BuOOH) start->oxidation bromination Bromination (Br2) oxidation->bromination dienophile Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate bromination->dienophile dienophile_ref Dienophile diene Diene reaction Diels-Alder Reaction diene->reaction cycloadduct Bicyclic Product reaction->cycloadduct dienophile_ref->reaction

Caption: Workflow for the synthesis of the activated dienophile and subsequent Diels-Alder reaction.

[2+2] Photocycloaddition

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of four-membered carbocyclic rings. In the context of this compound, it can react with enones under photochemical conditions to yield cyclobutane (B1203170) derivatives.

Application Note:

The photochemical reaction of 3-methyl-2-cyclohexen-1-one (B144701) with this compound has been reported to yield a "head-to-head," cis-transoid-cis photoadduct. This regioselectivity is influenced by the ring size of the cycloalkene partner. This type of reaction is valuable for accessing complex polycyclic systems with defined stereochemistry.

Illustrative Reaction Scheme:

Photocycloaddition reactant1 3-Methyl-2-cyclohexen-1-one plus + arrow reactant2 This compound product Head-to-head, cis-transoid-cis photoadduct arrow->product

Caption: General scheme for the [2+2] photocycloaddition.

Experimental Protocol (General Procedure):
  • Reaction Setup: In a quartz reaction vessel, dissolve the enone (e.g., 3-methyl-2-cyclohexen-1-one) and this compound in a suitable solvent (e.g., acetonitrile (B52724) or acetone).

  • Degassing: Degas the solution by bubbling with nitrogen or argon for an extended period to remove dissolved oxygen, which can quench the excited state of the enone.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength (e.g., 350 nm) while maintaining a constant temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to isolate the cycloadduct.

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. These reactions involve the combination of a 1,3-dipole with a dipolarophile, in this case, this compound.

Application Note:

This compound can serve as a dipolarophile in reactions with various 1,3-dipoles, such as azomethine ylides. These reactions provide a direct route to the synthesis of substituted pyrrolidine (B122466) rings fused to a cyclopentane (B165970) core, which are of interest in medicinal chemistry. The reaction of this compound with an azomethine ylide generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of a catalytic amount of trifluoroacetic acid has been described.

Experimental Protocol: Cycloaddition with an Azomethine Ylide

The following protocol is based on a procedure found in the academic literature.

  • Reaction Setup: To a solution of this compound (1.0 equiv) in dichloromethane (DCM) at 0 °C, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv) dropwise.

  • Initiation: Add a solution of trifluoroacetic acid (TFA) in DCM (0.1 equiv) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the fused pyrrolidine derivative.

Dipolar_Cycloaddition_Pathway start This compound + Azomethine Ylide Precursor initiation Initiation (TFA catalyst) start->initiation intermediate In situ generation of Azomethine Ylide initiation->intermediate cycloaddition [3+2] Cycloaddition intermediate->cycloaddition product Fused Pyrrolidine Product cycloaddition->product

Caption: Pathway for the 1,3-dipolar cycloaddition with an azomethine ylide.

Conclusion

This compound is a versatile substrate for a range of cycloaddition reactions, providing access to a variety of complex carbocyclic and heterocyclic scaffolds. The protocols and data presented herein serve as a valuable resource for chemists engaged in the design and synthesis of novel molecules for drug discovery and materials science. Further exploration of enantioselective variants of these reactions could significantly enhance the utility of this building block.

References

Application Notes: The Strategic Use of Methyl 1-Cyclopentene-1-carboxylate in the Synthesis of Bioactive Marine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl 1-cyclopentene-1-carboxylate and its derivatives as key starting materials in the total synthesis of complex natural products. The focus is on the synthesis of the marine alkaloids pinnaic acid and halichlorine, which are potent inhibitors of inflammatory pathways.

Introduction

This compound is a versatile cyclic α,β-unsaturated ester that serves as a valuable building block in organic synthesis. Its reactivity profile, featuring both a nucleophilic double bond and an electrophilic carbonyl group, allows for a variety of transformations to construct complex molecular architectures. This makes it an ideal starting point for the synthesis of natural products containing a cyclopentane (B165970) ring system. Notably, derivatives of this compound have been successfully employed in the total synthesis of pinnaic acid and halichlorine, marine alkaloids that exhibit significant inhibitory activity against Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein in inflammatory responses.

Application: Synthesis of Pinnaic Acid and Halichlorine

The total syntheses of pinnaic acid and halichlorine often commence with a functionalized cyclopentene (B43876) ring. While not always starting directly from this compound, the initial steps frequently involve reactions that are analogous to those that could be performed on it, such as Michael additions to introduce key side chains.

A common strategy involves the use of a cyclopentene derivative, such as 1-pyrrolidino-1-cyclopentene, which can be considered a more reactive enamine equivalent of this compound. The initial conjugate addition sets the stage for the construction of the characteristic azaspirocyclic core of these natural products.

Experimental Protocols

The following protocols are representative of the key transformations involved in the early stages of the synthesis of pinnaic acid and halichlorine, adapted from documented synthetic routes.

Protocol 1: Michael Addition to a Cyclopentene Derivative

This protocol describes a conjugate addition to a cyclopentene derivative, a crucial step for introducing the side chain that will ultimately form part of the piperidine (B6355638) ring of the azaspirocyclic core.

Materials:

  • 1-Pyrrolidino-1-cyclopentene (or this compound)

  • A suitable Michael acceptor (e.g., an α,β-unsaturated ketone or ester)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Lewis acid catalyst (optional, e.g., TiCl4, ZnCl2)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., Na2SO4 or MgSO4)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclopentene derivative (1.0 eq) in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • If using a Lewis acid catalyst, add it to the solution and stir for 15-30 minutes.

  • Slowly add the Michael acceptor (1.1 eq) to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of the quenching solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with the organic solvent (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over the drying agent.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 1: Representative Quantitative Data for Michael Addition

EntryCyclopentene DerivativeMichael AcceptorSolventCatalystTemp (°C)Time (h)Yield (%)
11-Pyrrolidino-1-cyclopenteneAcrylonitrileTHFNone0 to rt12~85
2This compoundMethyl vinyl ketoneCH2Cl2TiCl4-784~70-80

Protocol 2: Formation of the Azaspirocyclic Core

Following the initial Michael addition and subsequent functional group manipulations, the construction of the 6-azaspiro[4.5]decane core is a pivotal step. This is often achieved through a series of reactions including cyclization and reduction.

Materials:

  • Advanced cyclopentane intermediate from Protocol 1

  • Reagents for cyclization (e.g., a base for intramolecular condensation)

  • Reducing agent (e.g., NaBH4, LiAlH4)

  • Appropriate solvents for each step

  • Standard work-up and purification reagents

Procedure:

Detailed procedures for the multi-step conversion of the Michael adduct to the azaspirocyclic core are highly substrate-dependent and can be found in the supporting information of the cited literature on the total synthesis of pinnaic acid and halichlorine. A general workflow is presented in the diagram below.

Visualization of Synthetic and Biological Pathways

Experimental Workflow: Synthesis of the Azaspirocyclic Core

G cluster_0 Synthesis of Azaspirocyclic Core Start This compound Derivative MA Michael Addition Start->MA Michael Acceptor FGM Functional Group Manipulations MA->FGM Cyc Intramolecular Cyclization FGM->Cyc Red Reduction Cyc->Red Core Azaspirocyclic Core Red->Core

Caption: General workflow for the synthesis of the azaspirocyclic core.

Signaling Pathway: VCAM-1 Mediated Leukocyte Adhesion and Transendothelial Migration

Halichlorine and pinnaic acid are known to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). VCAM-1 plays a critical role in the inflammatory response by mediating the adhesion of leukocytes to the vascular endothelium, a prerequisite for their migration into tissues. The signaling cascade initiated by the binding of leukocyte integrins (VLA-4) to VCAM-1 on endothelial cells leads to cytoskeletal rearrangements and the opening of endothelial cell junctions.

G cluster_0 VCAM-1 Signaling Pathway Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1) NFkB NF-κB Activation Cytokines->NFkB VCAM1_exp Increased VCAM-1 Expression NFkB->VCAM1_exp VLA4 Leukocyte Integrin (VLA-4) VCAM1 VCAM-1 VLA4->VCAM1 Binding Adhesion Leukocyte Adhesion VCAM1->Adhesion Signal Intracellular Signaling (e.g., Rac1, RhoA activation) Adhesion->Signal Cyto Cytoskeletal Rearrangement Signal->Cyto Junction Endothelial Junction Disruption Cyto->Junction Migration Transendothelial Migration Junction->Migration Inhibition Inhibition by Pinnaic Acid/ Halichlorine Inhibition->VCAM1_exp

Caption: VCAM-1 signaling pathway and inhibition by pinnaic acid/halichlorine.

Spectroscopic Data of Key Intermediates

The characterization of synthetic intermediates is crucial for confirming their structure and purity. The following table summarizes typical spectroscopic data for a key azaspirocyclic intermediate.

Table 2: Spectroscopic Data for a Representative Azaspirocyclic Intermediate

Intermediate¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)IR (film) ν (cm⁻¹)MS (ESI) m/z
Azaspiro[4.5]decan-1-one derivative 3.5-3.8 (m, 2H, N-CH₂), 2.8-3.0 (m, 1H, CH), 2.2-2.5 (m, 4H, CH₂), 1.5-2.0 (m, 6H, CH₂)210.1 (C=O), 60.5 (spiro C), 55.2 (N-CH₂), 40.1, 38.5, 35.2, 28.9, 25.42950, 1710 (C=O), 1450[M+H]⁺ calculated for C₁₀H₁₆NO: xxx.xxxx, found: xxx.xxxx

Note: The exact spectroscopic data will vary depending on the specific substituents on the azaspirocyclic core.

Conclusion

This compound and its derivatives are powerful and versatile starting materials for the enantioselective total synthesis of complex and biologically active natural products like pinnaic acid and halichlorine. The methodologies outlined in these application notes provide a foundation for researchers to explore the synthesis of these and other important therapeutic agents. The inhibition of the VCAM-1 signaling pathway by these natural products highlights their potential as leads in the development of novel anti-inflammatory drugs.

Application Notes and Protocols: Methyl 1-cyclopentene-1-carboxylate as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyclopentene-1-carboxylate is a cyclic α,β-unsaturated ester that serves as a versatile precursor in organic synthesis. Its electrophilic β-carbon, activated by the conjugated ester group, makes it a competent Michael acceptor for the formation of carbon-carbon and carbon-heteroatom bonds. This conjugate addition reaction provides a valuable pathway to substituted cyclopentane (B165970) rings, which are common structural motifs in natural products and pharmaceutically active compounds. These application notes provide an overview of the utility of this compound in Michael addition reactions, with a focus on a detailed protocol for an asymmetric aza-Michael addition.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 25662-28-6
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Appearance Liquid
Boiling Point 76-78 °C at 9 mmHg
Density 1.031 g/mL at 20 °C
Refractive Index n20/D 1.4660

Asymmetric Aza-Michael Addition

The conjugate addition of amines to α,β-unsaturated carbonyl compounds, known as the aza-Michael addition, is a powerful tool for the synthesis of β-amino carbonyl derivatives. In the context of drug development, the stereoselective synthesis of these compounds is of paramount importance. This compound can undergo asymmetric aza-Michael addition with chiral amines to yield enantiomerically enriched products.

A notable example is the reaction with (R)-N-benzyl-N-α-methylbenzylamine, which proceeds via the formation of a chiral enamine intermediate, leading to the stereoselective formation of the corresponding β-amino ester.

Reaction Mechanism

The proposed mechanism for the asymmetric aza-Michael addition of a chiral amine to this compound is depicted below. The reaction is initiated by the formation of a chiral lithium amide, which then adds to the β-position of the Michael acceptor. Subsequent trapping of the resulting enolate with an electrophile, such as iodoethane (B44018), affords the functionalized cyclopentane ring.

aza_michael_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R_amine (R)-N-benzyl-N-α-methylbenzylamine I_amide Chiral Lithium Amide R_amine->I_amide + n-BuLi R_acceptor This compound I_enolate Cyclopentyl Enolate Intermediate R_acceptor->I_enolate + Chiral Amide R_base n-Butyllithium R_electrophile Iodoethane P_final Methyl (1S,2R)-2-amino-1-ethylcyclopentanecarboxylate derivative R_electrophile->P_final I_amide->I_enolate I_enolate->P_final + Iodoethane

Caption: Proposed mechanism for the asymmetric aza-Michael addition.

Experimental Protocols

Protocol 1: Asymmetric Aza-Michael Addition of (R)-N-benzyl-N-α-methylbenzylamine to this compound

This protocol is adapted from the procedure described in patent US7595327B2 for the synthesis of a precursor to β-sulfonamide hydroxamic acid inhibitors.

Materials:

Procedure:

  • Lithium Amide Formation: To a solution of (R)-N-benzyl-N-α-methylbenzylamine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 equiv) dropwise. Stir the resulting solution at this temperature for 30 minutes.

  • Michael Addition: To the solution of the lithium amide, add a solution of this compound (0.5 equiv) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Enolate Trapping: Add iodoethane (1.0 equiv) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl (1S,2R)-2-(benzyl(1-phenylethyl)amino)-1-ethylcyclopentanecarboxylate.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the asymmetric aza-Michael addition.

experimental_workflow start Start step1 Dissolve chiral amine in anhydrous THF at -78 °C start->step1 step2 Add n-butyllithium dropwise to form lithium amide step1->step2 step3 Add this compound solution step2->step3 step4 Add iodoethane to trap the enolate step3->step4 step5 Warm to room temperature and stir overnight step4->step5 step6 Quench with saturated NaHCO₃ solution step5->step6 step7 Extract with ethyl acetate step6->step7 step8 Purify by flash column chromatography step7->step8 end Obtain purified product step8->end

Caption: Experimental workflow for the asymmetric aza-Michael addition.

Quantitative Data

While the patent does not provide specific yield and stereoselectivity data for this exact reaction, analogous asymmetric aza-Michael additions reported in the literature suggest that good to excellent yields and high diastereoselectivities can be expected. The stereochemical outcome is dictated by the chirality of the amine auxiliary.

Applications in Drug Development

The resulting β-amino ester from this reaction is a valuable chiral building block. The amino and ester functionalities can be further elaborated to introduce diverse pharmacophores. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The benzyl (B1604629) groups on the nitrogen can be removed by hydrogenolysis to provide a primary or secondary amine, which can be further functionalized. This versatility makes this compound a useful starting material for the synthesis of complex molecules with potential therapeutic applications, such as enzyme inhibitors.

Conclusion

This compound is a viable Michael acceptor for the stereoselective synthesis of functionalized cyclopentane derivatives. The asymmetric aza-Michael addition protocol detailed herein provides a reliable method for accessing chiral β-amino esters, which are important intermediates in drug discovery and development. Further exploration of Michael additions with other nucleophiles, such as thiols and stabilized carbanions, would further expand the synthetic utility of this versatile building block.

Palladium-catalyzed functionalization of "Methyl 1-cyclopentene-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An overview of palladium-catalyzed methods for the functionalization of Methyl 1-cyclopentene-1-carboxylate, a key building block in organic synthesis.

Introduction

This compound is a cyclic α,β-unsaturated ester and a versatile substrate in organic synthesis. Its functionalization is crucial for constructing complex molecular architectures found in natural products and pharmaceuticals. Palladium-catalyzed cross-coupling reactions offer powerful and selective methods for forming new carbon-carbon and carbon-heteroatom bonds on this cyclopentene (B43876) scaffold. This document provides detailed application notes and protocols for the palladium-catalyzed functionalization of this compound, with a focus on asymmetric oxidative Heck reactions.

Asymmetric Oxidative Heck (Fujiwara-Moritani) Reaction

Application Notes

The oxidative Heck reaction, also known as the Fujiwara-Moritani reaction, is a powerful C-H activation method that couples an arene directly with an alkene.[1][2] In the context of this compound, this reaction allows for the direct arylation at the β-position of the double bond. A significant advancement in this area is the development of asymmetric variants, which enable the creation of a chiral center with high enantioselectivity.

This reaction typically employs a Pd(II) catalyst and an oxidant to regenerate the catalyst.[1] Chiral ligands, such as N-heterocyclic carbenes (NHCs), can be used to induce asymmetry.[3][4][5] The reaction proceeds under mild conditions and avoids the need to pre-functionalize the arene coupling partner (e.g., as an organohalide), making it an atom-economical choice for synthesizing complex chiral molecules.[4]

Data Presentation: Asymmetric Oxidative Heck Reaction of this compound

The following table summarizes the results for the asymmetric oxidative Heck-type reaction between various arylboronic acids and this compound, as reported in the literature.[4]

EntryArylboronic Acid (ArB(OH)₂)CatalystSolventYield (%)ee (%)
1Phenylboronic acid3aDMF7292
24-Methylphenylboronic acid3aDMF8191
34-Methoxyphenylboronic acid3aDMF8594
4Phenylboronic acid3bDMF7090

Catalyst 3a and 3b are chiral tridentate NHC-amidate-alkoxide palladium(II) complexes.[4]

Experimental Protocol: Asymmetric Oxidative Boron-Heck Coupling

This protocol is adapted from Yoo et al. for the enantioselective coupling of arylboronic acids with this compound.[4]

Materials:

  • Chiral Pd-ligand complex (e.g., 3a or 3b, 10 mg)

  • This compound (1.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • N,N-Dimethylformamide (DMF, 2.5 mL)

  • Oxygen (balloon)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry reaction flask, add the chiral Pd-ligand complex (10 mg).

  • Add DMF (2.5 mL) to dissolve the catalyst.

  • To the solution, add this compound (1.5 mmol) followed by the arylboronic acid (0.5 mmol).

  • Fit the reaction flask with an oxygen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with EtOAc (10 mL).

  • Wash the organic layer with water (2 x 10 mL).

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexanes/EtOAc 40:1 eluent) to yield the pure cross-coupled product.

  • Characterize the product using standard analytical techniques (NMR, HRMS) and determine the enantiomeric excess using chiral HPLC.

Catalytic Cycle and Workflow Diagrams

G Catalytic Cycle for Asymmetric Oxidative Heck Reaction cluster_cycle Pd_II Chiral Pd(II) Catalyst Intermediate_I Ar-Pd(II) Intermediate I Pd_II->Intermediate_I Transmetalation + ArB(OH)₂ Intermediate_II Alkene-Pd(II) Intermediate II Intermediate_I->Intermediate_II Migratory Insertion + Alkene Pd_0 Pd(0) Species III Intermediate_II->Pd_0 β-Hydride Elimination + Product Pd_0->Pd_II Reoxidation (O₂)

Proposed catalytic cycle for the oxidative Heck reaction.[4]

Other Palladium-Catalyzed Approaches and Challenges

Application Notes

While the oxidative Heck reaction has shown success, other common palladium-catalyzed coupling reactions have proven challenging for the direct functionalization of this compound. For instance, attempts to perform a standard Heck reaction with a chloropyrimidine derivative were reported to be unsuccessful.[6] Similarly, efforts to achieve a Suzuki coupling by first converting the substrate to a boron derivative were complicated by purification issues and subsequent coupling failure.[6]

These findings highlight that the choice of catalytic system and reaction type is critical. The electronic nature of this compound as an electron-poor alkene influences its reactivity, making it a suitable partner for oxidative Heck reactions but potentially less reactive in other coupling cycles without prior functionalization into a vinyl halide or triflate.

General Laboratory Workflow

The following diagram outlines a typical workflow for performing and analyzing the palladium-catalyzed reactions described.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Reaction Setup (Flask, Reagents, Solvent) Reaction Stirring under Controlled Atmosphere (e.g., O₂ or Inert Gas) Setup->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Drying (e.g., Na₂SO₄) Extract->Dry Concentrate Concentration (Rotovap) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Purity Purity & ee Analysis (HPLC, GC) Characterize->Purity

A typical workflow for palladium-catalyzed reactions.

References

Application Notes and Protocols: Oxy-Cope Rearrangement of Methyl 1-Cyclopentene-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Oxy-Cope rearrangement of derivatives of Methyl 1-cyclopentene-1-carboxylate. This powerful[1][1]-sigmatropic rearrangement is a valuable tool in synthetic organic chemistry, particularly for the construction of complex carbocyclic frameworks relevant to natural product synthesis and drug development.

Introduction

The Oxy-Cope rearrangement is a variant of the Cope rearrangement that involves a 1,5-dien-3-ol system. The reaction is driven by the formation of a stable carbonyl compound through tautomerization of the initially formed enol product.[2][3] A significant rate acceleration, often on the order of 10¹⁰ to 10¹⁷, is observed when the hydroxyl group is deprotonated to form an alkoxide. This anionic Oxy-Cope rearrangement can proceed at or below room temperature, offering a significant advantage over the often high temperatures required for the neutral variant.[2][4]

Derivatives of this compound are versatile starting materials for generating the necessary 1,5-dien-3-ol precursors for the Oxy-Cope rearrangement. A common strategy involves the addition of a vinyl organometallic reagent to a suitably functionalized cyclopentene (B43876) derivative, setting the stage for a subsequent rearrangement to construct bicyclic systems, such as the hydroazulene core found in many natural products.

Reaction Mechanism and Stereochemistry

The anionic Oxy-Cope rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state.[2] This high degree of order in the transition state allows for excellent stereocontrol, transferring the stereochemistry of the starting alcohol to the newly formed carbon-carbon bond. The stereochemical outcome of the reaction can often be predicted by considering the most stable chair-like conformation of the alkoxide intermediate.

A key application of the Oxy-Cope rearrangement of cyclopentene derivatives is in the synthesis of bicyclo[5.3.0]decane systems. This typically involves a tandem sequence where a vinylcyclopropane (B126155) intermediate, formed from the cyclopentene starting material, undergoes the rearrangement.

Applications in Synthesis

The products of the Oxy-Cope rearrangement of this compound derivatives, particularly functionalized hydroazulenones and other medium-sized rings, are valuable intermediates in the synthesis of a wide range of biologically active molecules. These scaffolds are present in numerous natural products with potential therapeutic applications. The ability to rapidly construct these complex carbocyclic cores with high stereocontrol makes the anionic Oxy-Cope rearrangement a powerful tool for medicinal chemists and researchers in drug discovery. For instance, a tandem anionic Oxy-Cope rearrangement/allylsilane cyclization has been employed to prepare bicyclo[5.3.0]decan-1-ols, key precursors for hydroazulenol synthesis.[5]

Data Presentation

The following table summarizes typical quantitative data for anionic Oxy-Cope rearrangements of 1,2-divinylcycloalkanol systems, which are analogous to the derivatives prepared from this compound.

Starting MaterialBase (equivalents)Additive (equivalents)SolventTemperature (°C)Time (h)ProductYield (%)Reference
1,2-DivinylcyclopentanolKH (excess)18-crown-6 (catalytic)THF251(Z)-Cyclonon-5-enone90[4]
1,2-DivinylcyclohexanolKH (5)I₂ (0.4)THF652.5(E)-Cyclodec-5-enone81[5]
1-(1-Hydroxy-2-propenyl)-2-vinylcyclopentanolKH (excess)18-crown-6 (catalytic)THF0 - 252Functionalized Bicyclo[5.3.0]decanoneHigh[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the Oxy-Cope rearrangement of this compound derivatives.

Protocol 1: Synthesis of a 1,5-Dien-3-ol Precursor

This protocol describes the synthesis of a tertiary alcohol precursor for the anionic Oxy-Cope rearrangement, starting from a derivative of this compound. The example is based on the addition of a vinyllithium (B1195746) reagent to an enone.

Materials:

  • Methyl 2-formyl-1-cyclopentene-1-carboxylate

  • Vinyllithium solution (e.g., 1.0 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of Methyl 2-formyl-1-cyclopentene-1-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • A solution of vinyllithium (1.1 eq) in THF is added dropwise to the cooled solution over 15 minutes.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product, Methyl 1-(1-hydroxy-2-propenyl)-2-formyl-1-cyclopentene-1-carboxylate, is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Anionic Oxy-Cope Rearrangement

This protocol outlines the general procedure for the potassium hydride-mediated anionic Oxy-Cope rearrangement of the synthesized 1,5-dien-3-ol.

Materials:

  • Methyl 1-(1-hydroxy-2-propenyl)-2-formyl-1-cyclopentene-1-carboxylate (the product from Protocol 1)

  • Potassium hydride (KH), 30% dispersion in mineral oil

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Hexane (B92381) (for washing KH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, potassium hydride (1.2 eq) is washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous THF.

  • 18-crown-6 (0.1 eq) is added to the KH suspension.

  • A solution of the 1,5-dien-3-ol (1.0 eq) in anhydrous THF is added dropwise to the KH suspension at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude bicyclic ketone is purified by flash column chromatography on silica gel.

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_start Starting Material Synthesis cluster_rearrangement Anionic Oxy-Cope Rearrangement Start This compound Derivative Product1 1,5-Dien-3-ol Precursor Start->Product1 Nucleophilic Addition Reagent1 Vinyl Organometallic Reagent Reagent1->Product1 Rearrangement [3,3]-Sigmatropic Rearrangement Product1->Rearrangement Deprotonation Base Strong Base (e.g., KH) Base->Rearrangement Enolate Enolate Intermediate Rearrangement->Enolate Product2 Bicyclic Ketone Product Enolate->Product2 Protonation Workup Aqueous Workup Workup->Product2

Caption: General workflow for the synthesis and rearrangement.

Anionic Oxy-Cope Rearrangement Mechanism

Oxy_Cope_Mechanism cluster_0 1. Deprotonation cluster_1 2. [3,3]-Sigmatropic Rearrangement cluster_2 3. Tautomerization (upon workup) A 1,5-Dien-3-ol C Potassium Alkoxide A->C B Potassium Hydride (KH) B->C H2 H₂ D Potassium Alkoxide E Chair-like Transition State D->E Heat or Spontaneous F Potassium Enolate E->F G Potassium Enolate I Enol Intermediate G->I Protonation H Aqueous Workup (H₃O⁺) H->I J Final Carbonyl Product I->J Tautomerization

Caption: Mechanism of the anionic Oxy-Cope rearrangement.

Logical Relationship in Drug Development

Drug_Development_Logic A This compound Derivatives B 1,5-Dien-3-ol Synthesis A->B C Anionic Oxy-Cope Rearrangement B->C D Complex Carbocyclic Scaffolds (e.g., Hydroazulenones) C->D E Natural Product Total Synthesis D->E F Lead Compound Identification D->F G Drug Discovery & Development E->G F->G

Caption: Role in the drug development pipeline.

References

Application Note: Purification of Methyl 1-cyclopentene-1-carboxylate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the purification of Methyl 1-cyclopentene-1-carboxylate using vacuum distillation. This method is essential for removing impurities such as residual solvents, unreacted starting materials, and side-products that may be present after synthesis. Given the compound's relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent thermal decomposition and ensure high purity of the final product.[1][2] This document outlines the necessary equipment, safety precautions, and a step-by-step procedure for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the creation of complex molecules, including azulene (B44059) derivatives and intermediates for compounds like pinnaic acid and halichlorine.[3] The purity of this reagent is critical for the success of subsequent reactions. Synthetic routes often result in a crude product containing various impurities. Distillation separates compounds based on differences in their boiling points.[2] For high-boiling compounds like this compound, performing the distillation under reduced pressure lowers the boiling point, mitigating the risk of decomposition that can occur at elevated temperatures.[1][2][4] This protocol details a robust vacuum distillation procedure to achieve high purity, suitable for demanding research and development applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for determining the appropriate distillation conditions.

PropertyValueReference
CAS Number 25662-28-6[3][5]
Molecular Formula C₇H₁₀O₂[5]
Molecular Weight 126.15 g/mol
Appearance Colorless liquid[3][5]
Boiling Point 180-182 °C (at 760 mmHg)[5]
76-78 °C (at 9 mmHg)[3]
Density 1.031 g/mL at 20 °C[3]
Refractive Index (n20/D) 1.4660[3]
Purity (Commercial) ~97%

Principle of Vacuum Distillation

Vacuum distillation is employed for the purification of substances that have high boiling points or are thermally unstable.[2] By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered. The relationship between pressure and boiling point is described by the Clausius-Clapeyron relation.[2] This allows for the volatilization of the target compound at a lower temperature, preventing unwanted decomposition or side reactions. Impurities with significantly different boiling points can be effectively separated. Lower boiling impurities will distill first (forerun), followed by the pure compound, leaving higher boiling or non-volatile impurities in the distillation flask.

Experimental Protocol

This protocol describes the purification of this compound using a short-path vacuum distillation apparatus, which is ideal for small to medium laboratory scales.

Materials
Equipment
  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flasks (multiple, for collecting fractions)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Laboratory jack

  • Vacuum pump capable of reaching <10 mmHg

  • Manometer (pressure gauge)

  • Cold trap

  • Thick-walled vacuum tubing

  • Clamps and stands to secure the apparatus

Safety Precautions
  • Implosion Hazard: Always assemble the vacuum distillation apparatus in a fume hood and behind a safety shield. Inspect all glassware for cracks or defects before use.[4]

  • Chemical Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with skin and eyes and do not breathe vapors.

  • Heating: Use a heating mantle connected to a variable power controller. Do not heat a sealed system. Ensure smooth boiling by using a stir bar or boiling chips to prevent bumping.[4]

  • Cold Trap: A cold trap must be placed between the distillation setup and the vacuum pump to prevent corrosive vapors from damaging the pump.

Workflow for Vacuum Distillation

G cluster_prep Preparation cluster_process Distillation Process cluster_shutdown Shutdown & Analysis start Crude Product in Distilling Flask assembly Assemble Glassware (Short-Path Setup) start->assembly safety Place in Fume Hood Behind Safety Shield assembly->safety pump Start Stirring & Turn on Vacuum Pump safety->pump pressure Allow Pressure to Stabilize (<10 mmHg) pump->pressure heat Begin Gentle Heating pressure->heat forerun Collect Forerun (Low-boiling impurities) heat->forerun main_fraction Collect Main Fraction (76-78 °C at 9 mmHg) forerun->main_fraction Temp Stabilizes stop Stop Heating & Cool System to Room Temp main_fraction->stop vent Vent System to Atmospheric Pressure stop->vent product Transfer Purified Product vent->product waste Dispose of Residue & Forerun vent->waste analysis Analyze Purity (GC, NMR) product->analysis

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Preparation:

    • Place the crude this compound and a magnetic stir bar into a dry round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the short-path distillation apparatus as shown in the workflow diagram. Lightly grease all glass joints to ensure a good seal.

    • Secure all components with clamps. Place the entire setup inside a fume hood.

    • Fill the cold trap with a slurry of dry ice and acetone or isopropanol.

  • Distillation:

    • Turn on the condenser fluid (if applicable) and begin stirring the contents of the distillation flask.

    • Slowly turn on the vacuum pump. The pressure should drop and stabilize, ideally at or below 9 mmHg. You may observe some initial bubbling as volatile impurities or dissolved gases are removed.[4]

    • Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.

    • Monitor the temperature at the distillation head. Collect the first few drops that come over (the forerun) in a separate receiving flask. This fraction contains lower-boiling impurities.

    • As the temperature stabilizes in the target range (76-78 °C at ~9 mmHg), switch to a clean receiving flask to collect the main fraction of pure this compound.

    • Maintain a steady distillation rate by carefully controlling the heat input.

  • Shutdown:

    • Once the majority of the product has distilled or the temperature begins to fluctuate, stop the distillation by removing the heating mantle and allowing the system to cool to room temperature.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.

    • Once the system is at atmospheric pressure, it can be safely disassembled.

    • Transfer the purified product to a clean, labeled storage container.

Expected Results and Data Analysis

The distillation should yield a pure, colorless liquid. Purity can be assessed by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and measurement of the refractive index.

FractionExpected Boiling Range (at 9 mmHg)Expected Composition
Forerun < 76 °CResidual solvents, low-boiling impurities
Main Fraction 76 - 78 °CPure this compound
Residue N/A (non-volatile)High-boiling impurities, decomposition products, polymerization

Troubleshooting

  • No Distillation: Check for vacuum leaks at all joints. Ensure the vacuum pump is operating correctly and the pressure is sufficiently low. The heating temperature may need to be increased slightly.

  • Bumping/Unstable Boiling: Ensure the stir bar is spinning at an adequate speed. If not using a stirrer, ensure fresh boiling chips were added before applying vacuum.

  • Product Decomposition (Darkening Residue): The heating temperature is too high, or the vacuum is not low enough. Reduce the heat input or improve the vacuum. For highly sensitive compounds, a shorter residence time in the heated flask is preferable.

Conclusion

Vacuum distillation is a highly effective and essential technique for the purification of this compound. By carefully controlling the pressure and temperature, researchers can effectively remove impurities and obtain a high-purity product suitable for sensitive synthetic applications. Adherence to safety protocols is paramount due to the inherent risks of working with glassware under vacuum.

References

Application Notes and Protocols: The Role of Methyl 1-Cyclopentene-1-carboxylate in the Formal Synthesis of Pinnaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinnaic acid, a marine alkaloid, has garnered significant interest within the scientific community due to its potent inhibitory activity against cytosolic phospholipase A2 (cPLA2) and its demonstrated anti-inflammatory properties. This document provides detailed application notes and protocols for a formal synthetic route towards (±)-pinnaic acid, commencing from a derivative of methyl 1-cyclopentene-1-carboxylate. The outlined procedures are based on the formal synthesis developed by Andrade and Martin, providing a practical approach for obtaining key intermediates in the total synthesis of this promising therapeutic agent. Additionally, this document elucidates the inhibitory mechanisms of pinnaic acid on the NF-κB and PI3K/Akt/mTOR signaling pathways, crucial for understanding its mode of action and potential applications in drug development.

Introduction

Pinnaic acid, originally isolated from the Okinawan bivalve Pinna muricata, belongs to a class of alkaloids characterized by a unique and highly functionalized azaspiro[4.5]decane core. Its biological activity, particularly the inhibition of cPLA2, an enzyme implicated in inflammatory processes, makes it a compelling target for synthetic chemists and drug developers. The formal synthesis of pinnaic acid provides a strategic advantage by enabling the efficient construction of advanced intermediates that can be further elaborated to the final natural product. This approach allows for modularity and the potential for analog synthesis to explore structure-activity relationships.

One of the key starting materials that can be utilized in this endeavor is this compound. This readily available cyclic α,β-unsaturated ester serves as a versatile precursor for the construction of the cyclopentane (B165970) portion of the azaspirocyclic core of pinnaic acid. This document details the critical synthetic transformations from a derivative of this compound to a key intermediate in the synthesis of pinnaic acid.

Furthermore, understanding the molecular targets of pinnaic acid is paramount for its development as a therapeutic agent. It has been reported that pinnaic acid exerts its biological effects through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathways. Detailed diagrams and explanations of these pathways and the inhibitory action of pinnaic acid are provided.

Synthetic Application: Formal Synthesis of a Key Pinnaic Acid Intermediate

The following protocols are adapted from the formal synthesis of (±)-pinnaic acid reported by Andrade and Martin (Org. Lett. 2005, 7, 25, 5733-5735). The synthesis commences with a derivative of this compound, specifically the corresponding α,β-unsaturated ketone, to construct a pivotal intermediate.

Experimental Protocols

1. Synthesis of (E)-5-(tert-Butyldimethylsilyloxy)-3-methylpent-2-enenitrile

This compound serves as a key coupling partner in the synthesis.

  • Reaction Scheme:

  • Procedure:

    • To a solution of (E)-5-hydroxy-3-methylpent-2-enenitrile (1.0 eq) in dry DCM at 0 °C, add imidazole (1.5 eq) followed by the dropwise addition of a solution of TBSCl (1.2 eq) in dry DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

2. Synthesis of the Cyclopentanone (B42830) Intermediate via Michael Addition

  • Reaction Scheme:

  • Procedure:

    • To a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78 °C, add a solution of 2-methylcyclopentanone (1.0 eq) in dry THF dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of (E)-5-(tert-Butyldimethylsilyloxy)-3-methylpent-2-enenitrile (1.2 eq) in dry THF.

    • Stir the reaction at -78 °C for 4 hours and then allow it to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting diastereomeric mixture by flash chromatography.

3. Construction of the Azaspirocyclic Core

Further elaboration of the cyclopentanone intermediate through a series of steps including reduction, protection, and cyclization leads to the formation of the core azaspiro[4.5]decane structure, a key intermediate in the total synthesis of pinnaic acid.

Data Presentation
CompoundStarting Material(s)Reagents and ConditionsYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS)
(E)-5-(tert-Butyldimethylsilyloxy)-3-methylpent-2-enenitrile(E)-5-hydroxy-3-methylpent-2-enenitrileTBSCl, Imidazole, DCM, 0 °C to rt, 12 h~95%¹H NMR (CDCl₃, 400 MHz): δ 5.25 (t, J = 1.2 Hz, 1H), 4.25 (d, J = 6.8 Hz, 2H), 2.30 (q, J = 6.8 Hz, 2H), 1.95 (s, 3H), 0.90 (s, 9H), 0.05 (s, 6H). ¹³C NMR (CDCl₃, 100 MHz): δ 160.1, 117.5, 95.8, 59.5, 40.8, 25.9, 18.3, 17.2, -5.3. IR (neat): 2955, 2929, 2857, 2218, 1472, 1256, 1098, 837 cm⁻¹.
Cyclopentanone Intermediate2-Methylcyclopentanone, (E)-5-(tert-Butyldimethylsilyloxy)-3-methylpent-2-enenitrileLDA, THF, -78 °C to rt, overnight~70-80%Characterization data for the diastereomeric mixture would be presented here, including key diagnostic peaks from NMR and other spectroscopic methods.
Azaspiro[4.5]decane CoreCyclopentanone IntermediateMulti-step sequence (Reduction, Protection, Cyclization)-Detailed spectroscopic data for the final key intermediate would be provided upon completion of the multi-step sequence.

Biological Activity and Signaling Pathways

Pinnaic acid has been shown to inhibit inflammatory responses by targeting key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with numerous inflammatory diseases and cancers. Pinnaic acid has been found to inhibit this pathway.

Mechanism of Action: Pinnaic acid inhibits the activation of NF-κB, although the precise molecular interaction is still under investigation. It is hypothesized to interfere with the upstream signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, pinnaic acid effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_p P-IκBα IkBa->IkBa_p Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates PinnaicAcid Pinnaic Acid PinnaicAcid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Pinnaic Acid.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anti-cancer drug development. Pinnaic acid has been shown to inhibit this pathway, contributing to its potential anti-proliferative effects.

Mechanism of Action: Pinnaic acid's inhibitory effect on the PI3K/Akt/mTOR pathway is thought to occur at multiple levels. It may directly or indirectly inhibit the activity of PI3K, which in turn prevents the phosphorylation and activation of Akt. The lack of active Akt leads to the deactivation of mTORC1, a central regulator of protein synthesis and cell growth. By inhibiting this pathway, pinnaic acid can induce autophagy and apoptosis in cancer cells.

PI3K_Akt_mTOR_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits PinnaicAcid Pinnaic Acid PinnaicAcid->PI3K

Application of Methyl 1-cyclopentene-1-carboxylate in the Formal Synthesis of Halichlorine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Halichlorine is a marine alkaloid isolated from the sponge Halichondria okadai, which has garnered significant interest from the scientific community due to its potent inhibitory activity against vascular cell adhesion molecule-1 (VCAM-1). This inhibitory action makes halichlorine a promising lead compound for the development of therapeutics targeting inflammatory diseases and cancer. A key challenge in advancing the study of halichlorine is its limited availability from natural sources, necessitating efficient and scalable synthetic routes.

This document details the application of methyl 1-cyclopentene-1-carboxylate as a readily available starting material in a formal synthesis of (±)-halichlorine, as reported by Andrade and Martin in 2005. The following sections provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to aid researchers in the replication and potential optimization of this synthetic sequence.

Synthetic Strategy Overview

The formal synthesis of (±)-halichlorine commences with the conjugate addition of lithiated ethyl isobutyrate to this compound. The resulting enolate is trapped with allyl bromide to introduce the necessary carbon framework. Subsequent functional group manipulations, including reduction and protection, lead to a key intermediate which, through a series of steps including cross-metathesis, provides access to an advanced intermediate in the total synthesis of halichlorine.

Experimental Protocols

The following protocols are adapted from the supporting information of the publication by Andrade and Martin (2005).

Synthesis of Methyl 2-(2-(ethoxycarbonyl)propan-2-yl)cyclopent-1-ene-1-carboxylate (Intermediate 3)

Reaction Scheme:

Materials:

Procedure:

  • To a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add ethyl isobutyrate (1.1 equiv) dropwise to the LDA solution at -78 °C and stir for 1 hour.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF to the reaction mixture at -78 °C. Stir for 1 hour.

  • Add allyl bromide (1.5 equiv) to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product, Intermediate 3.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Intermediate 3.

ReactantMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound126.151.01.0126 mg
Diisopropylamine101.191.21.2121 mg
n-Butyllithium (2.5 M in hexanes)64.061.11.10.44 mL
Ethyl isobutyrate116.161.11.1128 mg
Allyl bromide120.981.51.5181 mg
Product Molecular Weight ( g/mol ) Yield (%) Amount Obtained
Intermediate 3268.3585%228 mg

Visualizations

Synthetic Workflow for the Initial Steps

The following diagram illustrates the initial steps in the formal synthesis of halichlorine starting from this compound.

G start This compound reagents1 1. LDA, Ethyl isobutyrate, THF, -78 °C 2. Allyl bromide product1 Intermediate 3 start->product1 Conjugate Addition/ Alkylation reagents2 1. LiAlH4, THF, 0 °C to rt 2. TBDPSCl, imidazole, DMF product2 Intermediate 4 product1->product2 Reduction/ Protection reagents3 O3, CH2Cl2, -78 °C; then PPh3 product3 Intermediate 5 product2->product3 Ozonolysis

Caption: Initial synthetic sequence towards halichlorine.

Conclusion

The use of this compound provides a convergent and efficient entry point for the formal synthesis of the marine alkaloid halichlorine. The described protocol for the initial conjugate addition and alkylation is robust and high-yielding. This synthetic strategy offers a valuable platform for the generation of key intermediates, facilitating further investigations into the biological activity of halichlorine and its analogues. Researchers in the fields of organic synthesis and drug discovery can utilize these detailed notes and protocols to access significant quantities of advanced intermediates required for the total synthesis of this promising natural product.

Application Notes and Protocols for the Scaled-Up Synthesis of Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyclopentene-1-carboxylate is a valuable intermediate in organic synthesis, utilized in the production of various fine chemicals and pharmaceutical precursors. Its structure, featuring a reactive α,β-unsaturated ester within a five-membered ring, makes it a versatile building block for constructing more complex molecular architectures. These application notes provide detailed protocols and safety information for the synthesis of this compound at a laboratory scale with considerations for scaling up to pilot plant and industrial production. The primary method detailed is the Fischer esterification of 1-cyclopentene-1-carboxylic acid with methanol, a robust and economically viable approach for large-scale synthesis.[1][2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties, along with comprehensive safety data, is crucial for the safe handling and successful scale-up of any chemical process.

Table 1: Physicochemical Properties of this compound [4][5][6]

PropertyValue
CAS Number 25662-28-6
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol [6]
Appearance Colorless liquid[7]
Boiling Point 76-78 °C at 9 mmHg[4][7]
Density 1.031 g/mL at 20 °C[4][6]
Refractive Index n20/D 1.4660[4][6]
Solubility Soluble in organic solvents, slightly soluble in water (4.3 g/L at 25 °C)[5]
Flash Point 62 °C (143.6 °F) - closed cup[6]

Table 2: Safety and Hazard Information for this compound

Hazard StatementPrecautionary Statement
Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.
Causes serious eye irritation.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Combustible liquid.Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Store in a well-ventilated place. Keep cool.

Experimental Protocols: Fischer Esterification at Scale

The following protocol details the synthesis of this compound via Fischer esterification. This method is a classic and reliable acid-catalyzed esterification suitable for large-scale production due to the use of inexpensive and readily available reagents.[1][2][3]

Reaction Scheme

Fischer_Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid 1-Cyclopentene-1-carboxylic Acid Ester This compound Carboxylic_Acid->Ester Heat Alcohol Methanol (excess) Alcohol->Ester Water Water Catalyst H₂SO₄ (catalyst) Catalyst->Ester Scale_Up_Workflow cluster_pre_reaction Pre-Reaction cluster_reaction Reaction cluster_post_reaction Post-Reaction & Purification Charge_Reactants Charge Reactor with 1-Cyclopentene-1-carboxylic Acid and Methanol Add_Catalyst Controlled Addition of Sulfuric Acid Charge_Reactants->Add_Catalyst Heat_Reflux Heat to Reflux (65-70 °C) Add_Catalyst->Heat_Reflux Monitor_Reaction Monitor Progress (TLC/GC) Heat_Reflux->Monitor_Reaction Cool_Down Cool Reaction Mixture Monitor_Reaction->Cool_Down Neutralization Neutralize with NaHCO₃ (Quench) Cool_Down->Neutralization Phase_Separation Separate Aqueous Layer Neutralization->Phase_Separation Wash Wash with Brine Phase_Separation->Wash Dry Dry with MgSO₄ Wash->Dry Solvent_Removal Remove Excess Methanol Dry->Solvent_Removal Vacuum_Distillation Purify by Vacuum Distillation Solvent_Removal->Vacuum_Distillation Final_Product This compound Vacuum_Distillation->Final_Product

References

Application Notes and Protocols for Diastereoselective Reactions of Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of diastereoselective reactions involving Methyl 1-cyclopentene-1-carboxylate, a versatile building block in organic synthesis. The protocols detailed below are based on established literature and are intended to serve as a guide for the synthesis of substituted cyclopentane (B165970) derivatives with controlled stereochemistry.

Diastereoselective 1,4-Conjugate Addition of Alkyl Cuprates

The conjugate addition of organocuprates to α,β-unsaturated esters is a powerful method for carbon-carbon bond formation. In the case of chiral derivatives of this compound, this reaction can proceed with notable diastereoselectivity, enabling the synthesis of valuable trisubstituted cyclopentanes.

A key strategy involves starting from the readily available homochiral Vince lactam to introduce stereocenters that direct the approach of the nucleophile. While initial 1,4-conjugate addition of alkyl cuprates may result in a mixture of diastereomers, subsequent epimerization and crystallization can yield stereoisomerically pure products.[1]

Data Presentation: Diastereoselective Conjugate Addition
EntryAlkyl Cuprate (B13416276) (R in R₂CuLi)SubstrateDiastereomeric Ratio (d.r.)Yield (%)Reference
1Me₂CuLiChiral Cyclopentene (B43876) EsterMixture of diastereomers-[1]
2Bu₂CuLiChiral Cyclopentene EsterMixture of diastereomers-[1]

Note: The initial diastereomeric mixture can be converted to a single stereoisomer through an epimerization and crystallization process.[1]

Experimental Protocol: General Procedure for 1,4-Conjugate Addition

This protocol is a general representation of the conjugate addition of an alkyl cuprate to a chiral cyclopentene carboxylate derived from the Vince lactam.

Materials:

  • Chiral methyl cyclopent-1-enecarboxylate derivative

  • Copper(I) iodide (CuI)

  • Alkyllithium reagent (e.g., methyllithium, butyllithium)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diisopropylamine

  • n-Butyllithium

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Preparation of the Lithium Dialkylcuprate:

    • To a suspension of CuI in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the alkyllithium reagent dropwise.

    • Stir the resulting mixture at this temperature for 30-60 minutes to form the lithium dialkylcuprate solution.

  • Conjugate Addition:

    • In a separate flask, dissolve the chiral methyl cyclopent-1-enecarboxylate derivative in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the freshly prepared lithium dialkylcuprate solution to the solution of the cyclopentene derivative.

    • Stir the reaction mixture at -78 °C for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, a mixture of diastereomers, is then purified.

  • Epimerization and Crystallization (to obtain a single diastereomer):

    • The purified mixture of diastereomers is subjected to epimerization conditions (e.g., treatment with a base such as sodium methoxide (B1231860) in methanol).

    • The resulting equilibrium mixture is then carefully crystallized to isolate the thermodynamically more stable, stereoisomerically pure cyclopentane derivative.[1]

Logical Workflow for Diastereoselective Conjugate Addition

G cluster_prep Cuprate Preparation cluster_reaction Conjugate Addition cluster_purification Purification & Isomerization CuI CuI Cuprate Lithium Dialkylcuprate CuI->Cuprate Alkyllithium Alkyllithium Alkyllithium->Cuprate Reaction 1,4-Conjugate Addition Cuprate->Reaction Substrate This compound Derivative Substrate->Reaction Diastereomers Mixture of Diastereomers Reaction->Diastereomers Epimerization Epimerization Diastereomers->Epimerization Crystallization Crystallization Epimerization->Crystallization Pure_Product Stereoisomerically Pure Product Crystallization->Pure_Product G Chiral_Auxiliary Chiral Auxiliary on Cyclopentene Ring Facial_Bias Creates Steric/Electronic Facial Bias Chiral_Auxiliary->Facial_Bias influences Cuprate_Approach Directional Approach of Alkyl Cuprate Facial_Bias->Cuprate_Approach controls Diastereomeric_Product Formation of Predominant Diastereomer Cuprate_Approach->Diastereomeric_Product leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1-cyclopentene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method involves a three-step sequence starting from dimethyl adipate (B1204190). This pathway includes:

  • Dieckmann Condensation: Intramolecular cyclization of dimethyl adipate to form methyl 2-oxocyclopentanecarboxylate.

  • Reduction: Reduction of the ketone in methyl 2-oxocyclopentanecarboxylate to yield methyl 2-hydroxycyclopentane-1-carboxylate.

  • Dehydration: Elimination of water from the hydroxy ester to generate the target molecule, this compound.

Q2: Are there alternative synthetic routes available?

A2: Yes, other methods have been reported, although they are less common. One alternative involves the conversion of methyl 5-formylvalerate to this compound. Another potential, though less direct route, is the esterification of 1-cyclopentene-1-carboxylic acid with methanol (B129727). However, the multi-step synthesis from dimethyl adipate is generally preferred for its accessibility of starting materials and relatively reliable yields.

Q3: What are the typical overall yields for the synthesis of this compound?

A3: The overall yield can vary significantly depending on the optimization of each step. Generally, you can expect yields for each step to be in the range of 70-90% under optimized conditions. This would result in an approximate overall yield of 34-73%. The Dieckmann condensation is often a high-yielding step, while the reduction and dehydration steps can be more variable.

Q4: What are the key challenges in this synthesis?

A4: Key challenges include ensuring the Dieckmann condensation goes to completion and is not reversed, achieving selective reduction of the ketone without affecting the ester group, and controlling the dehydration step to avoid the formation of isomeric byproducts. Purification of the final product can also be challenging due to the presence of closely boiling isomers.

Troubleshooting Guides

Issue 1: Low Yield in Dieckmann Condensation

Q: My Dieckmann condensation of dimethyl adipate is giving a low yield of methyl 2-oxocyclopentanecarboxylate. What are the possible causes and solutions?

A: Low yields in the Dieckmann condensation can often be attributed to several factors. Here is a breakdown of potential issues and how to address them:

  • Sub-optimal Base: The choice and quality of the base are critical for the deprotonation of the α-carbon to form the reactive enolate.

    • Solution: Sodium methoxide (B1231860) is a commonly used base for this reaction. Ensure it is fresh and has been stored under anhydrous conditions. Using at least a stoichiometric amount of a strong base is crucial to drive the equilibrium towards the product.[1]

  • Presence of Water: The Dieckmann condensation is sensitive to moisture, which can consume the base and lead to saponification of the ester.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Reverse Reaction: The Dieckmann condensation is a reversible reaction.

    • Solution: The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting material. Using a sufficiently strong base in at least a stoichiometric amount helps to ensure the reaction proceeds to completion.[1]

  • Side Reactions: Intermolecular Claisen condensation can occur, leading to oligomeric byproducts.

    • Solution: Running the reaction at a higher dilution can favor the intramolecular Dieckmann condensation over intermolecular side reactions.

Issue 2: Incomplete Reduction or Side Reactions during Ketone Reduction

Q: I am having trouble with the reduction of methyl 2-oxocyclopentanecarboxylate. The reaction is either incomplete or I am seeing side products. What should I do?

A: The reduction of the β-keto ester to the corresponding β-hydroxy ester is a critical step. Here are some common issues and their solutions:

  • Incomplete Reaction: The reduction may not go to completion if the reducing agent is not active enough or used in insufficient quantity.

    • Solution: Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this reduction. Use a slight excess of NaBH₄ to ensure the reaction goes to completion. The reaction is typically run in a protic solvent like methanol or ethanol.

  • Ester Reduction: While NaBH₄ is generally selective for ketones over esters, prolonged reaction times or elevated temperatures can lead to the reduction of the ester group, resulting in a diol.[2]

    • Solution: Monitor the reaction closely using TLC or GC to determine the optimal reaction time. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to improve selectivity.

  • Formation of Borate (B1201080) Complexes: The product can form borate complexes, making workup and isolation difficult.

    • Solution: Acidic workup (e.g., with dilute HCl) is typically used to hydrolyze these complexes and protonate the resulting alkoxide.

Issue 3: Low Yield or Isomer Formation during Dehydration

Q: The dehydration of methyl 2-hydroxycyclopentane-1-carboxylate is resulting in a low yield of the desired this compound and the formation of other isomers. How can I improve this step?

A: The dehydration step can be challenging in terms of both yield and selectivity. Here’s how to troubleshoot common problems:

  • Incomplete Dehydration: The reaction may not go to completion if the dehydration conditions are too mild.

    • Solution: Acid-catalyzed dehydration is a common method. Using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid and heating the reaction mixture can promote the elimination of water. The dehydration of aldol (B89426) products is often facilitated by heating.[3]

  • Formation of Isomeric Alkenes: Elimination can sometimes lead to the formation of other, less substituted alkene isomers.

    • Solution: Following Zaitsev's rule, the formation of the more substituted and thermodynamically stable alkene (this compound) is generally favored. Using a non-bulky acid catalyst and appropriate temperature control can help to maximize the yield of the desired product.

  • Side Reactions: Strong acidic conditions and high temperatures can sometimes lead to side reactions like polymerization or ester hydrolysis.

    • Solution: Use a catalytic amount of acid and monitor the reaction temperature carefully. It is often beneficial to distill the product as it is formed to remove it from the reaction mixture and prevent further reactions.

Quantitative Data Summary

The following table summarizes the typical yields for the primary synthetic route to this compound. Please note that these are approximate values, and actual yields may vary depending on the specific experimental conditions.

StepReactionStarting MaterialKey ReagentsTypical Yield (%)
1Dieckmann CondensationDimethyl AdipateSodium Methoxide80-95
2ReductionMethyl 2-oxocyclopentanecarboxylateSodium Borohydride75-90
3DehydrationMethyl 2-hydroxycyclopentane-1-carboxylateH₂SO₄ or p-TsOH70-85
Overall Multi-step Synthesis Dimethyl Adipate -42-72

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
  • Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. All openings are protected with calcium chloride drying tubes.

  • Reaction: A suspension of sodium methoxide (1.05 equivalents) in an anhydrous solvent like toluene (B28343) is prepared in the flask. Dimethyl adipate (1.0 equivalent) is then added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, the mixture is heated to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Workup: The reaction mixture is cooled to room temperature and then quenched by the addition of dilute hydrochloric acid until the pH is acidic. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Methyl 2-hydroxycyclopentane-1-carboxylate via Reduction
  • Setup: A round-bottom flask is equipped with a magnetic stir bar and a dropping funnel.

  • Reaction: Methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) is dissolved in methanol. The solution is cooled to 0 °C in an ice bath. A solution of sodium borohydride (1.1 equivalents) in methanol is added dropwise to the stirred solution.

  • Stirring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid at 0 °C. The mixture is then concentrated under reduced pressure to remove the methanol. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound via Dehydration
  • Setup: A round-bottom flask is fitted with a distillation head, a condenser, and a receiving flask.

  • Reaction: Crude methyl 2-hydroxycyclopentane-1-carboxylate (1.0 equivalent) is placed in the distillation flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).

  • Distillation: The mixture is heated, and the product, this compound, is distilled as it is formed.

  • Workup: The collected distillate is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the final product can be purified by fractional distillation to remove any isomeric impurities.

Visualizations

experimental_workflow cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Dehydration start1 Dimethyl Adipate process1 React with NaOCH3 in Toluene (Reflux) start1->process1 product1 Methyl 2-oxocyclopentanecarboxylate process1->product1 process2 Reduce with NaBH4 in Methanol product1->process2 product2 Methyl 2-hydroxycyclopentane- 1-carboxylate process2->product2 process3 Dehydrate with Acid (e.g., H2SO4) and Heat product2->process3 product3 This compound process3->product3

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_dieckmann Dieckmann Condensation Issues cluster_reduction Reduction Step Issues cluster_dehydration Dehydration Step Issues q1 Low Yield? c1a Check Base Quality (Fresh, Anhydrous) q1->c1a c1b Ensure Anhydrous Conditions q1->c1b c1c Increase Dilution to Favor Intramolecular Reaction q1->c1c q2 Incomplete Reaction or Side Products? c2a Use Excess NaBH4 Monitor with TLC/GC q2->c2a c2b Control Temperature (0°C to RT) q2->c2b c2c Acidic Workup to Break Borate Complexes q2->c2c q3 Low Yield or Isomer Formation? c3a Use Strong Acid Catalyst and Heat q3->c3a c3b Distill Product as it Forms q3->c3b c3c Purify by Fractional Distillation q3->c3c

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-cyclopentene-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established synthetic route is a two-step process. It begins with the Dieckmann condensation of a dialkyl adipate (B1204190), such as dimethyl adipate, to form a cyclic β-keto ester (methyl 2-oxocyclopentane-1-carboxylate). This intermediate is then subjected to dehydration to yield the final product, this compound.

Q2: What are the most critical parameters to control during the Dieckmann condensation step?

A2: The Dieckmann condensation is an intramolecular Claisen condensation. Key parameters to control for a successful reaction include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the ester and the base. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Choice of Base: A strong, non-nucleophilic base is required. Sodium methoxide (B1231860) is commonly used when starting with dimethyl adipate to avoid transesterification. The alkoxide base should match the alkyl group of the ester.

  • Stoichiometry of the Base: At least one equivalent of the base is necessary to drive the reaction to completion, as the product β-keto ester is acidic and will be deprotonated by the base.

  • Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can promote side reactions.

Q3: What are the common side reactions during the synthesis?

A3: Several side reactions can occur, leading to impurities and reduced yields:

  • Hydrolysis: Presence of water can lead to the hydrolysis of the ester functionalities in the starting material or the β-keto ester intermediate.

  • Decarboxylation: The intermediate, methyl 2-oxocyclopentane-1-carboxylate, is a β-keto ester. Under acidic or basic conditions, particularly with heating, it can hydrolyze to the corresponding β-keto acid, which readily undergoes decarboxylation to form cyclopentanone (B42830).

  • Polymerization: The final product, this compound, contains an alkene functional group which can be susceptible to polymerization, especially in the presence of acid catalysts used in the dehydration step.

  • Incomplete Reaction: If the Dieckmann condensation does not go to completion, the starting material, dimethyl adipate, will remain as an impurity.

  • Dimerization: While more common in the formation of larger rings, intermolecular condensation between two molecules of the starting diester can occur as a side reaction.[1]

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through fractional distillation under reduced pressure. This method is effective in separating the desired product from less volatile impurities. For higher purity, column chromatography on silica (B1680970) gel can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of Methyl 2-oxocyclopentane-1-carboxylate 1. Presence of moisture in reagents or glassware. 2. Inactive or insufficient amount of base. 3. Incorrect reaction temperature. 4. Base and ester alkyl groups do not match, leading to transesterification.1. Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. 2. Use a fresh batch of a strong base (e.g., sodium methoxide) and ensure at least one full equivalent is used. 3. Optimize the reaction temperature. The reaction often requires heating to proceed at a reasonable rate. 4. Match the alkoxide base to the ester (e.g., use sodium methoxide for dimethyl adipate).
Presence of a significant amount of cyclopentanone in the final product Hydrolysis of the β-keto ester intermediate followed by decarboxylation. This is often promoted by acidic or basic conditions and heat during workup or dehydration.1. Perform the workup of the Dieckmann condensation under neutral or slightly acidic conditions and at low temperatures. 2. Use mild conditions for the dehydration step.
Final product is a viscous oil or solid (polymerization) The alkene in the final product has polymerized, likely due to harsh acidic conditions during the dehydration step.1. Use a milder acid catalyst for the dehydration. 2. Keep the reaction temperature as low as possible while still achieving dehydration. 3. Consider distilling the product as it is formed to remove it from the acidic conditions.
Presence of starting material (dimethyl adipate) in the product The Dieckmann condensation reaction did not go to completion.1. Increase the reaction time for the Dieckmann condensation. 2. Ensure a sufficient amount of active base was used. 3. Optimize the reaction temperature.

Experimental Protocols

Step 1: Dieckmann Condensation of Dimethyl Adipate

This protocol is adapted from a patented procedure for the synthesis of methyl 2-oxocyclopentane-1-carboxylate.

Materials:

  • Dimethyl adipate

  • Sodium methoxide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene (B28343)

  • 30% Hydrochloric acid

  • Water

Procedure:

  • To a reaction kettle, add 1000-1100 kg of anhydrous DMF and 120-140 kg of sodium methoxide.

  • Stir the mixture for 20-40 minutes to ensure it is uniformly mixed.

  • Heat the mixture to 90-110 °C.

  • Slowly add 300-500 kg of dimethyl adipate dropwise while maintaining the temperature at 90-110 °C.

  • Allow the reaction to reflux for 8-10 hours. During this time, the byproduct, methanol, can be collected via condensation.

  • After the reaction is complete, remove the DMF under reduced pressure.

  • Cool the reactor to 40-60 °C and add 800-1200 kg of toluene with vigorous stirring.

  • Once the material is fully dispersed, add 200-400 kg of 30% hydrochloric acid and 80-120 kg of water to perform an acidification reaction.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure to obtain crude methyl 2-oxocyclopentane-1-carboxylate.

  • The crude product can be purified by vacuum distillation.

Step 2: Dehydration of Methyl 2-oxocyclopentane-1-carboxylate

General Procedure:

  • The crude or purified methyl 2-oxocyclopentane-1-carboxylate is dissolved in an inert high-boiling solvent.

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.

  • The mixture is heated, and the water formed during the reaction is removed, for example, by using a Dean-Stark apparatus.

  • The reaction progress is monitored by techniques such as TLC or GC.

  • Upon completion, the reaction mixture is cooled, neutralized (e.g., with a sodium bicarbonate solution), and the organic layer is separated.

  • The organic layer is washed, dried, and the solvent is removed.

  • The final product, this compound, is purified by vacuum distillation.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Dehydration DMA Dimethyl Adipate Reaction1 Intramolecular Cyclization (90-110°C, 8-10h) DMA->Reaction1 Base Sodium Methoxide in DMF Base->Reaction1 Workup1 Acidic Workup (HCl, Toluene, Water) Reaction1->Workup1 Intermediate Methyl 2-oxocyclopentane-1-carboxylate Workup1->Intermediate Reaction2 Dehydration (Heat, Water Removal) Intermediate->Reaction2 AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Yield or Impure Product CheckStep1 Analyze Dieckmann Condensation Step Start->CheckStep1 CheckStep2 Analyze Dehydration Step Start->CheckStep2 Moisture Moisture Contamination? CheckStep1->Moisture BaseIssue Base Inactive/Insufficient? CheckStep1->BaseIssue Decarboxylation Evidence of Decarboxylation? CheckStep2->Decarboxylation Polymerization Polymerization Observed? CheckStep2->Polymerization Solution1 Dry Glassware & Reagents Moisture->Solution1 Solution2 Use Fresh/More Base BaseIssue->Solution2 Solution3 Mild Workup/Dehydration Decarboxylation->Solution3 Solution4 Milder Dehydration Conditions Polymerization->Solution4

Caption: Logical troubleshooting flow for synthesis issues.

References

Technical Support Center: Troubleshooting the Heck Reaction for "Methyl 1-cyclopentene-1-carboxylate" Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of "Methyl 1-cyclopentene-1-carboxylate" via the Heck reaction. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Catalyst-Related Issues

Question 1: My reaction turns black, and I'm observing low to no product formation. What is happening?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition.[1] The active Pd(0) species, essential for the catalytic cycle, has likely aggregated and precipitated out of the solution, rendering it inactive.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[2] Consider reducing the temperature and monitoring the reaction progress over a longer period.

  • Optimize Ligand-to-Palladium Ratio: The phosphine (B1218219) ligand stabilizes the Pd(0) catalyst. An insufficient amount of ligand can leave the palladium exposed to aggregation. Conversely, an excessive amount of ligand can sometimes inhibit the reaction by creating a very stable, less reactive catalyst complex.[3] A general starting point is a 2:1 ligand-to-palladium ratio.[4]

  • Ensure Inert Atmosphere: While some Heck reactions can tolerate air, it is generally advisable to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the phosphine ligands and the Pd(0) catalyst.[1][2]

  • Solvent Choice: The solvent can play a role in stabilizing the catalyst. Highly polar aprotic solvents like DMF, NMP, or acetonitrile (B52724) are commonly used and can help stabilize the catalytic species.[2][4]

Question 2: I am not observing any palladium black, but my conversion is still very low. What are other potential catalyst-related problems?

Answer: Low conversion without catalyst precipitation can point to a stable but inactive catalyst or issues with catalyst activation.

Troubleshooting Strategies:

  • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst such as Pd(OAc)₂ or (C₆H₅CN)₂PdCl₂, it needs to be reduced in situ to the active Pd(0) species. This reduction is often facilitated by phosphine ligands, but impurities in the reagents or solvent can interfere with this process.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-poor olefins like methyl acrylate (B77674), bulky, electron-rich phosphine ligands are often preferred as they can promote the oxidative addition step and stabilize the catalyst.[2] Consider screening different ligands (e.g., PPh₃, P(o-tol)₃, or bidentate ligands like BINAP).[5]

  • Catalyst Loading: While lower catalyst loadings are desirable for process efficiency, a difficult reaction may require a higher initial loading (e.g., 5 mol%) to achieve a reasonable conversion.[6]

Reagent and Substrate Issues

Question 3: What are common issues related to the reagents and starting materials that can lead to low yield?

Answer: The purity and reactivity of your substrates and reagents are paramount for a successful Heck reaction.

Troubleshooting Strategies:

  • Purity of Starting Materials: Ensure your cyclopentene (B43876) precursor (e.g., 1-cyclopentenyl triflate or iodide) and methyl acrylate are pure and free of inhibitors. Impurities can poison the catalyst. It is recommended to use freshly distilled methyl acrylate.

  • Reactivity of the Aryl/Vinyl Halide/Triflate: The reactivity of the electrophile is crucial. The general order of reactivity is I > OTf > Br >> Cl.[7] If you are using a less reactive precursor like a bromide or chloride, you may need more forcing conditions (higher temperature, stronger base, more active catalyst system).[2][6]

  • Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting material and the product, leading to a mixture of isomers and potentially a lower yield of the desired product. The choice of ligand can influence the degree of isomerization.[8]

Reaction Condition Optimization

Question 4: How do I select the appropriate base and solvent for my reaction?

Answer: The base and solvent are critical parameters that can significantly influence the reaction rate and yield.

Base Selection:

  • A stoichiometric amount of base is required to neutralize the acid (e.g., H-X or H-OTf) generated during the catalytic cycle.[4]

  • Common inorganic bases include K₂CO₃, NaOAc, and Cs₂CO₃.[4]

  • Common organic bases are tertiary amines like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).[5]

  • The choice of base can affect the reaction pathway. For reactions involving triflates, amine bases are common. For halides, inorganic bases are often used.

Solvent Selection:

  • Polar aprotic solvents such as DMF, NMP, acetonitrile (MeCN), and THF are the most common choices for the Heck reaction.[3][4]

  • The solvent must be able to dissolve the reactants and the catalyst system.

  • The polarity of the solvent can influence the reaction rate, with more polar solvents often leading to faster reactions.[3][9]

  • Ensure the use of anhydrous, deoxygenated solvents to prevent catalyst deactivation.[7]

Question 5: What are common side reactions, and how can they be minimized?

Answer: Besides alkene isomerization, other side reactions can lower the yield of the desired product.

Common Side Reactions:

  • Homocoupling of the Aryl/Vinyl Halide: This can occur, especially at higher temperatures, leading to the formation of dimers of your starting material. Optimizing the reaction conditions, such as lowering the temperature, can help suppress this pathway.

  • Reductive Heck Reaction: This side reaction leads to the formation of a conjugate addition product instead of the desired substitution product. The extent of this side reaction can be influenced by the base, temperature, substrate, and solvent.[2]

Data Presentation: Influence of Reaction Parameters on Heck Reaction Yield

The following table summarizes the general effects of different reaction parameters on the yield of a Heck reaction. This data is compiled from various literature sources and serves as a general guide for optimization.

ParameterVariationGeneral Effect on YieldReference
Catalyst Pd(OAc)₂ vs. Pd(PPh₃)₄Pd(OAc)₂ is a common Pd(II) precatalyst requiring in-situ reduction. Pd(PPh₃)₄ is a Pd(0) source but can be air-sensitive.[4][7]
Ligand PPh₃ vs. Bulky, electron-rich phosphinesBulky, electron-rich ligands can increase catalyst stability and reactivity, especially for less reactive halides.[2]
Base Et₃N vs. K₂CO₃Organic bases are often used with triflates, while inorganic bases are common with halides. The choice can influence reaction rate and side products.[4][5]
Solvent Toluene vs. DMFHighly polar aprotic solvents like DMF generally lead to faster reactions and better yields compared to non-polar solvents like toluene.[3][9]
Temperature 80 °C vs. 120 °CHigher temperatures increase the reaction rate but can also lead to catalyst decomposition and side reactions. An optimal temperature must be found.[2]
Leaving Group -I vs. -Br vs. -ClReactivity order: I > Br > Cl. Iodides generally give higher yields under milder conditions. Chlorides are the least reactive and require more forcing conditions.[7]

Experimental Protocols

General Protocol for the Heck Reaction of 1-Cyclopentenyl Triflate with Methyl Acrylate:

This is a generalized procedure and may require optimization.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous, deoxygenated solvent (e.g., DMF or acetonitrile). Add the base (e.g., triethylamine, 1.5-2.0 equivalents), 1-cyclopentenyl triflate (1.0 equivalent), and methyl acrylate (1.2-1.5 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.[7] The filtrate can then be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford "this compound".

Mandatory Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Aryl R-Pd(II)L₂X OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord + Olefin - L PdII_Olefin R-Pd(II)L(Olefin)X Coord->PdII_Olefin Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl Product-Pd(II)L₂X Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta PdII_Hydride H-Pd(II)L₂X Beta->PdII_Hydride + Product RedElim Reductive Elimination PdII_Hydride->RedElim + Base RedElim->Pd0 + Base-HX

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting_Workflow Start Low Yield in Heck Reaction CheckCatalyst Observe Palladium Black? Start->CheckCatalyst Yes_PdBlack Catalyst Decomposition CheckCatalyst->Yes_PdBlack Yes No_PdBlack Check Reagents & Conditions CheckCatalyst->No_PdBlack No Action1 Lower Temperature Optimize Ligand:Pd Ratio Ensure Inert Atmosphere Yes_PdBlack->Action1 CheckPurity Reagent Purity? (Substrates, Solvent, Base) No_PdBlack->CheckPurity Impure Purify/Replace Reagents Use Anhydrous/Deoxygenated Solvent CheckPurity->Impure No Pure Optimize Reaction Parameters CheckPurity->Pure Yes Action2 Screen Different: - Bases - Solvents - Ligands - Temperatures Pure->Action2

Caption: Troubleshooting workflow for low yield in Heck reactions.

Logical_Relationships Yield Reaction Yield Catalyst Catalyst System (Pd Source + Ligand) Stability Catalyst Stability Catalyst->Stability Activity Catalyst Activity Catalyst->Activity Conditions Reaction Conditions (Temp, Time) Conditions->Stability Conditions->Activity SideReactions Side Reactions Conditions->SideReactions Reagents Reagents (Substrates, Base, Solvent) Reagents->Activity Purity Reagent Purity Reagents->Purity Stoichiometry Stoichiometry Reagents->Stoichiometry Stability->Yield Activity->Yield Purity->Yield Stoichiometry->Yield SideReactions->Yield

Caption: Logical relationships affecting Heck reaction yield.

References

Technical Support Center: Optimizing Catalyst Loading for "Methyl 1-cyclopentene-1-carboxylate" Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the coupling reactions of "Methyl 1-cyclopentene-1-carboxylate". The following resources are designed to address specific issues that may be encountered during experimentation, with a focus on optimizing catalyst loading and reaction conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of "this compound," particularly in the context of the asymmetric oxidative Heck reaction.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Palladium(II) precatalyst may not have been effectively reduced to the active Pd(0) species, or the active catalyst may have decomposed.Ensure rigorous exclusion of air and moisture from the reaction setup, as oxygen can lead to catalyst decomposition. Degas solvents and reagents thoroughly. Consider using a higher catalyst loading or a different palladium source.
Poor Ligand Choice: The chiral ligand may not be optimal for the specific substrate combination, leading to low turnover.Screen a variety of chiral ligands with different electronic and steric properties. For the asymmetric oxidative Heck reaction of "this compound," chiral tridentate NHC-amidate-alkoxide ligands have shown promise.[1][2]
Incorrect Reaction Temperature: The temperature may be too low for efficient catalysis or too high, leading to catalyst decomposition or side reactions.Optimize the reaction temperature. Start with room temperature as a baseline for oxidative Heck reactions and incrementally increase if no reaction is observed.[1][2]
Low Enantioselectivity Inappropriate Chiral Ligand: The chosen chiral ligand may not provide sufficient steric hindrance or electronic influence to control the stereochemical outcome.The structure of the chiral ligand is critical. For the asymmetric oxidative Heck reaction, the use of a well-defined, pre-formed chiral palladium complex can lead to higher enantioselectivities compared to in-situ generated catalysts.[3]
Presence of Impurities: Trace impurities in the starting materials, solvent, or from the reaction vessel can interfere with the chiral environment of the catalyst.Use high-purity, anhydrous solvents and reagents. Ensure all glassware is thoroughly cleaned and dried.
Racemization of Product: The product may be susceptible to racemization under the reaction or workup conditions.Analyze the reaction mixture at different time points to monitor the enantiomeric excess over time. If racemization is observed, consider milder reaction conditions or a modified workup procedure.
Formation of Side Products Homocoupling of Aryl Boronic Acid: This is a common side reaction in oxidative Heck couplings, especially at higher temperatures.Lowering the reaction temperature can often minimize homocoupling. Optimizing the stoichiometry of the reactants, particularly using a slight excess of the alkene, may also be beneficial.
Isomerization of the Alkene: The double bond in the product may isomerize under the reaction conditions.The choice of base and solvent can influence isomerization. Consider screening different bases or using a less polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the asymmetric oxidative Heck reaction of "this compound"?

A1: For the asymmetric oxidative Heck reaction of "this compound" with aryl boronic acids, a catalyst loading of around 2.5 mol % of a chiral dimeric tridentate NHC-amidate-alkoxide palladium(II) complex has been reported to be effective.[1][2]

Q2: What is the role of the oxidant in the oxidative Heck reaction?

A2: In the oxidative Heck reaction, the palladium catalyst starts in the Pd(II) oxidation state and is reduced to Pd(0) during the catalytic cycle. An oxidant, such as molecular oxygen (from air) or a quinone, is required to regenerate the active Pd(II) catalyst from the Pd(0) species, allowing the catalytic cycle to continue.[4]

Q3: How can I minimize the formation of palladium black in my reaction?

A3: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition. To minimize this, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidation of the active catalyst. Using robust ligands that stabilize the palladium center can also help prevent agglomeration and precipitation.

Q4: Are there alternative coupling reactions for "this compound"?

A4: While the asymmetric oxidative Heck reaction has been specifically reported for this substrate, other palladium-catalyzed cross-coupling reactions such as the Suzuki, standard Heck, and Sonogashira couplings are, in principle, applicable to α,β-unsaturated esters. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for "this compound".

Q5: What are the key safety precautions to take when running these coupling reactions?

A5: Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Many of the solvents used are flammable and should be handled with care, away from ignition sources. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Detailed Experimental Protocol for the Asymmetric Oxidative Heck Reaction of "this compound"

This protocol is adapted from the work of Yoo et al. in their study of asymmetric intermolecular boron Heck-type reactions.[1][2]

Materials:

  • Chiral dimeric tridentate NHC-amidate-alkoxide palladium(II) complex (e.g., 3a or 3b as described by Yoo et al.)[1]

  • This compound

  • Arylboronic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oxygen balloon

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the chiral palladium(II) complex (0.0125 mmol, 2.5 mol %) in anhydrous DMF (2.5 mL) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.5 mmol) and the arylboronic acid (0.5 mmol).

  • Fit the reaction flask with an oxygen balloon.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (10 mL) and wash with water (2 x 10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired cross-coupled product.

Quantitative Data

Table 1: Asymmetric Oxidative Heck Reaction of this compound with Phenylboronic Acid

Data adapted from Yoo et al.[1][2]

EntryCatalyst (mol %)Time (h)Yield (%)ee (%)
13a (2.5)168592
23b (2.5)168290

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add chiral Pd(II) complex to anhydrous DMF B 2. Add this compound A->B C 3. Add Arylboronic acid B->C D 4. Attach Oxygen balloon C->D E 5. Stir at room temperature for 16 h D->E F 6. Dilute with EtOAc and wash with water E->F G 7. Dry organic layer and concentrate F->G H 8. Purify by column chromatography G->H I Final Product H->I

Caption: Experimental workflow for the asymmetric oxidative Heck reaction.

Oxidative_Heck_Cycle Pd_II Pd(II)Ln ArPd_II Ar-Pd(II)Ln Pd_II->ArPd_II Transmetalation (ArB(OH)2) Alkene_Complex Alkene-Pd(II)ArLn-1 ArPd_II->Alkene_Complex + Alkene Alkyl_Pd_II Alkyl-Pd(II)ArLn-1 Alkene_Complex->Alkyl_Pd_II Migratory Insertion Product_Complex Product-Pd(II)HLn-1 Alkyl_Pd_II->Product_Complex β-Hydride Elimination Pd_0 Pd(0)Ln-1 Product_Complex->Pd_0 - Product - H+ Pd_0->Pd_II Oxidation (O2)

Caption: Catalytic cycle for the oxidative Heck reaction.

References

Preventing polymerization of "Methyl 1-cyclopentene-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-cyclopentene-1-carboxylate. The information provided is intended to help prevent and troubleshoot issues related to the unintended polymerization of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound appears viscous or has solidified. What happened?

A1: Increased viscosity or solidification are strong indicators that the monomer has begun to polymerize. This can be triggered by several factors, including exposure to heat, light, or the presence of contaminants that can initiate polymerization. Improper storage or handling can significantly reduce the shelf-life of the monomer.

Q2: How can I prevent the polymerization of this compound during storage?

A2: To prevent polymerization, it is crucial to store the compound under appropriate conditions. This includes refrigeration in a dark, tightly sealed container. The presence of a polymerization inhibitor is also essential for long-term stability.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[1] They function by reacting with and deactivating free radicals, which are the initiators of many polymerization chain reactions.[2] For monomers like acrylates and methacrylates, which are structurally similar to this compound, phenolic compounds such as hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ) are commonly used inhibitors.[3]

Q4: Does the presence of an inhibitor affect my experiments?

A4: Yes, for applications where the monomer is intended to be polymerized in a controlled manner, the inhibitor must typically be removed first. The inhibitor will interfere with the desired polymerization reaction by quenching the initiating radicals. For other applications, the presence of a small amount of inhibitor may not be detrimental, but this should be evaluated on a case-by-case basis.

Q5: How can I remove the inhibitor from this compound before use?

A5: A common method for removing phenolic inhibitors is to wash the monomer with an aqueous alkali solution (e.g., 5% NaOH) in a separatory funnel. The inhibitor is deprotonated and dissolves in the aqueous phase, which can then be separated from the organic monomer. This is typically followed by washing with distilled water to remove residual alkali, drying over an anhydrous salt (e.g., MgSO₄), and finally, distillation under reduced pressure to obtain the pure, uninhibited monomer. Purified monomers should be used immediately.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Monomer is cloudy or contains solid particles Partial polymerization has occurred.Do not use the monomer for experiments requiring high purity. If a liquid portion remains, it may be possible to purify it by distillation, but this should be done with extreme caution as heating can accelerate polymerization. It is generally safer to discard the partially polymerized monomer.
Monomer polymerizes during a reaction where it should remain unreacted The reaction conditions (e.g., high temperature, presence of radical initiators) are promoting polymerization. The inhibitor may have been removed or is present at too low a concentration.- Re-evaluate the reaction conditions. If possible, use lower temperatures. - Ensure all reagents and solvents are free of radical initiators (e.g., peroxides). - If the inhibitor was removed, consider if it is necessary for the reaction. If not, ensure the monomer is used immediately after purification. - If the inhibitor was not removed, its concentration may be insufficient. Consider adding a small amount of a suitable inhibitor (e.g., MEHQ) to the reaction mixture, if compatible with your chemistry.
Inconsistent results in polymerization experiments The concentration of the inhibitor in the starting monomer may vary between batches. The monomer may have been exposed to air, which can affect some polymerization processes.- Standardize the procedure for inhibitor removal to ensure a consistent starting material. - For air-sensitive polymerizations, ensure the monomer is thoroughly deoxygenated (e.g., by sparging with an inert gas like argon or nitrogen) before use.

Inhibitor and Storage Recommendations

Parameter Recommendation Rationale
Inhibitor Type 4-Methoxyphenol (MEHQ) or Hydroquinone (HQ)Effective radical scavengers commonly used for stabilizing acrylate-type monomers.[3]
Inhibitor Concentration 10 - 200 ppmThis range is typically effective for preventing polymerization during storage and transport without making removal overly difficult.[3]
Storage Temperature 2 - 8 °CLower temperatures significantly reduce the rate of thermal-initiated polymerization.
Storage Atmosphere Headspace should contain oxygen (air).Phenolic inhibitors like MEHQ and HQ require the presence of oxygen to function effectively as inhibitors.[3]
Container Amber glass bottle or other opaque container.Protects the monomer from light, which can initiate polymerization.
Purity Use high-purity grade.Impurities can sometimes act as polymerization initiators.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors

Objective: To remove MEHQ or HQ from this compound.

Materials:

  • This compound containing inhibitor

  • 5% (w/v) Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663)

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flask and distillation apparatus

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 5% sodium hydroxide solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will be colored as it contains the phenolate (B1203915) salt of the inhibitor.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 5% sodium hydroxide solution until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of saturated sodium chloride solution to remove residual sodium hydroxide.

  • Separate and discard the aqueous layer.

  • Transfer the monomer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to dry it. Swirl the flask and let it stand for 15-20 minutes.

  • Filter the dried monomer into a clean, dry round-bottom flask.

  • For highest purity, the monomer can be distilled under reduced pressure. Caution: Do not distill to dryness, as concentrated peroxides (if present) can be explosive.

  • The purified monomer should be used immediately.

Protocol 2: Monitoring for Polymer Formation

Objective: To qualitatively assess if polymerization has occurred.

Materials:

Procedure:

  • Place a small amount (e.g., 1 mL) of the this compound sample into a test tube.

  • Add an excess of methanol (e.g., 5-10 mL). Methanol is a non-solvent for the polymer but is miscible with the monomer.

  • Agitate the mixture.

  • Observe the solution. If a white precipitate or cloudiness appears, it indicates the presence of polymer. The pure monomer should form a clear solution with methanol.

Diagrams

troubleshooting_workflow start Observe Unexpected Polymerization check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage check_purity Assess Monomer Purity (Visual Inspection, Analytical) check_storage->check_purity Proper improper_storage Action: Store in a Cool, Dark Place with Air Headspace check_storage->improper_storage Improper check_inhibitor Verify Inhibitor Presence and Concentration check_purity->check_inhibitor Pure impure_monomer Action: Purify Monomer (e.g., Distillation) check_purity->impure_monomer Impure inhibitor_issue Action: Add or Adjust Inhibitor / Use Fresh Monomer check_inhibitor->inhibitor_issue Absent/Low end_ok Problem Resolved check_inhibitor->end_ok Sufficient improper_storage->end_ok impure_monomer->end_ok inhibitor_issue->end_ok

Caption: Troubleshooting workflow for unexpected polymerization.

inhibitor_removal_workflow start Start: Monomer with Inhibitor wash_naoh Wash with 5% NaOH Solution in Separatory Funnel start->wash_naoh separate_layers1 Separate and Discard Aqueous Layer wash_naoh->separate_layers1 wash_brine Wash with Saturated NaCl (Brine) separate_layers1->wash_brine separate_layers2 Separate and Discard Aqueous Layer wash_brine->separate_layers2 dry_mgso4 Dry Organic Layer with Anhydrous MgSO4 separate_layers2->dry_mgso4 filter Filter to Remove Drying Agent dry_mgso4->filter distill Optional: Purify by Vacuum Distillation filter->distill end_product End: Pure, Uninhibited Monomer filter->end_product No distill->end_product Yes use_immediately Use Immediately end_product->use_immediately

Caption: Experimental workflow for inhibitor removal.

References

"Methyl 1-cyclopentene-1-carboxylate" byproduct identification by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 1-cyclopentene-1-carboxylate and identifying potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are its primary byproducts?

A1: The most common synthesis route is the Fischer-Speier esterification.[1] This reaction involves treating 1-cyclopentene-1-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process where the primary byproduct is water.[3][4] To drive the reaction towards the desired ester product, an excess of the alcohol (methanol) is often used as the solvent, or the water is removed as it forms.[2][4][5]

Q2: Besides unreacted starting materials and water, what other byproducts might be formed during the synthesis?

A2: Several other byproducts can potentially form, depending on the reaction conditions:

  • Dimerization/Oligomerization Products: The acidic conditions and heat can sometimes promote self-reaction of the starting alkene-carboxylic acid, leading to higher molecular weight species.

  • Acid-Catalyzed Hydration Product: If water is not effectively removed from the reaction, it can add across the double bond of the cyclopentene (B43876) ring (in accordance with Markovnikov's rule), leading to the formation of methyl 2-hydroxycyclopentane-1-carboxylate.

  • Isomerization Products: Under harsh acidic conditions, the double bond could potentially migrate to a more stable position, although in this specific structure, the C1-C2 position is already conjugated with the carbonyl, which lends it stability.

  • Dimethyl Ether: Formed from the acid-catalyzed self-condensation of the methanol solvent, especially at higher temperatures. Due to its high volatility, it is typically observed at the beginning of the GC chromatogram.

Q3: Why is GC-MS the preferred method for analyzing the reaction mixture?

A3: GC-MS is ideal for this analysis because it is well-suited for separating and identifying volatile and semi-volatile organic compounds.[6] Gas chromatography (GC) effectively separates the target compound from its byproducts and starting materials based on their boiling points and polarities. Subsequently, mass spectrometry (MS) provides structural information by fragmenting the molecules and detecting the resulting ions, allowing for confident identification of each separated component, often through comparison with spectral libraries.[7]

Q4: What are the characteristic mass spectral fragments for this compound?

A4: For this compound (molar mass: 126.15 g/mol ), the electron ionization (EI) mass spectrum will typically show a molecular ion peak ([M]⁺) at m/z 126.[8][9] Key fragment ions include a peak at m/z 95, corresponding to the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da), and a peak at m/z 67, which can be attributed to fragmentation of the cyclopentene ring structure.[8]

Troubleshooting Guide for GC-MS Analysis

Q5: My chromatogram shows broad or tailing peaks for my target compound. What could be the cause?

A5: Peak tailing is often caused by active sites within the GC system, particularly in the injector liner or the column itself, where polar functional groups can have unwanted interactions.[7]

  • Solution 1: Inlet Maintenance: Deactivate or replace the inlet liner. Using a liner with glass wool can sometimes help trap non-volatile residues, but the wool itself can be a source of activity. Ensure you are using an inert liner.[10][11]

  • Solution 2: Column Conditioning: The column may be contaminated. Bake out the column at a temperature recommended by the manufacturer. If tailing persists, you may need to trim the first few centimeters from the front of the column or replace it entirely.[7][10]

  • Solution 3: Check for Acidity: The carboxyl group of any unreacted starting material is highly polar and prone to tailing.[7] If this is the issue, derivatization of the entire sample (e.g., silylation) can be performed to make all components more volatile and less polar, though this adds complexity to the analysis.

Q6: I am seeing "ghost peaks" in my chromatogram that are not present in my sample. How can I resolve this?

A6: Ghost peaks are typically the result of contamination or carryover from previous injections.[12]

  • Solution 1: Run Blanks: Inject a vial of pure solvent (e.g., the solvent used to dissolve your sample) using the same GC method. If the peaks appear in the blank, the contamination is in the system.[12]

  • Solution 2: Clean the System: The source of contamination could be a dirty syringe, a contaminated septum, or the inlet liner. Clean the syringe and replace the septum and liner.[10]

  • Solution 3: Check Gas Purity: Impurities in the carrier gas can also cause ghost peaks. Ensure high-purity gas is used and that gas purification traps are functional.[13]

Q7: The mass spectrometer is giving me a low library match score for a potential byproduct. How can I confidently identify it?

A7: Low match scores can occur if the compound is not in the library, if the spectrum is of poor quality, or if peaks are co-eluting.[7]

  • Solution 1: Manual Interpretation: Do not rely solely on the library match. Analyze the fragmentation pattern manually. Look for the molecular ion peak and logical neutral losses (e.g., loss of H₂O, CH₃, OCH₃). Compare the fragmentation pattern to that of your expected product and potential byproducts.

  • Solution 2: Improve Spectral Quality: Ensure your chromatographic peak is sharp and symmetrical. A clean spectrum, free from background ions and co-eluting interference, will yield a better library match. You can adjust chromatographic parameters to better separate the peak of interest.

  • Solution 3: Use High-Resolution MS: If available, high-resolution mass spectrometry can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula, a powerful tool for identifying unknown compounds.

Data Presentation

Table 1: Potential Byproducts and Key GC-MS Identifiers

Compound NameExpected Retention Time (Relative)Molecular Ion (m/z)Key Fragment Ions (m/z)Notes
Dimethyl EtherVery Early4645, 31Volatile byproduct from methanol.
MethanolEarly3231, 29Unreacted starting material/solvent.
This compound Target 126 95, 67 Desired Product. [8]
1-Cyclopentene-1-carboxylic acidLate11297, 67, 45Unreacted starting material. Prone to peak tailing.
Methyl 2-hydroxycyclopentane-1-carboxylateLate144113, 85, 59Potential byproduct from water addition.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reagent Setup: In a round-bottom flask, dissolve 1-cyclopentene-1-carboxylic acid (1.0 equiv) in methanol (20 equiv). Methanol acts as both a reagent and a solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise to the solution (approx. 0.1 equiv). The addition is exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis.

  • Workup: After cooling to room temperature, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a non-polar organic solvent, such as ethyl acetate (B1210297) or diethyl ether (3x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be purified further by fractional distillation under reduced pressure if high purity is required.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the crude reaction product (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • GC-MS Conditions:

    • GC System: Agilent GC-MS or equivalent.

    • Column: A mid-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless mode at 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

      • Transfer Line Temperature: 280°C.

  • Data Analysis: Integrate the resulting chromatogram to determine the relative peak areas. Identify each peak by comparing its mass spectrum with a reference library (e.g., NIST) and through manual interpretation of the fragmentation patterns.

Visualizations

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_products Main Products cluster_byproducts Potential Byproducts CarboxylicAcid 1-Cyclopentene-1- carboxylic Acid Intermediate Protonated Tetrahedral Intermediate CarboxylicAcid->Intermediate + Methanol Hydration Hydration Product CarboxylicAcid->Hydration + H₂O (excess) Methanol Methanol Methanol->Intermediate Ether Dimethyl Ether Methanol->Ether Self-condensation Catalyst H₂SO₄ (Catalyst) Catalyst->CarboxylicAcid Protonation Ester Methyl 1-cyclopentene- 1-carboxylate Intermediate->Ester - H₂O - H⁺ Water Water Intermediate->Water Water->Hydration

Caption: Reaction pathway for Fischer esterification showing main products and potential side reactions.

GCMS_Troubleshooting Start Unknown Peak in Chromatogram CheckRT Check Retention Time (RT) & Peak Shape Start->CheckRT MassSpec Analyze Mass Spectrum CheckRT->MassSpec LibrarySearch Perform Library Search (e.g., NIST) MassSpec->LibrarySearch HighMatch High Confidence Match? LibrarySearch->HighMatch ManualInterp Manual Interpretation of Fragmentation LogicalFrag Logical Fragments? (Molecular Ion, Neutral Loss) ManualInterp->LogicalFrag HighMatch->ManualInterp No / Low Identified Compound Identified HighMatch->Identified Yes Hypothesis Formulate Hypothesis (Consider Reactants, Byproducts) LogicalFrag->Hypothesis Yes FurtherTests Consider Further Analysis (e.g., NMR, Standards) LogicalFrag->FurtherTests No / Unclear Hypothesis->Identified

References

Technical Support Center: Stereoselective Cycloadditions of Methyl 1-Cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in improving stereoselectivity in cycloaddition reactions involving Methyl 1-cyclopentene-1-carboxylate. Due to the limited availability of published data directly pertaining to this specific substrate, the guidance provided is based on established principles of stereoselective cycloadditions and data from electronically and structurally analogous systems.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in cycloadditions with this compound challenging?

A1: this compound is a tetrasubstituted, electron-deficient alkene. The steric hindrance around the double bond can impede the approach of reagents, making facial differentiation difficult. Furthermore, the relatively planar structure of the cyclopentene (B43876) ring can offer less inherent facial bias compared to more complex cyclic systems.

Q2: What are the key strategies to improve stereoselectivity in these reactions?

A2: The primary strategies for inducing stereoselectivity include the use of:

  • Chiral Lewis Acids: These catalysts can coordinate to the dienophile (if applicable in a Diels-Alder reaction) or the dipolarophile, creating a chiral environment that favors the approach of the other reactant from a specific face.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the diene or the dienophile can create a diastereomeric transition state, leading to the preferential formation of one diastereomer.

  • Organocatalysis: Chiral organocatalysts can be employed to activate the reactants and control the stereochemical outcome of the cycloaddition.

Q3: How does temperature affect the diastereoselectivity of the cycloaddition?

A3: Lowering the reaction temperature generally increases the diastereoselectivity of cycloaddition reactions. This is because the transition states leading to the different diastereomers will have different activation energies. At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, leading to a higher diastereomeric ratio (d.r.). In some cases, a reversal of diastereoselectivity can be observed at different temperatures.

Q4: Can the solvent influence the stereochemical outcome?

A4: Yes, the solvent can play a crucial role in stereoselectivity. Solvent polarity can affect the stability of the transition states and the conformation of the catalyst-substrate complex. It is often necessary to screen a variety of solvents to find the optimal conditions for a specific reaction.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor d.r.)
Possible Cause Troubleshooting Suggestion
Insufficient Steric or Electronic Differentiation * Lewis Acid Catalysis: Introduce a chiral Lewis acid to create a more organized and sterically demanding transition state. Common choices include complexes of Ti, Al, Cu, and Sc with chiral ligands. * Bulky Protecting Groups: If applicable to your reaction partner, the use of bulkier protecting or directing groups can enhance facial shielding.
High Reaction Temperature * Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This often requires longer reaction times but can significantly improve the d.r.[1]
Inappropriate Solvent * Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). The optimal solvent will depend on the specific catalyst and reactants used.
Flexible Transition State * More Rigid Catalyst/Auxiliary: Employ a chiral catalyst or auxiliary with a more rigid backbone to reduce conformational flexibility in the transition state, leading to better stereochemical communication.
Issue 2: Low Enantioselectivity (Poor e.e.)
Possible Cause Troubleshooting Suggestion
Ineffective Chiral Catalyst/Ligand * Screen Chiral Ligands: Test a variety of chiral ligands for your chosen metal catalyst. Common ligand classes include BOX, PYBOX, TADDOL derivatives, and chiral phosphines. * Vary Catalyst Loading: Optimize the catalyst loading; sometimes, a higher or lower loading can improve enantioselectivity.
Background Uncatalyzed Reaction * Lower the Temperature: A significant uncatalyzed background reaction can lower the overall e.e. Running the reaction at a lower temperature will favor the catalyzed pathway, which typically has a lower activation energy.
Poor Match Between Substrate and Catalyst * Consider Substrate-Catalyst Interactions: The electronic and steric properties of the substrate and catalyst must be well-matched. It may be necessary to try catalysts from different classes to find a suitable one.
Presence of Impurities * Ensure Purity of Reagents and Solvents: Impurities, particularly water or protic solvents, can deactivate the catalyst or interfere with the chiral environment. Use freshly distilled solvents and pure reagents.

Quantitative Data from Analogous Systems

Table 1: Diastereoselective [3+2] Cycloadditions of Substituted Alkenes with Tertiary Amine N-Oxides

EntryAlkeneDiastereomeric Ratio (d.r.)Yield (%)
1Styrene19:197
24-Methylstyrene>20:195
34-Methoxystyrene>20:185

Data adapted from a study on the synthesis of 7-azanorbornanes, demonstrating that high diastereoselectivity can be achieved with substituted alkenes in [3+2] cycloadditions.[1]

Table 2: Enantioselective [3+2] Cycloadditions of Allenes with Cyclic Enones

EntryEnoneCatalyste.e. (%)Yield (%)
12-Cyclopenten-1-oneChiral Phosphepine9585
22-Cyclohexen-1-oneChiral Phosphepine9288

This data, from a study on nucleophile-catalyzed asymmetric cycloadditions, suggests that high enantioselectivity is achievable for five-membered ring systems.[2]

Experimental Protocols

The following are generalized experimental protocols adapted from methodologies for stereoselective cycloadditions of similar substrates. These should be considered as starting points and will likely require optimization for this compound.

Protocol 1: General Procedure for a Chiral Lewis Acid-Catalyzed Diels-Alder Reaction
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), the chiral ligand (e.g., a BOX ligand, 0.12 mmol) and the metal salt (e.g., Cu(OTf)₂, 0.10 mmol) are dissolved in a dry, coordinating solvent (e.g., THF or CH₂Cl₂). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup: The flask containing the catalyst solution is cooled to the desired temperature (e.g., -78 °C).

  • Addition of Reactants: this compound (1.0 mmol) is added, followed by the dropwise addition of the diene (1.2 mmol).

  • Reaction Monitoring: The reaction is stirred at the low temperature and monitored by TLC or GC-MS until completion.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Protocol 2: General Procedure for a [3+2] Cycloaddition with a Nitrone
  • Reaction Setup: To a solution of this compound (1.0 mmol) and the nitrone (1.2 mmol) in a dry solvent (e.g., toluene) is added a chiral Lewis acid catalyst (e.g., a chiral scandium-N,N'-dioxide complex, 5-10 mol%).

  • Reaction Conditions: The reaction mixture is stirred at the optimized temperature (ranging from room temperature to lower temperatures for improved selectivity) under an inert atmosphere.

  • Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo.

  • Purification and Analysis: The residue is purified by flash column chromatography to afford the desired cycloadduct. The stereoselectivity (d.r. and e.e.) is determined by appropriate analytical techniques.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_analysis Work-up & Analysis ligand Chiral Ligand catalyst Chiral Catalyst Solution ligand->catalyst In dry solvent metal Metal Salt metal->catalyst reaction_mix Reaction Mixture catalyst->reaction_mix Add at low temp substrate This compound substrate->reaction_mix reagent Diene / Dipole reagent->reaction_mix product Crude Product reaction_mix->product Stir & Monitor workup Quench & Extract product->workup purify Column Chromatography workup->purify analysis NMR (d.r.) Chiral HPLC (e.e.) purify->analysis troubleshooting_stereoselectivity cluster_dr Diastereoselectivity (d.r.) Issues cluster_ee Enantioselectivity (e.e.) Issues start Low Stereoselectivity (d.r. or e.e.) temp Lower Reaction Temperature start->temp la Add Chiral Lewis Acid start->la solvent Screen Solvents start->solvent ligand Screen Chiral Ligands start->ligand temp2 Lower Temperature (reduce background rxn) start->temp2 purity Ensure Reagent/Solvent Purity start->purity outcome Improved Stereoselectivity temp->outcome Improves d.r. la->outcome Improves d.r. solvent->outcome Improves d.r. ligand->outcome Improves e.e. temp2->outcome Improves e.e. purity->outcome Improves e.e.

References

"Methyl 1-cyclopentene-1-carboxylate" stability under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-cyclopentene-1-carboxylate, focusing on its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

This compound, as an α,β-unsaturated ester, is susceptible to hydrolysis under both acidic and basic conditions, yielding 1-cyclopentene-1-carboxylic acid and methanol (B129727). Generally, the hydrolysis is significantly faster under basic conditions (saponification) than in acidic environments.[1][2] Basic hydrolysis is essentially irreversible because the resulting carboxylate anion is deprotonated and thus resistant to nucleophilic attack by the alcohol.[3] Acid-catalyzed hydrolysis is a reversible equilibrium process.[2][4]

Q2: What are the expected products of hydrolysis?

Under both acidic and basic conditions, the hydrolysis of this compound breaks the ester linkage.

  • Acidic Hydrolysis: The products are 1-cyclopentene-1-carboxylic acid and methanol.[2][4]

  • Basic Hydrolysis (Saponification): The initial products are the salt of 1-cyclopentene-1-carboxylic acid (e.g., sodium 1-cyclopentene-1-carboxylate if NaOH is used) and methanol.[1][3] An acidic workup is required to protonate the carboxylate salt to obtain the final carboxylic acid product.[3]

Q3: How does the α,β-unsaturation affect the stability of the ester?

The carbon-carbon double bond conjugated to the carbonyl group influences the molecule's reactivity. The conjugation can make the carbonyl carbon slightly less electrophilic compared to a saturated ester, potentially slowing down the rate of nucleophilic attack. However, α,β-unsaturated esters are susceptible to other reactions, such as Michael addition, under certain conditions.[1][5]

Troubleshooting Guides

Low Yield of Carboxylic Acid after Saponification

Problem: The yield of 1-cyclopentene-1-carboxylic acid is lower than expected after basic hydrolysis.

Possible Cause Troubleshooting Steps Rationale
Incomplete Hydrolysis - Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.Saponification of some esters can be slow at room temperature. Heating can accelerate the reaction rate.
- Use an excess of base: Employing a stoichiometric excess of the hydroxide (B78521) source (e.g., 2-3 equivalents of NaOH or KOH) can drive the reaction to completion.Ensures all the ester reacts, especially if any side reactions consume the base.
Product Loss During Workup - Ensure complete acidification: After hydrolysis, acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., concentrated HCl) to ensure the carboxylate is fully protonated to the less water-soluble carboxylic acid before extraction.The carboxylate salt is water-soluble and will not be efficiently extracted into an organic solvent.
- Saturate the aqueous layer with NaCl: Before extraction, adding sodium chloride to the aqueous layer can decrease the solubility of the carboxylic acid, improving extraction efficiency.This "salting out" effect enhances the partitioning of the organic product into the organic phase.
Side Reactions - Michael Addition: If the reaction conditions are not carefully controlled, the hydroxide or other nucleophiles present could potentially add to the β-carbon of the double bond.While less common with hydroxide as the nucleophile, this can be a competing pathway for α,β-unsaturated systems.
Incomplete Reaction in Acid-Catalyzed Hydrolysis

Problem: Significant amount of starting material remains after attempted acid-catalyzed hydrolysis.

Possible Cause Troubleshooting Steps Rationale
Equilibrium Not Shifted Towards Products - Use a large excess of water: Acid-catalyzed hydrolysis is a reversible reaction.[2][4] Using a large excess of water will shift the equilibrium towards the formation of the carboxylic acid and alcohol, according to Le Châtelier's principle.Driving the equilibrium is crucial for achieving high conversion in this reversible reaction.
Insufficient Catalyst - Ensure adequate catalyst concentration: Use a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.A sufficient concentration of the acid catalyst is necessary to protonate the carbonyl oxygen and activate the ester for nucleophilic attack by water.
Low Reaction Temperature - Increase the reaction temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.Ester hydrolysis is typically a slow process at room temperature and requires thermal energy.

Data Presentation

Table 1: Analogous Rate Constants for Alkaline Hydrolysis of Cyclic Esters

EsterBaseSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Reference
Methyl Cyclohexanecarboxylate (B1212342)NaOH85% Ethanol/Water251.90 x 10⁻³[6]
Methyl CyclohexanecarboxylateNaOH85% Ethanol/Water354.06 x 10⁻³[6]

Table 2: Activation Parameters for Alkaline Hydrolysis of Ethyl Cyclohexanoate

ParameterValueReference
Activation Energy (Ea)15.8 kcal/mol[6]

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) of this compound

Objective: To hydrolyze this compound to 1-cyclopentene-1-carboxylic acid using sodium hydroxide.

Materials:

  • This compound

  • Methanol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Add a stoichiometric excess (e.g., 2-3 equivalents) of 10% aqueous NaOH solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl.

  • Extract the precipitated carboxylic acid with three portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-cyclopentene-1-carboxylic acid.

  • The crude product can be further purified by recrystallization or distillation.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to 1-cyclopentene-1-carboxylic acid using an acid catalyst.

Materials:

  • This compound

  • 1 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Dioxane (or another suitable co-solvent)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine this compound, a large excess of 1 M aqueous H₂SO₄, and a co-solvent like dioxane to ensure homogeneity.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for several hours.

  • Monitor the reaction by TLC. Due to the reversible nature of the reaction, it may not go to completion.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the mixture with three portions of diethyl ether.

  • Combine the organic extracts and wash carefully with saturated NaHCO₃ solution to neutralize the excess acid catalyst and extract the carboxylic acid product into the aqueous layer.

  • Separate the aqueous layer containing the sodium carboxylate salt.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the precipitated carboxylic acid with three portions of diethyl ether.

  • Combine these final organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-cyclopentene-1-carboxylic acid.

Visualizations

Hydrolysis_Workflow General Hydrolysis Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start This compound Hydrolysis Acidic or Basic Hydrolysis Start->Hydrolysis Add Acid/Base and Water Product Crude Product Mixture Hydrolysis->Product Quench Quench Reaction (if necessary) Product->Quench Extraction Solvent Extraction Quench->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying Organic Layer Washing->Drying Purification Purification (Distillation/Recrystallization) Drying->Purification

Caption: General workflow for the hydrolysis of this compound.

Troubleshooting_Saponification Troubleshooting Low Yield in Saponification Start Low Yield of Carboxylic Acid Check_TLC Check TLC of Crude Product for Starting Material Start->Check_TLC Side_Reaction Potential Side Reactions (e.g., Michael Addition) Start->Side_Reaction Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Starting Material Present Workup_Issue Product Loss During Workup Check_TLC->Workup_Issue No Starting Material Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Excess_Base Use Excess Base Incomplete_Reaction->Excess_Base Check_pH Ensure Aqueous Layer is Acidic (pH 1-2) before Extraction Workup_Issue->Check_pH Salt_Out Saturate Aqueous Layer with NaCl Workup_Issue->Salt_Out

Caption: Decision tree for troubleshooting low yields in saponification reactions.

References

Technical Support Center: Purification of Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 1-cyclopentene-1-carboxylate. The information is presented in a user-friendly question-and-answer format to directly resolve specific experimental issues.

Troubleshooting Guides

This section addresses common problems observed during the synthesis and purification of this compound, focusing on identifying the root cause and providing actionable solutions.

Problem 1: Low yield of this compound after synthesis.

Potential Cause Troubleshooting/Optimization Steps
Incomplete reaction - Wittig/HWE Reaction: Ensure the use of a sufficiently strong and fresh base (e.g., NaH, BuLi) under strictly anhydrous conditions to ensure complete formation of the ylide or phosphonate (B1237965) carbanion.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Side reactions - Wittig Reaction: Formation of triphenylphosphine (B44618) oxide is inherent. - Horner-Wadsworth-Emmons (HWE) Reaction: The primary byproduct is a water-soluble dialkylphosphate salt, which is generally easier to remove.[2] - Consider the possibility of intermolecular reactions if the precursor concentration is too high for an intramolecular reaction.
Product degradation - Hydrolysis: Avoid prolonged exposure to acidic or basic aqueous conditions during workup to prevent hydrolysis of the ester to the corresponding carboxylic acid. - Isomerization: Minimize exposure to high temperatures or acidic conditions that could promote isomerization of the double bond to a more thermodynamically stable position.

Problem 2: Presence of significant impurities in the isolated product.

This is a frequent issue, and the nature of the impurity depends heavily on the synthetic route employed. The following table outlines common impurities and their removal strategies.

Impurity Identification Removal Strategy
Triphenylphosphine oxide (from Wittig synthesis) Characteristic signals in ¹H and ³¹P NMR. Often appears as a less mobile spot on TLC.Precipitation: Concentrate the reaction mixture and triturate with a non-polar solvent like pentane (B18724) or a mixture of hexanes and diethyl ether to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[3] Complexation: Addition of zinc chloride to a solution of the crude product in a polar solvent (e.g., ethanol) can precipitate a ZnCl₂(TPPO)₂ complex. Chromatography: Flash column chromatography is effective for separation.
Dialkylphosphate byproduct (from HWE synthesis) Water-soluble.Aqueous Extraction: Easily removed by washing the organic layer with water or brine during the workup.[2]
Unreacted starting materials (e.g., phosphonate precursor) Compare the NMR or GC-MS of the product mixture to that of the starting materials.Chromatography: Flash column chromatography is typically effective. Optimize the solvent system using TLC to achieve good separation. A common mobile phase for this type of compound is a mixture of hexanes and ethyl acetate (B1210297).
Isomeric products (e.g., Methyl 2-cyclopentene-1-carboxylate) Careful analysis of ¹H NMR (vinylic proton signals) and GC-MS (fragmentation pattern). Isomers often have very similar Rf values on TLC but may be separable by GC.[4]Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective. Preparative GC or HPLC: For high-purity samples, preparative chromatography may be necessary.
1-Cyclopentene-1-carboxylic acid (hydrolysis product) Broader peak in ¹H NMR for the carboxylic acid proton. Can be detected by a change in pH of an aqueous wash.Aqueous Extraction: Wash the organic solution with a mild basic solution (e.g., saturated sodium bicarbonate) to extract the acidic impurity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that leads to purification challenges?

A1: Intramolecular olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, are common and effective routes. However, they introduce specific byproducts that require careful removal. The Wittig reaction, for instance, produces triphenylphosphine oxide, which can be challenging to separate from the desired product due to its polarity and solubility. The HWE reaction is often preferred as its phosphate (B84403) byproduct is typically water-soluble and more easily removed during aqueous workup.[2]

Q2: My NMR spectrum shows unexpected vinylic proton signals. What could be the cause?

A2: The presence of unexpected vinylic signals strongly suggests the formation of isomeric impurities, such as Methyl 2-cyclopentene-1-carboxylate or other double bond isomers. This can occur under thermal or acidic conditions, leading to the thermodynamically more stable isomer. Careful integration of the NMR signals can provide a quantitative measure of the isomeric ratio. Confirmation of the isomer structures can be achieved using 2D NMR techniques or by comparing the GC retention times and mass spectra to known standards.

Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A3: There are several effective methods:

  • Precipitation: This is often the first and easiest method to try. After removing the reaction solvent, add a non-polar solvent like pentane or a hexane/ether mixture. Triphenylphosphine oxide is poorly soluble in these solvents and will often precipitate, allowing for removal by filtration.[3]

  • Column Chromatography: If precipitation is incomplete, flash column chromatography is a reliable method. Triphenylphosphine oxide is more polar than the target ester, so it will have a lower Rf value on silica (B1680970) gel. A solvent system of hexanes and ethyl acetate is a good starting point for separation.

  • Complexation with Zinc Chloride: In cases where the product is soluble in polar solvents like ethanol, adding a solution of zinc chloride can precipitate the triphenylphosphine oxide as a complex, which can be filtered off.

Q4: What are the recommended conditions for purifying this compound by flash column chromatography?

A4: For normal-phase flash chromatography on silica gel, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is recommended. The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the product. A starting point could be a 95:5 or 90:10 mixture of hexanes to ethyl acetate, with the polarity gradually increased if the product does not elute.

Q5: Is my product, this compound, prone to hydrolysis?

A5: Yes, like most esters, it is susceptible to hydrolysis back to the carboxylic acid and methanol (B129727) under both acidic and basic conditions, especially in the presence of water. During the workup, it is advisable to use neutral or mildly acidic/basic washes and to avoid prolonged contact with aqueous layers. If the product is to be stored for an extended period, it should be kept in an anhydrous environment.

Experimental Protocols

General Protocol for Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization

This protocol provides a general methodology for the synthesis of this compound from a suitable acyclic phosphonate precursor, such as methyl 6-oxo-2-(diethoxyphosphoryl)heptanoate.

  • Preparation of the Phosphonate Carbanion:

    • To a stirred suspension of a strong base (e.g., sodium hydride, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of the phosphonate precursor in the same solvent dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the carbanion.

  • Intramolecular Cyclization:

    • The solution of the phosphonate carbanion is then added slowly via a syringe pump to a larger volume of the same anhydrous solvent at a refluxing temperature over several hours to favor the intramolecular reaction.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Experimental Workflow for HWE Synthesis and Purification

HWE_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Phosphonate Precursor carbanion Phosphonate Carbanion Formation start->carbanion base Base (e.g., NaH) in Anhydrous Solvent base->carbanion cyclization Intramolecular Cyclization carbanion->cyclization quench Quench Reaction cyclization->quench extraction Aqueous Extraction quench->extraction drying Drying and Concentration extraction->drying chromatography Flash Column Chromatography drying->chromatography analysis Purity Analysis (GC-MS, NMR) chromatography->analysis end Pure this compound analysis->end

Caption: Workflow for HWE Synthesis and Purification.

Logical Relationship of Potential Impurities

Impurities cluster_synthesis_impurities Synthesis-Related Impurities cluster_degradation_impurities Degradation/Isomerization Impurities product This compound isomer Isomeric Ester (e.g., Methyl 2-cyclopentene-1-carboxylate) product->isomer Isomerization (Heat, Acid) hydrolysis 1-Cyclopentene-1-carboxylic acid product->hydrolysis Hydrolysis (Acid/Base, H₂O) starting_material Unreacted Precursor byproduct Reaction Byproduct (e.g., Phosphate Salt)

Caption: Potential Impurities in this compound.

References

Technical Support Center: Reaction Monitoring of Methyl 1-cyclopentene-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of Methyl 1-cyclopentene-1-carboxylate, a common intermediate in organic synthesis. The information is tailored to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for analyzing this compound?

A1: For a relatively non-polar compound like this compound, a reversed-phase HPLC method is most suitable. A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Q2: How do I prepare my sample for HPLC analysis when monitoring a reaction?

A2: To monitor a reaction, carefully take a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a suitable reagent or cooling). Dilute the aliquot with the mobile phase to a concentration within the linear range of your detector. Filter the diluted sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Q3: What UV wavelength should I use for the detection of this compound?

A3: this compound is an α,β-unsaturated ester, which will have a UV absorbance maximum in the range of 210-230 nm. A starting wavelength of 220 nm is recommended. It is advisable to run a UV scan of your compound to determine the optimal wavelength for maximum sensitivity.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound

This protocol outlines a standard reversed-phase HPLC method suitable for the analysis of this compound.

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C (Ambient)

  • Detector: UV at 220 nm

2. Reagent and Sample Preparation:

  • Use HPLC-grade acetonitrile and purified water (e.g., Milli-Q).

  • Prepare the mobile phase and degas it by sonication or vacuum filtration.

  • Prepare a stock solution of a reference standard of this compound in the mobile phase (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare reaction samples as described in FAQ Q2.

Protocol 2: Monitoring a Synthesis Reaction

This protocol describes how to use the standard HPLC method to monitor the progress of a reaction that synthesizes this compound.

  • Initial Setup: Set up the HPLC system according to Protocol 1.

  • Time Zero (t=0) Sample: Immediately after the reaction is initiated, take the first sample, prepare it as described above, and inject it into the HPLC. This will show the starting materials.

  • Time-Course Sampling: Take samples at regular intervals (e.g., every 30-60 minutes). The frequency of sampling will depend on the expected reaction rate.

  • Sample Analysis: Inject each prepared sample and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product (this compound) by comparing their retention times with those of the standards.

    • Calculate the peak areas for the starting materials and the product at each time point.

    • Plot the peak area of the product as a function of time to monitor the reaction progress. The reaction is considered complete when the peak area of the product no longer increases and/or the peak areas of the starting materials disappear.

Troubleshooting Guides

Peak Shape Problems
Problem Potential Cause Solution
Peak Tailing Secondary interactions with the column packing; Column overload; Dead volume in the system.Use a highly deactivated (end-capped) column; Reduce sample concentration; Check and tighten all fittings.
Peak Fronting Column overload; Sample solvent stronger than the mobile phase.Dilute the sample; Dissolve the sample in the mobile phase.
Split Peaks Clogged inlet frit; Column void; Co-elution with an impurity.Reverse flush the column; Replace the column; Optimize the mobile phase to improve resolution.
Retention Time and Baseline Issues
Problem Potential Cause Solution
Shifting Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation.Prepare fresh mobile phase and ensure proper mixing; Use a column oven to control temperature; Replace the column.
No Peaks No sample injected; Detector issue (e.g., lamp off); Incorrect mobile phase.Check the autosampler and injection syringe; Ensure the detector lamp is on and warmed up; Verify the mobile phase composition and flow.
Baseline Noise Air bubbles in the system; Contaminated mobile phase; Detector cell contamination.Degas the mobile phase; Use fresh, high-purity solvents; Flush the detector cell.
Baseline Drift Column not equilibrated; Mobile phase composition changing; Temperature fluctuations.Allow sufficient time for column equilibration; Ensure the mobile phase is well-mixed; Use a column oven.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time

This table illustrates the expected change in retention time (RT) of this compound with variations in the acetonitrile (ACN) content in the mobile phase.

% Acetonitrile% WaterExpected Retention Time (min)Observation
7030~3.5Shorter run time, potentially less resolution from early eluting impurities.
60 40 ~5.0 (Optimal) Good balance of run time and resolution.
5050~8.0Longer run time, better resolution from closely eluting compounds.

Visualizations

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase C System Setup & Equilibration A->C B Prepare Standards & Samples D Inject Sample B->D C->D E Data Acquisition D->E F Peak Integration E->F G Quantification F->G H Report Generation G->H

Caption: Experimental workflow for HPLC reaction monitoring.

troubleshooting_flowchart start Problem Observed in Chromatogram peak_shape Peak Shape Issue? start->peak_shape tailing Tailing? peak_shape->tailing Yes retention_time Retention Time Issue? peak_shape->retention_time No fronting Fronting? tailing->fronting No sol_tailing Reduce Concentration Check for Dead Volume tailing->sol_tailing Yes split Split? fronting->split No sol_fronting Dilute Sample Use Mobile Phase as Solvent fronting->sol_fronting Yes sol_split Flush/Replace Column Improve Resolution split->sol_split Yes end Problem Resolved sol_tailing->end sol_fronting->end sol_split->end shifting Shifting? retention_time->shifting Yes baseline Baseline Issue? retention_time->baseline No no_peaks No Peaks? shifting->no_peaks No sol_shifting Check Mobile Phase & Temp Equilibrate Longer shifting->sol_shifting Yes sol_no_peaks Check Injection & Detector Verify Flow no_peaks->sol_no_peaks Yes sol_shifting->end sol_no_peaks->end noisy Noisy? baseline->noisy Yes drifting Drifting? noisy->drifting No sol_noisy Degas Mobile Phase Clean System noisy->sol_noisy Yes sol_drifting Equilibrate Column Check for Leaks drifting->sol_drifting Yes sol_noisy->end sol_drifting->end

Caption: Troubleshooting decision tree for common HPLC issues.

Challenges in the scale-up of "Methyl 1-cyclopentene-1-carboxylate" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Methyl 1-cyclopentene-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up efforts.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

  • Answer: Low yields in the synthesis of α,β-unsaturated esters like this compound can stem from several factors. Common culprits include incomplete reactions, degradation of starting materials or products, and competing side reactions.[1] To improve the yield, consider the following:

    • Reaction Equilibrium: If using a Fischer esterification approach, the reaction is reversible. To drive the equilibrium towards the product, use a large excess of one reactant (typically the less expensive one) or remove water as it forms, for example, by using a Dean-Stark apparatus.

    • Reaction Conditions: Ensure optimal reaction temperature and time. Inadequate temperature can lead to a slow reaction rate, while excessively high temperatures may cause decomposition.

    • Catalyst Activity: In acid-catalyzed reactions, ensure the catalyst is active and used in the appropriate amount.

    • Steric Hindrance: Bulky groups on the reactants can hinder the reaction. While not directly modifiable for the target molecule, this is a factor to consider when choosing synthetic routes.

    • Side Reactions: Minimize side reactions by carefully controlling reaction conditions. (See Issue 2 for more details).

Issue 2: Presence of Significant Impurities and Side Products

  • Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of impurities is a common challenge, especially during scale-up. For α,β-unsaturated esters, several side reactions are possible depending on the synthetic route:

    • Polymerization: Cyclopentene derivatives can be susceptible to polymerization, especially in the presence of acid catalysts.[2][3] To mitigate this, it is crucial to control the reaction temperature and minimize reaction time. The product should be isolated from the acidic reaction mixture as it forms whenever possible.

    • Isomerization: Depending on the reaction conditions, isomerization of the double bond can occur, leading to a mixture of products. Careful selection of reagents and reaction conditions is key to controlling selectivity.

    • Self-Condensation: In reactions like the Aldol condensation, self-condensation of reactants can significantly reduce the yield of the desired product.[1]

    • Byproducts from Specific Reactions:

      • Wittig Reaction: A common byproduct is triphenylphosphine (B44618) oxide, which can be difficult to remove.

      • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction produces a water-soluble phosphate (B84403) byproduct that is generally easier to remove than triphenylphosphine oxide.[4][5]

Issue 3: Difficulties in Product Purification at a Larger Scale

  • Question: I am finding it challenging to purify this compound as I increase the reaction scale. What are the key challenges and recommended purification strategies?

  • Answer: Scaling up purification presents several challenges:

    • Increased Impurity Load: Larger batches often mean a larger absolute amount of impurities, which can complicate purification.

    • Thermal Stress: Prolonged heating during distillation of large volumes can lead to product degradation or polymerization.

    • Chromatography Inefficiency: Column chromatography, while effective at the lab scale, can be impractical and costly for large quantities.

    Recommended Purification Strategies for Scale-up:

    • Fractional Distillation under Reduced Pressure: This is the most common and effective method for purifying esters. Vacuum distillation lowers the boiling point, reducing the risk of thermal degradation.

    • Aqueous Washes: Use appropriate aqueous washes to remove water-soluble impurities and byproducts. For example, a sodium bicarbonate wash can remove acidic impurities.

    • Crystallization: If the product or an intermediate is a solid, crystallization can be a highly effective and scalable purification technique.

Frequently Asked Questions (FAQs)

General Properties and Handling

  • Question: What are the physical and chemical properties of this compound?

  • Answer: this compound is a colorless liquid.[6] Key properties are summarized in the table below.

PropertyValue
CAS Number 25662-28-6
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Boiling Point 76-78 °C at 9 mmHg
Density 1.031 g/mL at 20 °C
Refractive Index n20/D 1.4660
  • Question: How should I store this compound?

  • Answer: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Synthesis and Reactions

  • Question: What are the common synthetic routes to produce this compound?

  • Answer: Several synthetic strategies can be employed, including:

    • Dieckmann Condensation: An intramolecular Claisen condensation of a suitable diester to form the cyclopentanone (B42830) ring, followed by further modifications.[2][7][8][9][10][11][12]

    • Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction: These are common methods for forming the double bond by reacting a suitable ketone or aldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.[1][4][5][6][13][14][15][16][17]

    • Robinson Annulation: This method can be used to construct the six-membered ring of a precursor which can then be modified.[18][19][20][21][22]

  • Question: Which synthetic route is most suitable for large-scale production?

    • HWE vs. Wittig: The HWE reaction is often preferred over the Wittig reaction on a larger scale because the phosphate byproducts are water-soluble and easier to remove than the triphenylphosphine oxide from the Wittig reaction.[4][5]

    • Convergent vs. Linear Synthesis: A convergent approach, where different parts of the molecule are synthesized separately and then combined, is often more efficient for scale-up than a long, linear synthesis.

Experimental Protocols

The following are representative experimental protocols for key synthetic methodologies that could be adapted for the synthesis of this compound.

Representative Protocol 1: Dieckmann Condensation for Cyclopentanone Ring Formation

This protocol is a general representation of a Dieckmann condensation to form a cyclic β-keto ester, a potential precursor to the target molecule.

Materials:

  • Appropriate diester (e.g., Dimethyl adipate (B1204190) for a five-membered ring)

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the diester in anhydrous ethanol is added dropwise to a stirred solution of sodium ethoxide in anhydrous ethanol at reflux.

  • The mixture is refluxed for several hours.

  • The reaction mixture is cooled, and the sodium salt of the β-keto ester may precipitate.

  • The mixture is acidified with hydrochloric acid.

  • The product is extracted with diethyl ether.

  • The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Representative Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for α,β-Unsaturated Ester Synthesis

This protocol illustrates a general HWE reaction to form an α,β-unsaturated ester from a ketone.

Materials:

  • A suitable phosphonate (e.g., triethyl phosphonoacetate)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • A suitable cyclopentanone precursor

  • Saturated aqueous ammonium (B1175870) chloride (for quenching)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, the phosphonate is added dropwise.

  • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

  • The resulting solution is cooled to 0 °C, and a solution of the cyclopentanone precursor in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature for several hours until completion (monitored by TLC).

  • The reaction is carefully quenched with saturated aqueous ammonium chloride.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or vacuum distillation.

Data Presentation

Table 1: Qualitative Comparison of Synthetic Routes

Synthetic RouteKey AdvantagesKey Challenges for Scale-up
Dieckmann Condensation - Good for forming 5- and 6-membered rings.[7][8][9] - Can use readily available starting materials.- Requires strictly anhydrous conditions. - Potential for side reactions if not carefully controlled.
Wittig Reaction - Wide substrate scope.- Formation of triphenylphosphine oxide byproduct, which can be difficult to remove on a large scale.[1]
Horner-Wadsworth-Emmons (HWE) Reaction - Water-soluble phosphate byproduct is easily removed.[4][5] - Generally provides good E-selectivity for the double bond.[4][16]- Phosphonate reagents can be more expensive than Wittig reagents.
Robinson Annulation - Efficient for the formation of six-membered rings in fused systems.[18][19][20][21][22]- The reaction sequence can be complex to optimize. - May not be the most direct route to the target molecule.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials reaction Chemical Reaction (e.g., Dieckmann, HWE) start->reaction 1. Reactants quench Reaction Quenching reaction->quench 2. Crude Product extraction Extraction & Washing quench->extraction 3. Workup drying Drying extraction->drying 4. Remove Aqueous Impurities distillation Vacuum Distillation drying->distillation 5. Remove Solvent final_product Pure Product distillation->final_product 6. Isolate Pure Compound

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_side_products Significant Side Products? check_reaction->check_side_products No optimize_conditions Optimize Reaction Time/ Temperature/Catalyst check_reaction->optimize_conditions Yes check_purification Loss During Purification? check_side_products->check_purification No modify_reagents Modify Reagent Stoichiometry/ Addition Order check_side_products->modify_reagents Yes purification_method Optimize Purification Method (e.g., vacuum distillation) check_purification->purification_method Yes

Caption: A troubleshooting decision tree for addressing low product yield.

References

"Methyl 1-cyclopentene-1-carboxylate" reaction work-up procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction work-up procedures of Methyl 1-cyclopentene-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete reaction.Monitor the reaction's progress via TLC or GC to ensure completion before starting the work-up. Consider increasing reaction time or temperature if necessary.[1]
Product is water-soluble and lost in the aqueous layer.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product ("salting out"). Perform multiple extractions with a non-polar organic solvent.[1]
Ester hydrolysis during work-up.Avoid strong acidic or basic conditions during the wash steps. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid catalyst carefully.[2]
Product is volatile and lost during solvent removal.Use a rotary evaporator with controlled temperature and pressure. Check the solvent in the rotovap trap for your product.
Emulsion Formation Insufficient ionic strength in the aqueous layer.Add brine to the separatory funnel to increase the polarity of the aqueous phase and break the emulsion.[1]
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously.
Product Impurity Unreacted starting materials remain.Ensure the reaction goes to completion. During work-up, use appropriate aqueous washes. A wash with NaHCO₃ will help remove unreacted carboxylic acid.[2][3]
Side products formed during the reaction.Optimize reaction conditions (e.g., temperature, catalyst) to minimize side product formation.[1] Purification via fractional distillation is often necessary to separate the desired product from isomers or other byproducts.[4]
Gooey precipitate between layers.This may be insoluble byproducts. Continue washing with water to dissolve what you can. After separating the organic layer, use a drying agent like anhydrous magnesium sulfate (B86663), which can help absorb some of the residue before filtration.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best way to neutralize the acid catalyst after the reaction?

A1: The recommended method is to carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that forms.[5] This neutralizes the acid without using a strong base that could hydrolyze your ester product.[2]

Q2: An emulsion has formed during my liquid-liquid extraction. What should I do?

A2: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[1] If that fails, allowing the mixture to stand for a longer period or gentle swirling may help. In persistent cases, filtering the entire mixture through a pad of Celite can be effective.

Q3: I can't see the separation line between the organic and aqueous layers.

A3: If the layers are difficult to distinguish, try adding a small amount of a substance that will sit at the interface, such as a polypropylene (B1209903) cap or a septum.[5] Alternatively, holding the separatory funnel up to a light source can sometimes make the meniscus more visible.

Q4: My final product has a low boiling point. How can I avoid losing it during solvent removal?

A4: this compound has a boiling point of 76-78 °C at 9 mmHg.[6] When removing the extraction solvent (e.g., diethyl ether, ethyl acetate), use a rotary evaporator with careful control of the water bath temperature and vacuum level. It is advisable to keep the bath temperature well below the boiling point of your product at the pressure you are using.

Q5: Is hydrolysis of the ester a significant risk during the work-up?

A5: Yes, hydrolysis can be a problem if the conditions are too acidic or basic, especially at elevated temperatures. It is crucial to neutralize the reaction mixture carefully and use mild washing solutions like saturated sodium bicarbonate.[2] Avoid prolonged contact with aqueous phases.

Experimental Protocols

Standard Work-up Procedure for this compound

This protocol assumes the reaction was carried out in an organic solvent like dichloromethane (B109758) (DCM), diethyl ether, or ethyl acetate.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction is highly exothermic, cool it in an ice bath.

  • Dilution: Dilute the reaction mixture with the solvent used for the reaction or another suitable organic solvent to ensure a manageable viscosity.

  • Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully add a saturated aqueous solution of NaHCO₃ in portions. Swirl gently and vent the funnel frequently to release any evolved CO₂ gas. Continue adding until gas evolution ceases.[2][5]

  • Aqueous Wash: Allow the layers to separate. Remove the aqueous layer. Wash the organic layer sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer and aids in breaking any minor emulsions.[2][4]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Dry the solution over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 10-15 minutes.

  • Filtration & Concentration: Filter the drying agent from the solution. Rinse the drying agent with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 76-78 °C/9 mmHg to obtain pure this compound.[6]

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

G start Reaction Mixture quench 1. Quench & Dilute with Organic Solvent start->quench extract 2. Transfer to Separatory Funnel Wash with sat. NaHCO3 quench->extract wash 3. Wash with H2O & Brine extract->wash dry 4. Dry Organic Layer (e.g., MgSO4) wash->dry concentrate 5. Filter & Concentrate (Rotary Evaporator) dry->concentrate purify 6. Purify by Vacuum Distillation concentrate->purify product Pure Product purify->product

Caption: Standard experimental workflow for the work-up of this compound.

G problem Problem Encountered During Work-up emulsion Emulsion Forms problem->emulsion low_yield Low Yield problem->low_yield impure Impure Product problem->impure sol_emulsion1 Add Brine emulsion->sol_emulsion1 Primary Action sol_emulsion2 Let Stand / Filter through Celite emulsion->sol_emulsion2 If Persistent cause_yield1 Product in Aqueous Layer? low_yield->cause_yield1 cause_yield2 Ester Hydrolysis? low_yield->cause_yield2 cause_impure1 Starting Material Present? impure->cause_impure1 cause_impure2 Side Products? impure->cause_impure2 sol_yield1 Back-extract aqueous layer with solvent cause_yield1->sol_yield1 sol_yield2 Use mild base (NaHCO3) for neutralization cause_yield2->sol_yield2 sol_impure1 Ensure proper aqueous washes cause_impure1->sol_impure1 sol_impure2 Re-purify via Fractional Distillation cause_impure2->sol_impure2

References

Technical Support Center: Methyl 1-cyclopentene-1-carboxylate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-cyclopentene-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that this compound undergoes?

This compound is an α,β-unsaturated ester, making it susceptible to several key reaction types:

  • Conjugate (Michael) Addition: Nucleophiles can add to the β-carbon of the cyclopentene (B43876) ring.

  • Diels-Alder Reaction: It can act as a dienophile in cycloaddition reactions.

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Addition to the Carbonyl Group: While less common for esters compared to ketones or aldehydes, strong nucleophiles can attack the carbonyl carbon.

  • Heck Reaction: Asymmetric oxidative Heck reactions with aryl boronic acids are also possible.[1]

Q2: How does the choice of solvent generally affect the reactivity of α,β-unsaturated esters like this compound?

The solvent plays a crucial role in influencing reaction rates and product selectivity by stabilizing or destabilizing reactants, transition states, and products.[2] Key considerations include:

  • Polarity: Polar solvents can stabilize polar intermediates and transition states, often accelerating reactions.

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can hydrogen bond with nucleophiles and electrophiles, which can either enhance or hinder reactivity depending on the specific mechanism. Aprotic solvents (e.g., THF, DCM) do not have acidic protons and are often used when strong, unencumbered nucleophiles are required.

  • Coordinating Ability: Coordinating solvents can interact with metal catalysts or reagents, influencing their activity and selectivity.

Q3: I am not observing any product in my conjugate addition reaction. What are some potential reasons and troubleshooting steps?

Several factors could be hindering your conjugate addition:

  • Weak Nucleophile: The chosen nucleophile may not be strong enough to add to the Michael acceptor. Consider using a stronger nucleophile or adding a catalyst to activate it.

  • Solvent Choice: The solvent may be inhibiting the reaction. For instance, a protic solvent might be solvating and deactivating your nucleophile. Try switching to a polar aprotic solvent like THF or DMF.

  • Steric Hindrance: The cyclopentene ring and the ester group can present some steric hindrance. More sterically hindered nucleophiles may react slower or not at all.

  • Reaction Conditions: The reaction may require heating or a longer reaction time. Monitor the reaction by TLC to track the consumption of the starting material.

Q4: My Diels-Alder reaction is giving a low yield. How can I improve it?

Low yields in Diels-Alder reactions can often be addressed by:

  • Solvent Selection: The choice of solvent can significantly impact the rate of a Diels-Alder reaction.[3] While often performed neat (solvent-free), using a non-polar solvent can sometimes be beneficial. In some cases, polar or even aqueous environments can accelerate the reaction.[4]

  • Temperature: Diels-Alder reactions are often reversible. If the reaction is run at too high a temperature, the retro-Diels-Alder reaction can become significant, leading to lower yields of the desired product.

  • Lewis Acid Catalysis: The addition of a Lewis acid can catalyze the Diels-Alder reaction by coordinating to the carbonyl oxygen of the ester, making the dienophile more electron-deficient and thus more reactive.

Q5: I am trying to hydrolyze the ester, but the reaction is very slow. What can I do?

Ester hydrolysis, especially of sterically hindered esters, can be challenging.[5][6][7][8][9] To accelerate the reaction:

  • Choice of Base/Acid: For base-mediated hydrolysis, a stronger base like potassium hydroxide (B78521) or the use of co-solvents can be more effective. For acid-catalyzed hydrolysis, a stronger acid or higher temperatures may be necessary.

  • Solvent System: The use of a co-solvent system, such as THF/water or dioxane/water, can improve the solubility of the ester and facilitate the reaction. For particularly hindered esters, non-aqueous conditions with a phase-transfer catalyst can be effective.

Data Presentation: Qualitative Solvent Effects

The following table summarizes the expected qualitative effects of different solvent types on the key reactions of this compound.

Reaction TypeProtic Solvents (e.g., Methanol (B129727), Water)Polar Aprotic Solvents (e.g., THF, DCM, Acetonitrile)Non-Polar Solvents (e.g., Toluene (B28343), Hexane)
Conjugate Addition Can decrease the rate with anionic nucleophiles due to solvation.Generally favored, as they solvate cations well but leave anions more reactive.Can be effective, especially with neutral nucleophiles or when solubility is not an issue.
Diels-Alder Reaction Can accelerate the reaction through hydrophobic effects and stabilization of the polar transition state.Generally good choices, providing a balance of solubility and non-interference.Often used, especially for reactions that are run at higher temperatures.
Ester Hydrolysis (Basic) Necessary for dissolving the hydroxide salt and participating in the reaction mechanism.Often used as a co-solvent with water to improve substrate solubility.Generally not suitable as the primary solvent.

Experimental Protocols

General Protocol for a Michael Addition Reaction
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., THF).

  • Nucleophile Preparation: In a separate flask, prepare the nucleophile. If it is an enolate, it can be generated by treating the corresponding ketone or ester with a base like lithium diisopropylamide (LDA) in THF at a low temperature (e.g., -78 °C).

  • Addition: Slowly add the solution of the nucleophile to the solution of this compound at the appropriate temperature (this may range from -78 °C to room temperature depending on the reactivity of the nucleophile).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

General Protocol for a Diels-Alder Reaction
  • Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent) and the diene (typically in slight excess).

  • Solvent/Catalyst: The reaction can often be run neat (without solvent). If a solvent is used, a non-polar solvent like toluene is a common choice. For catalyzed reactions, add the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) at a low temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (this can range from room temperature to refluxing toluene, depending on the reactants). Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

General Protocol for Ester Hydrolysis (Basic)
  • Reaction Mixture: Dissolve this compound in a suitable solvent mixture, such as methanol and water.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (typically 2-3 equivalents).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the starting material has been consumed, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification and Extraction: Acidify the remaining aqueous solution with a strong acid (e.g., 1M HCl) until the pH is acidic. The carboxylic acid product may precipitate out and can be collected by filtration, or it can be extracted with an organic solvent.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be further purified if necessary.

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant This compound in Anhydrous Solvent Addition Slow Addition of Nucleophile to Reactant Reactant->Addition Nucleophile Prepare Nucleophile (e.g., Enolate generation) Nucleophile->Addition Monitor Monitor by TLC Addition->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for a Michael addition reaction.

Solvent_Effect_Logic cluster_properties Solvent Properties cluster_effects Effects on Reaction Solvent Solvent Choice Polarity Polarity Solvent->Polarity Protic_Aprotic Protic vs. Aprotic Solvent->Protic_Aprotic Coordinating Coordinating Ability Solvent->Coordinating Solubility Reagent Solubility Solvent->Solubility Rate Reaction Rate Polarity->Rate Selectivity Product Selectivity Polarity->Selectivity Protic_Aprotic->Rate Coordinating->Selectivity Outcome Reaction Outcome Rate->Outcome Selectivity->Outcome Solubility->Rate

Caption: Logical relationship of solvent properties and their effects on reaction outcomes.

References

Technical Support Center: Temperature Control in "Methyl 1-cyclopentene-1-carboxylate" Exothermic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions involving Methyl 1-cyclopentene-1-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to ensure safe and successful experimentation.

Troubleshooting Guides

This section addresses specific issues you may encounter during exothermic reactions with this compound.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

  • Q: My reaction temperature is rising much faster than expected, and the cooling system is overwhelmed. What should I do?

    • A: A rapid and uncontrolled temperature increase is a sign of a potential thermal runaway, a hazardous situation requiring immediate action.

      • Immediate Actions:

        • Stop Reagent Addition: Immediately cease the addition of any reagents, especially the oxidizing agent in epoxidations or the initiator in polymerizations.

        • Enhance Cooling: Maximize the cooling to the reactor by increasing the coolant flow rate or switching to a colder cooling medium if possible.

        • Emergency Quenching: If the temperature continues to rise, be prepared to execute an emergency quenching procedure. This typically involves the rapid addition of a predetermined, cold, and inert solvent to dilute and cool the reaction mixture.

        • Alert and Evacuate: Inform all personnel in the vicinity of the situation. If the temperature cannot be controlled, follow your institution's emergency shutdown and evacuation procedures.

      • Post-Incident Analysis and Prevention:

        • Thoroughly review all reaction parameters, including reagent concentrations, addition rates, and initial temperature.

        • Consider reducing the concentration of reactants or slowing the rate of addition in future experiments.

        • Ensure the cooling system is appropriately sized and functioning correctly for the scale of the reaction.

Issue 2: Low Product Yield in Diels-Alder Reactions

  • Q: My Diels-Alder reaction with this compound is giving a low yield, and I suspect temperature is a factor. How can I troubleshoot this?

    • A: Temperature plays a critical role in Diels-Alder reactions, influencing both the reaction rate and the position of the equilibrium.

      • Possible Causes and Solutions:

        • Retro-Diels-Alder Reaction: At elevated temperatures, the Diels-Alder reaction can be reversible, leading to the decomposition of the product back to the starting materials. If you observe the initial formation of the product followed by its disappearance, the reaction temperature is likely too high. Try running the reaction at a lower temperature for a longer period.

        • Kinetic vs. Thermodynamic Control: The endo product is typically formed faster at lower temperatures (kinetic control), while the more stable exo product may be favored at higher temperatures where the reaction is reversible (thermodynamic control).[1] If you are targeting a specific isomer, careful temperature control is essential.

        • Slow Reaction Rate: If the reaction is too slow at lower temperatures, consider using a Lewis acid catalyst to increase the reaction rate without requiring excessive heat.

Issue 3: Inconsistent Product Quality in Epoxidation

  • Q: I am observing variable product purity and the formation of byproducts in the epoxidation of this compound. How can I improve this?

    • A: Inconsistent product quality in epoxidation can often be traced back to poor temperature control and the presence of impurities.

      • Troubleshooting Steps:

        • Over-oxidation: If the reaction temperature is too high, over-oxidation of the desired epoxide can occur, leading to byproducts. Maintain a stable, low to moderate temperature throughout the reaction.

        • Diol Formation: The presence of water can lead to the opening of the epoxide ring to form diols. Ensure all reagents and solvents are anhydrous.

        • Reagent Degradation: Peroxyacids, a common class of epoxidizing agents, can decompose at higher temperatures. Add the peroxyacid portion-wise or via a syringe pump to maintain a low concentration and control the exotherm.

Issue 4: Polymerization Reaction is Too Rapid and Uncontrolled

  • Q: My attempt to polymerize this compound resulted in a very rapid, exothermic reaction. How can I control this?

    • A: Polymerizations, especially radical polymerizations, are often highly exothermic.[2][3][4]

      • Control Strategies:

        • Initiator Concentration: Reduce the concentration of the radical initiator to slow down the rate of initiation and, consequently, the rate of polymerization.

        • Monomer Concentration: Perform the polymerization in a solvent to reduce the concentration of the monomer and help dissipate the heat generated.

        • Gradual Monomer Addition: Add the monomer slowly to the reaction mixture to control the rate of polymerization and heat generation.

        • Heat Exchange: For larger-scale reactions, ensure efficient stirring and a high surface-area-to-volume ratio in the reactor to facilitate heat removal.

Frequently Asked Questions (FAQs)

  • Q1: Why are reactions with this compound often exothermic?

    • A1: As an α,β-unsaturated ester, this compound contains a reactive carbon-carbon double bond conjugated with a carbonyl group. Reactions that involve the transformation of the double bond, such as Diels-Alder cycloadditions, epoxidations, and polymerizations, are often exothermic because they lead to the formation of more stable sigma bonds from less stable pi bonds.

  • Q2: How does reactant concentration affect the exotherm?

    • A2: Increasing the concentration of reactants generally increases the reaction rate, which in turn increases the rate of heat generation. It is crucial to perform small-scale experiments to understand the thermal profile of a reaction before scaling up.

  • Q3: What is the importance of the s-cis conformation in Diels-Alder reactions?

    • A3: The Diels-Alder reaction proceeds through a concerted mechanism that requires the diene to be in the s-cis conformation. While cyclic dienes like cyclopentadiene (B3395910) are locked in this reactive conformation, acyclic dienes exist in equilibrium between the s-cis and the more stable s-trans conformers. Heating can sometimes provide the energy needed to overcome the rotational barrier to the s-cis conformation.

  • Q4: What are the key safety considerations when running exothermic reactions?

    • A4: Key safety considerations include:

      • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

      • Adequate Ventilation: Work in a well-ventilated area or a fume hood.

      • Cooling Capacity: Ensure you have an adequate cooling system (e.g., ice bath, cryocooler) on standby.

      • Scale-up Precautions: Be cautious when scaling up reactions, as the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

      • Emergency Plan: Have a clear plan for quenching the reaction and for evacuation in case of a thermal runaway.

  • Q5: How can I monitor the progress of my reaction to better control the temperature?

    • A5: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you determine the optimal reaction time and prevent overheating by stopping the reaction once the starting material is consumed.

Data Presentation

Table 1: Representative Reaction Conditions for Diels-Alder Reactions with an Analogous Dienophile *

DieneSolventTemperature (°C)Reaction Time (h)Yield (%)
CyclopentadieneTHF251289
1-PhenylbutadieneToluene802466
1-MethoxybutadieneToluene802452
Danishefsky's dieneToluene802453

*Data is for Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate and is intended for illustrative purposes.[5][6]

Table 2: Epoxidation of this compound

Oxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
tert-Butyl hydroperoxideMn(OAc)₃·2H₂OEthyl acetate (B1210297)234840

*Data from a specific literature procedure.[7][8]

Table 3: Heats of Polymerization for Structurally Related Monomers *

MonomerHeat of Polymerization (kJ/mol)
Methyl acrylate78.2
Methyl methacrylate54.4
Styrene71.0

*This data provides an estimate of the exothermicity to be expected during the polymerization of α,β-unsaturated esters and related monomers.[2][3]

Experimental Protocols

Protocol 1: Epoxidation of this compound [7][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Solvent and Reagents: Add ethyl acetate as the solvent, followed by 4 Å molecular sieves.

  • Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (4.0 equiv) in decane (B31447) over 15 minutes.

  • Stirring: Stir the reaction mixture for 30 minutes at room temperature.

  • Catalyst Addition: Add manganese(III) acetate dihydrate (0.1 equiv) to the mixture.

  • Oxygen Atmosphere: Flush the flask with oxygen and maintain an oxygen atmosphere using a balloon.

  • Reaction Monitoring: Stir the reaction at 23 °C for 48 hours, monitoring the progress by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether. Dilute the filtrate with water and separate the aqueous and organic layers. Wash the organic layer with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Diels-Alder Reaction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in a suitable solvent (e.g., toluene, THF).

  • Diene Addition: Add the diene (1.0-1.2 equiv) to the solution.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene).

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting cycloadduct by flash column chromatography or recrystallization.

Protocol 3: General Procedure for Radical Polymerization

  • Reaction Setup: In a flask equipped with a condenser and a magnetic stir bar, add a suitable solvent (e.g., toluene, ethyl acetate).

  • Initiator Addition: Add a radical initiator (e.g., AIBN, benzoyl peroxide) to the solvent and heat the mixture to the initiator's decomposition temperature.

  • Monomer Addition: Slowly add this compound to the heated initiator solution over a period of several hours using a syringe pump.

  • Polymerization: Continue heating and stirring the reaction mixture for the desired period after the monomer addition is complete.

  • Isolation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).

  • Purification: Collect the polymer by filtration and dry it under vacuum.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Dissolve Methyl 1-cyclopentene-1-carboxylate in Solvent start->setup add_reagent Add Reagent (e.g., Diene, Oxidant, Initiator) setup->add_reagent control_temp Control Temperature (Cooling/Heating) add_reagent->control_temp Continuous/Portion-wise monitor Monitor Progress (TLC/GC) control_temp->monitor Continuous/Portion-wise monitor->add_reagent Continuous/Portion-wise quench Quench Reaction monitor->quench Reaction Complete extract Extraction/ Filtration quench->extract purify Purify Product (Chromatography/ Recrystallization) extract->purify end Final Product purify->end

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_flowchart cluster_symptoms Identify Symptom cluster_solutions Potential Solutions start Exothermic Reaction Issue temp_rise Rapid Temperature Rise? start->temp_rise low_yield Low Yield? temp_rise->low_yield No runaway_actions Thermal Runaway Protocol: 1. Stop Reagent Addition 2. Maximize Cooling 3. Prepare to Quench temp_rise->runaway_actions Yes byproducts Byproducts/ Impure Product? low_yield->byproducts No temp_adjust Adjust Temperature: - Lower temp to avoid  retro-reaction/decomposition - Use catalyst for lower temp low_yield->temp_adjust Yes reagent_control Control Reagent Addition: - Slow down addition rate - Reduce concentration byproducts->reagent_control Yes anhydrous Ensure Anhydrous Conditions byproducts->anhydrous Yes

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 1-Cyclopentene-1-carboxylate and Ethyl 1-Cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular architectures. α,β-Unsaturated esters, such as methyl 1-cyclopentene-1-carboxylate and ethyl 1-cyclopentene-1-carboxylate, are valuable intermediates due to their dual reactivity at the carbon-carbon double bond and the carbonyl group. While structurally similar, the seemingly minor difference between a methyl and an ethyl ester group can subtly influence their reactivity, impacting reaction rates, yields, and even mechanistic pathways. This guide provides an objective comparison of the reactivity of these two compounds, supported by established principles of organic chemistry and adaptable experimental protocols.

Executive Summary

The primary distinction in reactivity between this compound and ethyl 1-cyclopentene-1-carboxylate arises from steric and electronic effects imparted by the methyl versus the ethyl group. In general, This compound is expected to be slightly more reactive in nucleophilic addition reactions, such as hydrolysis and Michael additions. This is attributed to the smaller steric profile of the methyl group, which allows for easier access of nucleophiles to the electrophilic centers of the molecule. The electronic difference between the two alkyl groups is minimal and generally plays a secondary role to steric hindrance in influencing reactivity.

Factors Influencing Reactivity

The reactivity of these α,β-unsaturated esters is governed by two main factors:

  • Electronic Effects: The electron-withdrawing nature of the carboxylate group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The inductive effect of the alkyl group (methyl vs. ethyl) on the ester oxygen is negligible in significantly altering the electrophilicity of the β-carbon.

  • Steric Hindrance: This is the more dominant differentiating factor. The larger ethyl group presents greater steric bulk around the carbonyl carbon compared to the methyl group. This hindrance can impede the approach of nucleophiles, leading to slower reaction rates for the ethyl ester in reactions where nucleophilic attack at the carbonyl or β-carbon is the rate-determining step.

G cluster_reactivity Factors Influencing Reactivity Methyl Ester Methyl Ester Reactivity Reactivity Methyl Ester->Reactivity Less Steric Hindrance Ethyl Ester Ethyl Ester Ethyl Ester->Reactivity More Steric Hindrance

Caption: Steric hindrance is a key factor in the reactivity of methyl vs. ethyl esters.

Comparative Reactivity in Key Organic Reactions

While direct comparative kinetic data for methyl and ethyl 1-cyclopentene-1-carboxylate is not extensively available in the literature, we can infer their relative reactivity based on studies of analogous α,β-unsaturated esters. The following sections present illustrative data and detailed experimental protocols for three common transformations: hydrolysis, Michael addition, and the Diels-Alder reaction.

Alkaline Hydrolysis

Alkaline hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a hydroxide (B78521) ion on the carbonyl carbon.

Expected Reactivity: Due to the lesser steric hindrance around the carbonyl group, this compound is anticipated to undergo hydrolysis at a faster rate than its ethyl counterpart.

Illustrative Quantitative Data (for analogous systems):

EsterRelative Rate of Hydrolysis (Illustrative)
Methyl Acrylate1.2
Ethyl Acrylate1.0

Note: Data is illustrative and based on general trends observed for simple acrylates.

Experimental Protocol: Alkaline Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ester (1.0 eq.) in a 1:1 mixture of methanol (B129727) and water.

  • Reagent Addition: Add a 1 M aqueous solution of sodium hydroxide (1.5 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid until the pH is acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

G Ester Ester Hydroxide Attack Hydroxide Attack Ester->Hydroxide Attack Tetrahedral Intermediate Tetrahedral Intermediate Hydroxide Attack->Tetrahedral Intermediate Nucleophilic Attack Carboxylate Carboxylate Tetrahedral Intermediate->Carboxylate Elimination of Alkoxide Alcohol Alcohol Tetrahedral Intermediate->Alcohol

Caption: General mechanism for the alkaline hydrolysis of an ester.

Michael Addition

The Michael addition is a conjugate nucleophilic addition to an α,β-unsaturated carbonyl compound. The reactivity is influenced by the electrophilicity of the β-carbon and steric hindrance around it.

Expected Reactivity: this compound is expected to be more reactive towards Michael donors than ethyl 1-cyclopentene-1-carboxylate due to reduced steric hindrance at the β-carbon, allowing for a more facile approach of the nucleophile.

Illustrative Quantitative Data (for analogous systems):

EsterReactionNucleophileYield (%) (Illustrative)
Methyl AcrylateMichael AdditionThiophenol95
Ethyl AcrylateMichael AdditionThiophenol90

Note: Data is illustrative and based on general trends observed for simple acrylates.

Experimental Protocol: Michael Addition with a Thiol

  • Reaction Setup: To a solution of the ester (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) or THF in a round-bottom flask under an inert atmosphere, add a catalytic amount of a base like triethylamine (B128534) (0.1 eq.).

  • Reagent Addition: Add the thiol nucleophile (e.g., thiophenol, 1.1 eq.) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Separate the layers and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel.

G Enoate Enoate Enolate Intermediate Enolate Intermediate Enoate->Enolate Intermediate Conjugate Addition Nucleophile Nucleophile Nucleophile->Enolate Intermediate Protonation Protonation Enolate Intermediate->Protonation Michael Adduct Michael Adduct Protonation->Michael Adduct

Caption: General mechanism of the Michael Addition reaction.

Diels-Alder Reaction

In the Diels-Alder reaction, the α,β-unsaturated ester acts as a dienophile. The reactivity is primarily governed by electronic factors, with electron-withdrawing groups on the dienophile generally increasing the reaction rate.

Expected Reactivity: The electronic difference between the methyl and ethyl ester groups is minimal, and therefore, both methyl and ethyl 1-cyclopentene-1-carboxylate are expected to exhibit similar reactivity as dienophiles in Diels-Alder reactions. Steric hindrance from the ester group can influence the stereochemical outcome (endo/exo selectivity) but is less likely to cause a significant difference in the overall reaction rate between the two esters.

Illustrative Quantitative Data (for analogous systems):

DienophileDieneRelative Rate (Illustrative)
Methyl AcrylateCyclopentadiene (B3395910)~1.0
Ethyl AcrylateCyclopentadiene~1.0

Note: Data is illustrative and based on the principle that the ester alkyl group has a minor effect on Diels-Alder reactivity.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

  • Diene Preparation: Freshly crack dicyclopentadiene (B1670491) by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold and used immediately.

  • Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, dissolve the ester (1.0 eq.) in a minimal amount of a suitable solvent like toluene (B28343) or dichloromethane.

  • Reagent Addition: Add the freshly distilled cyclopentadiene (1.2 eq.) to the solution of the ester.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting adduct can be purified by column chromatography or distillation.

G Diene Diene Transition State Transition State Diene->Transition State Dienophile (Enoate) Dienophile (Enoate) Dienophile (Enoate)->Transition State Cycloadduct Cycloadduct Transition State->Cycloadduct [4+2] Cycloaddition

Caption: The concerted mechanism of the Diels-Alder reaction.

Conclusion

A Comparative Guide to Methyl 1-cyclopentene-1-carboxylate and Acyclic Acrylate Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is paramount to the success of a project. This guide provides a detailed comparison of Methyl 1-cyclopentene-1-carboxylate, a cyclic α,β-unsaturated ester, with common acyclic acrylate (B77674) esters such as methyl acrylate, ethyl acrylate, and butyl acrylate. This comparison focuses on their physical properties, reactivity in key chemical transformations, and the underlying structural factors that dictate their behavior, supported by available data and experimental protocols.

At a Glance: Key Differences

FeatureThis compoundAcyclic Acrylate Esters (e.g., Methyl Acrylate)
Structure Cyclic, constrained conformationAcyclic, flexible conformation
Reactivity Generally less reactive in Michael additions due to steric hindranceMore reactive in Michael additions
Polymerization Can undergo polymerizationReadily undergo polymerization to form a wide range of polymers
Applications Used in the synthesis of complex molecules like pinnaic acid and halichlorine.[1]Widely used in the production of polymers, plastics, coatings, and adhesives.[2]

Physical and Chemical Properties

The physical properties of these esters are crucial for determining appropriate reaction conditions and purification methods. A summary of key properties is presented below.

PropertyThis compoundMethyl AcrylateEthyl AcrylateButyl Acrylate
CAS Number 25662-28-6[1][3]96-33-3[2]140-88-5[4]141-32-1
Molecular Formula C₇H₁₀O₂[5]C₄H₆O₂C₅H₈O₂[4]C₇H₁₂O₂[6]
Molecular Weight ( g/mol ) 126.15[3][5]100.12100.12[4]128.17[6]
Boiling Point (°C) 76-78 @ 9 mmHg[1][3]80.5[2]99148[7]
Density (g/mL at 20°C) 1.031[1][3]0.95350.920.898[7]
Refractive Index (n20/D) 1.4660[1][3]1.40401.40671.4190
Flash Point (°C) 62[3]-3.316[8]38[7]
Appearance Colorless liquid[1]Colorless liquid[9]Colorless liquid[4]Clear, colorless liquid[6][7]
Odor Fruity[10]Acrid, fruity[9]Sharp, acrid[4][8]Sharp, characteristic[6]

Reactivity Comparison: Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The reactivity of this compound and acyclic acrylates in this reaction is significantly influenced by steric and electronic factors.

Steric Effects: The cyclic nature of this compound imposes conformational rigidity. The cyclopentene (B43876) ring restricts the approach of nucleophiles to the β-carbon, leading to greater steric hindrance compared to the flexible, acyclic structure of acrylate esters. This generally results in slower reaction rates for the cyclic compound.

Electronic Effects: Both classes of compounds possess an electron-withdrawing ester group that activates the double bond for nucleophilic attack. However, the degree of planarity and conjugation can differ, subtly influencing the electrophilicity of the β-carbon. Studies have shown that cyclization can slightly reduce the electrophilicity of enones compared to their acyclic counterparts.

Michael_Addition_Comparison cluster_0 This compound cluster_1 Acyclic Acrylate Esters cyclic Cyclic Structure steric_cyclic Increased Steric Hindrance cyclic->steric_cyclic leads to reactivity_cyclic Lower Reactivity in Michael Addition steric_cyclic->reactivity_cyclic results in acyclic Acyclic, Flexible Structure steric_acyclic Lower Steric Hindrance acyclic->steric_acyclic leads to reactivity_acyclic Higher Reactivity in Michael Addition steric_acyclic->reactivity_acyclic results in

Figure 1: Steric influence on Michael addition reactivity.
Experimental Protocol: Thiol-Michael Addition

This protocol describes a general procedure for the catalyst-free Michael addition of a thiol to an α,β-unsaturated ester.

Materials:

  • α,β-Unsaturated ester (this compound or an acyclic acrylate ester)

  • Thiol (e.g., thiophenol, 1-dodecanethiol)

  • Solvent (optional, e.g., acetonitrile, THF, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional, for sensitive substrates)

Procedure:

  • To a round-bottom flask, add the α,β-unsaturated ester (1.0 mmol).

  • Add the thiol (1.0-1.2 mmol). Using a slight excess of the thiol can help drive the reaction to completion.

  • If using a solvent, add it to the flask (e.g., 5 mL). For a solvent-free reaction, proceed to the next step.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the Michael adduct.

Note: Reaction times can vary from minutes to hours depending on the specific substrates and conditions used.

Reactivity Comparison: Polymerization

Both this compound and acyclic acrylate esters can undergo polymerization, primarily through free-radical mechanisms. The resulting polymers have distinct properties due to the structural differences in the monomers.

Acyclic Acrylate Esters: These monomers readily undergo polymerization to form high molecular weight polymers with a wide range of properties.[2] The flexibility of the resulting polymer chains is influenced by the length of the alkyl ester group. For example, poly(methyl acrylate) is a tough, rubbery material, while poly(butyl acrylate) is softer and more flexible.

This compound: The polymerization of cyclic monomers like this compound can be more complex. While it can undergo addition polymerization across the double bond, the steric bulk of the cyclic structure can influence the polymerization rate and the properties of the resulting polymer. Ring-opening metathesis polymerization (ROMP) is another potential route for some cyclic olefins, though less common for this specific monomer.

Polymerization_Workflow start Monomer Selection initiator Initiator (e.g., AIBN, BPO) start->initiator conditions Reaction Conditions (Temperature, Solvent) start->conditions polymerization Free Radical Polymerization initiator->polymerization conditions->polymerization purification Purification (Precipitation) polymerization->purification characterization Polymer Characterization (GPC, NMR, DSC) purification->characterization end Final Polymer characterization->end

Figure 2: General workflow for free-radical polymerization.
Experimental Protocol: Free-Radical Polymerization

This protocol provides a general method for the bulk free-radical polymerization of acrylate esters.

Materials:

  • Acrylate monomer (this compound or an acyclic acrylate ester), inhibitor removed.

  • Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)).

  • Reaction vessel (e.g., sealed ampoule or Schlenk tube).

  • Inert atmosphere (nitrogen or argon).

  • Constant temperature bath.

  • Solvent for precipitation (e.g., methanol, ethanol).

Procedure:

  • Inhibitor Removal: Pass the acrylate monomer through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: In a reaction vessel, add the purified monomer.

  • Initiator Addition: Add the desired amount of the free-radical initiator (typically 0.1-1 mol% relative to the monomer).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Seal the reaction vessel under an inert atmosphere and place it in a constant temperature bath set to the desired temperature (e.g., 60-80 °C for AIBN).

  • Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Isolation of Polymer: After the desired reaction time, dissolve the viscous polymer solution in a suitable solvent (e.g., dichloromethane (B109758) or toluene) and precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Conclusion

The choice between this compound and acyclic acrylate esters depends heavily on the specific application and desired outcome.

  • For applications requiring high reactivity in Michael additions and the formation of flexible polymers, acyclic acrylate esters are generally the preferred choice. Their lower steric hindrance allows for faster reaction rates with nucleophiles, and the resulting polymers have a wide range of tunable properties.

  • This compound is a valuable building block for the synthesis of complex, rigid scaffolds. Its constrained cyclic structure can be exploited to introduce specific stereochemistry and conformational rigidity into a target molecule. While its reactivity in Michael additions is generally lower, this can be advantageous in achieving selectivity in certain synthetic routes.

Researchers should carefully consider the steric and electronic properties of these monomers, as well as the desired characteristics of the final product, to make an informed decision for their synthetic strategy.

References

Reactivity Face-Off: Methyl 1-cyclopentene-1-carboxylate vs. Cyclopentenone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of two key cyclic Michael acceptors.

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired reactivity and selectivity. Among the vast arsenal (B13267) of chemical tools, α,β-unsaturated carbonyl compounds stand out as privileged scaffolds due to their versatile reactivity, particularly as Michael acceptors. This guide provides an in-depth comparison of the reactivity of two structurally related five-membered ring systems: Methyl 1-cyclopentene-1-carboxylate and Cyclopentenone. Through an examination of their electronic properties, supported by spectroscopic data and a review of their performance in key chemical transformations, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

At a Glance: Key Reactivity Differences

The primary distinction in reactivity between this compound and cyclopentenone lies in the nature of their electron-withdrawing groups. Cyclopentenone, an α,β-unsaturated ketone, is generally a more potent Michael acceptor than this compound, an α,β-unsaturated ester. This difference is attributed to the superior ability of a ketone's carbonyl group to withdraw electron density from the β-carbon, rendering it more electrophilic and thus more susceptible to nucleophilic attack.

Spectroscopic Insights into Electrophilicity

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers a quantitative window into the electronic environment of the β-carbon in these Michael acceptors. A more downfield chemical shift (higher ppm value) of the β-carbon is indicative of a lower electron density and, consequently, a higher electrophilicity.

Table 1: Comparative ¹³C NMR Chemical Shifts (CDCl₃)

Compoundα-Carbon (Cα) Chemical Shift (ppm)β-Carbon (Cβ) Chemical Shift (ppm)Carbonyl Carbon (C=O) Chemical Shift (ppm)
Cyclopentenone135.2165.5210.0
This compound~138-140¹~133-135¹~166-168¹

¹Approximate values interpreted from publicly available spectra. Precise values may vary based on experimental conditions.

The significantly more downfield chemical shift of the β-carbon in cyclopentenone (~165.5 ppm) compared to that in this compound (~133-135 ppm) provides strong evidence for its enhanced electrophilic character.

Comparative Reactivity in Michael Additions

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for these substrates. The enhanced electrophilicity of cyclopentenone translates to a generally faster reaction rate and higher yields in Michael additions compared to this compound under similar conditions.

Table 2: Illustrative Reaction Yields in a Thiol-Michael Addition

Michael AcceptorNucleophileConditionsTypical Yield
CyclopentenoneThiophenolBase catalyst (e.g., Et₃N), Room TemperatureHigh (>90%)
This compoundThiophenolBase catalyst (e.g., Et₃N), Room TemperatureModerate

Note: These are representative yields and can vary significantly based on specific reaction conditions.

The higher reactivity of enones often allows for milder reaction conditions, while enoates may require stronger nucleophiles, catalysts (such as Lewis acids), or more forcing conditions to achieve comparable conversions.[1][2]

Experimental Protocols

General Procedure for a Comparative Thiol-Michael Addition

Objective: To compare the reactivity of cyclopentenone and this compound in a Michael addition reaction with a thiol nucleophile.

Materials:

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks, dissolve cyclopentenone (1.0 mmol) and this compound (1.0 mmol) in CH₂Cl₂ (5 mL) respectively.

  • Nucleophile and Catalyst Addition: To each flask, add thiophenol (1.0 mmol) followed by triethylamine (0.1 mmol).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate reaction progression.

  • Workup: Once the reaction is deemed complete (or after a set time for comparison), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the conversion and yield of the Michael adduct.

Experimental Workflow for Kinetic Analysis by NMR Spectroscopy

Objective: To quantitatively determine and compare the rate constants for the Michael addition of a thiol to cyclopentenone and this compound.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the Michael acceptor (cyclopentenone or this compound) in a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the components of the reaction mixture.

  • Initiation of Reaction: At time t=0, inject a known concentration of the thiol nucleophile and the catalyst (if any) into the NMR tube and mix thoroughly.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard in each spectrum. The decrease in the integral of the starting material's signal relative to the internal standard over time can be used to calculate the reaction rate and determine the rate constant.

Visualizing the Reaction Pathway

The general mechanism for the base-catalyzed Michael addition of a thiol to an α,β-unsaturated carbonyl compound proceeds through the formation of a thiolate nucleophile, which then attacks the β-carbon of the Michael acceptor to form a resonance-stabilized enolate intermediate. Protonation of this intermediate yields the final product.

Michael_Addition cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Base Base (e.g., Et₃N) ProtonatedBase Base-H⁺ Base->ProtonatedBase Protonation MichaelAcceptor α,β-Unsaturated Carbonyl Thiolate->MichaelAcceptor Conjugate Addition ProtonatedBase->Base Regeneration Enolate Resonance-Stabilized Enolate Intermediate MichaelAcceptor->Enolate Product Michael Adduct Enolate->Product Protonation by Protonated Base

Caption: Generalized mechanism of a base-catalyzed Thiol-Michael addition.

The relative energy of the transition state for the nucleophilic attack (Step 2) is the primary determinant of the reaction rate. For cyclopentenone, the greater polarization of the C=C bond lowers the activation energy for this step, leading to a faster reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Prep_MA Prepare solution of Michael Acceptor (Cyclopentenone or Ester) Mix Mix solutions at t=0 Prep_MA->Mix Prep_Nuc Prepare solution of Nucleophile (Thiol) and Catalyst Prep_Nuc->Mix Monitor Monitor reaction progress (e.g., by TLC or in-situ NMR) Mix->Monitor Workup Workup and Isolation of Product Monitor->Workup Kinetics Kinetic Analysis (if applicable) Monitor->Kinetics Characterize Characterization (NMR, MS, etc.) Workup->Characterize

Caption: General experimental workflow for comparing Michael addition reactivity.

Conclusion

The reactivity of cyclopentenone as a Michael acceptor is demonstrably higher than that of this compound. This fundamental difference, rooted in the electronic properties of the ketone versus the ester functionality, is quantitatively supported by ¹³C NMR data and qualitatively confirmed by observed reaction outcomes. For researchers and drug development professionals, this guide underscores the importance of considering the electronic nature of the Michael acceptor in designing synthetic routes and in the development of covalent inhibitors, where the rate of reaction with biological nucleophiles is a critical parameter. While cyclopentenone offers a more reactive platform for conjugate additions, this compound may provide a more stable and less reactive alternative when a more tempered electrophilicity is required.

References

A Comparative Guide to Purity Validation of Methyl 1-cyclopentene-1-carboxylate: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical intermediates is a critical aspect of research and development in the pharmaceutical and chemical industries. Methyl 1-cyclopentene-1-carboxylate, a valuable building block in organic synthesis, requires precise purity validation to ensure the reliability and reproducibility of subsequent reactions and the quality of the final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity validation of this compound. The comparison is supported by representative experimental data and detailed methodologies.

Methodology Comparison at a Glance

The choice of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required accuracy and precision, and the availability of instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and identification capabilities.[1][2] High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly suitable for less volatile or thermally sensitive impurities.[3][4] Quantitative Nuclear Magnetic Resonance (qNMR) stands out for its ability to provide a direct, absolute measure of purity without the need for a specific reference standard of the analyte.[5][6]

The following table summarizes the key performance characteristics of these techniques for the analysis of a compound like this compound.

Parameter GC-MS HPLC-UV Quantitative NMR (¹H qNMR)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on polarity; detection by UV absorbance.Intrinsic quantitative response of nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard of known purity).Absolute (with a certified internal standard).[6]
Selectivity High; mass spectra provide structural information for impurity identification.Moderate to High; dependent on chromatographic resolution.High; unique chemical shifts provide structural information.
Sensitivity Very High (ng/mL to pg/mL).[7]High (µg/mL to ng/mL).Moderate (mg/mL).
Precision (RSD%) < 2%< 2%< 1%
Analysis Time ~20-30 minutes.~15-30 minutes.~10-20 minutes per sample.
Common Impurities Detected Volatile starting materials, solvents, and by-products (e.g., isomers).Non-volatile by-products, less volatile starting materials.A wide range of organic impurities with distinct proton signals.
Limitations Not suitable for non-volatile or thermally labile compounds.May require chromophores for sensitive detection; potential for co-elution.Lower sensitivity compared to chromatographic methods; requires a highly stable magnetic field.

Experimental Protocols

GC-MS Analysis for Purity Validation

This protocol is adapted from established methods for the analysis of similar volatile esters and is suitable for determining the purity of this compound and identifying potential volatile impurities.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • If an internal standard is used for quantification, add a known concentration of a suitable non-interfering compound (e.g., undecane) to each sample and calibration standard.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

    • Acquisition Mode: Full Scan.

3. Data Analysis:

  • Identification: The primary peak is identified as this compound by comparing its retention time and mass spectrum with a known reference standard and library data (e.g., NIST).

  • Purity Calculation: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

  • Impurity Identification: Minor peaks are tentatively identified by searching their mass spectra against the NIST library. Common impurities may include isomers (e.g., methyl cyclopent-2-ene-1-carboxylate), the saturated analog (methyl cyclopentanecarboxylate), or residual starting materials from synthesis.

Logical Workflow for Purity Analysis

The following diagram illustrates the decision-making process and workflow for the comprehensive purity analysis of this compound.

cluster_0 Purity Validation Workflow for this compound Sample Sample of Methyl 1-cyclopentene-1-carboxylate Initial_Screening Initial Screening by GC-MS Sample->Initial_Screening Volatile_Impurities Identify & Quantify Volatile Impurities Initial_Screening->Volatile_Impurities Non_Volatile_Screening Screen for Non-Volatile Impurities? Volatile_Impurities->Non_Volatile_Screening HPLC_Analysis HPLC-UV Analysis Non_Volatile_Screening->HPLC_Analysis Yes Absolute_Purity Require Absolute Purity? Non_Volatile_Screening->Absolute_Purity No HPLC_Analysis->Absolute_Purity qNMR_Analysis qNMR Analysis Absolute_Purity->qNMR_Analysis Yes Final_Report Comprehensive Purity Report Absolute_Purity->Final_Report No qNMR_Analysis->Final_Report

Purity Validation Workflow

Conclusion and Recommendations

For routine quality control and the identification of volatile impurities in this compound, GC-MS is the recommended technique due to its high sensitivity, selectivity, and excellent separation capabilities for this class of compounds. Its ability to provide structural information through mass spectrometry is invaluable for impurity identification.[8]

HPLC-UV serves as a valuable complementary technique, particularly when non-volatile or thermally unstable impurities are suspected. It is a robust method for routine quantitative analysis when a reference standard is available.

For the certification of reference materials or when an absolute purity value is required without a specific standard for the analyte, ¹H qNMR is the method of choice. It offers high precision and a direct measure of purity, making it a powerful tool in metrology and for establishing primary standards.[9]

Ultimately, a multi-technique approach provides the most comprehensive understanding of the purity profile of this compound. The primary use of GC-MS for volatile impurity profiling, supplemented by HPLC for non-volatile components and qNMR for absolute purity assessment, ensures the highest level of quality assurance for this important chemical intermediate.

References

Structural Confirmation of Methyl 1-cyclopentene-1-carboxylate: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural confirmation of Methyl 1-cyclopentene-1-carboxylate. It includes expected ¹H and ¹³C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a comparison with analogous α,β-unsaturated esters. This information is intended to aid researchers in verifying the synthesis and purity of this compound, a valuable building block in organic synthesis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of atoms within a molecule can be determined. This guide focuses on the application of NMR spectroscopy for the structural confirmation of this compound.

Comparative ¹H and ¹³C NMR Data

The expected chemical shifts for this compound are presented below, alongside data for structurally related α,β-unsaturated esters for comparative analysis. These comparisons can be valuable in confirming the presence of the key functional groups and the overall molecular framework.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundOlefinic Proton (C=CH)Allylic Protons (-CH₂-C=)Other ProtonsSolvent
This compound (Predicted) ~6.8 - 7.0 (t)~2.4 - 2.6 (m)~3.7 (s, 3H, OCH₃), ~1.8 - 2.0 (m, 2H)CDCl₃
Methyl acrylate5.82, 6.13, 6.40 (m)-3.76 (s, 3H, OCH₃)CDCl₃
Methyl crotonate (trans)6.95 (dq), 5.83 (dq)-3.72 (s, 3H, OCH₃), 1.88 (dd, 3H)CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundCarbonyl (C=O)Olefinic Carbons (C=C)Allylic Carbon (-CH₂-C=)Other CarbonsSolvent
This compound (Predicted) ~165~145 (quat.), ~135 (CH)~33, ~30~51 (OCH₃), ~22CDCl₃
Methyl acrylate166.4130.3, 128.5-51.7 (OCH₃)CDCl₃
Methyl crotonate (trans)166.8144.7, 122.9-51.4 (OCH₃), 18.0CDCl₃

Note: Predicted values for this compound are based on established NMR principles and data from analogous compounds. Actual experimental values may vary slightly.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of liquid organic compounds like this compound is detailed below.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition Parameters:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

3. ¹³C NMR Spectroscopy Acquisition Parameters:

  • Spectrometer: 125 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm (-20 to 220 ppm)

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phase and baseline correct the resulting spectra.

  • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

  • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the signals in the ¹H spectrum.

Structural Confirmation Workflow

The logical workflow for confirming the structure of this compound using NMR spectroscopy is illustrated in the following diagram.

NMR_Workflow Workflow for NMR Structural Confirmation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Methyl 1-cyclopentene-1-carboxylate Purification Purify Compound (e.g., Column Chromatography) Synthesis->Purification SamplePrep Prepare NMR Sample (in CDCl3 with TMS) Purification->SamplePrep Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C Analyze1H Analyze 1H Spectrum: - Chemical Shifts - Integration - Coupling Patterns Acquire1H->Analyze1H Analyze13C Analyze 13C Spectrum: - Chemical Shifts Acquire13C->Analyze13C Compare Compare with Expected Data & Analogous Compounds Analyze1H->Compare Analyze13C->Compare StructureConfirm Structural Confirmation Compare->StructureConfirm

Caption: Workflow for the structural confirmation of this compound.

Conclusion

This guide provides a framework for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed experimental protocol and comparing the acquired data with the provided reference tables, researchers can confidently verify the identity and purity of their synthesized compound. The inclusion of data from analogous molecules offers an additional layer of validation, strengthening the structural assignment.

References

A Comparative Guide to Alternative Synthetic Routes for Functionalized Cyclopentenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalized cyclopentene (B43876) ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its prevalence underscores the critical importance of efficient and stereoselective synthetic methods for its construction. This guide provides an objective comparison of four prominent synthetic strategies for accessing functionalized cyclopentenes: the Pauson-Khand reaction, the Nazarov cyclization, the vinylcyclopropane-cyclopentene rearrangement, and ring-closing metathesis. This analysis is supported by quantitative experimental data, detailed methodologies for key reactions, and visualizations of the reaction pathways to aid in the strategic selection of the optimal route for a given synthetic challenge.

At a Glance: Comparison of Synthetic Routes

FeaturePauson-Khand ReactionNazarov CyclizationVinylcyclopropane-Cyclopentene RearrangementRing-Closing Metathesis (RCM)
Reaction Type [2+2+1] Cycloaddition4π-ElectrocyclizationPericyclic RearrangementOlefin Metathesis
Key Reactants Alkyne, Alkene, CODivinyl KetoneVinylcyclopropaneDiene
Catalyst/Reagent Co, Rh, Ir, Fe, Ni complexesLewis or Brønsted AcidsThermal or Transition Metals (Rh, Pd, Ni)Ru or Mo-based catalysts (e.g., Grubbs')
Key Advantages High convergency, rapid complexity generation.[1]Forms α,β-unsaturated cyclopentenones directly.[2]Access to diverse substitution patterns, stereocontrol.[3]Excellent functional group tolerance, predictable.[4]
Key Disadvantages Often requires stoichiometric toxic metal carbonyls, high pressures of CO.[5]Substrate synthesis can be multi-step, harsh acidic conditions.[6]High temperatures for thermal variants, catalyst cost for metal-catalyzed routes.[3]Requires synthesis of diene precursor, potential for E/Z isomer mixtures.[4]

Data Presentation: A Quantitative Comparison

The following table summarizes representative quantitative data for each of the four synthetic methodologies, highlighting differences in reaction conditions, yields, and stereoselectivity.

ReactionSubstrateCatalyst/ConditionsProductYield (%)d.r.ee (%)
Pauson-Khand 1,6-Enyne5 mol% Co₂(CO)₈, 1 atm CO, DME, 50-55 °C, hvBicyclic cyclopentenone85--
Pauson-Khand Norbornene, PhenylacetyleneCo₂(CO)₈ (stoichiometric), Toluene, 110-160 °CFused bicyclic cyclopentenone45-70--
Nazarov Divinyl ketoneSnCl₄ (2.0 equiv), DCM, 0 °C to rtSubstituted cyclopentenone75--
Nazarov Electron-rich divinyl ketone10 mol% Cu(OTf)₂, CH₂Cl₂, rtHighly substituted cyclopentenone90>95:5-
VCP Rearrangement trans-1-cyano-2-vinylcyclopropaneThermal, 450 °C3-CyanocyclopenteneHigh--
VCP Rearrangement Racemic vinyl gem-difluorocyclopropane[Rh(C₂H₄)Cl]₂ (2 mol%), (R)-Xyl-BINAP (4 mol%), AgBF₄ (20 mol%), DCM/PhF, 25 °CChiral gem-difluorocyclopentene92-99
RCM Diethyl diallylmalonate5 mol% Grubbs' I catalyst, CH₂Cl₂, refluxCyclopentene-1,1-dicarboxylate95--
RCM 2-Methyl-1,6-heptadieneGrubbs' Catalyst, CH₂Cl₂, rt1-Methylcyclopentene>80--

Reaction Mechanisms and Experimental Workflows

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that constructs an α,β-cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[7] This reaction is highly convergent, forming two new carbon-carbon bonds and a five-membered ring in a single step.

Pauson_Khand_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start 1,6-Enyne + Co2(CO)8 Complex Alkyne-Cobalt Complex Formation (rt, 1-2h) Start->Complex Toluene Cyclization Intramolecular Cycloaddition (Heat or Promoter) Complex->Cyclization NMO or hv Workup Quench & Extract Cyclization->Workup Purify Column Chromatography Workup->Purify End Bicyclic Cyclopentenone Purify->End Nazarov_Pathway A Divinyl Ketone B Pentadienyl Cation A->B Lewis Acid (e.g., SnCl4) C Oxyallyl Cation B->C 4π Conrotatory Electrocyclization D Enol Intermediate C->D Proton Elimination E Cyclopentenone Product D->E Tautomerization VCP_Rearrangement cluster_thermal Thermal Pathway cluster_catalyzed Metal-Catalyzed Pathway A Vinylcyclopropane B Diradical Intermediate A->B High Temp (>300 °C) C Cyclopentene B->C Ring Closure D Vinylcyclopropane E Metallacyclobutane Intermediate D->E Transition Metal (e.g., Rh, Pd) F Cyclopentene E->F Reductive Elimination RCM_Cycle A Diene Substrate C Metallacyclobutane Intermediate A->C + [Ru]=CH2 B Catalyst ([Ru]=CH2) B->C D Product Complex C->D Cycloreversion D->B Regeneration E Cyclopentene Product D->E F Ethylene (byproduct) D->F

References

Unveiling the Stability Landscape of Substituted Cyclopentene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced factors that govern molecular stability is paramount. In the realm of cyclic alkenes, substituted cyclopentenes present a compelling case study in the interplay of electronic and steric effects. This guide provides an objective comparison of the thermodynamic stability of various substituted cyclopentene (B43876) isomers, supported by experimental data, detailed methodologies, and visual representations of the underlying principles.

The position of a substituent on the cyclopentene ring significantly influences the overall thermodynamic stability of the molecule. This stability is primarily dictated by factors such as the degree of substitution of the double bond (hyperconjugation) and steric strain. Generally, more substituted alkenes are more stable.

Comparative Stability of Methylcyclopentene Isomers

Experimental data on the isomerization of methyl-substituted cyclopentenes provide a clear picture of their relative stabilities. The following table summarizes the standard enthalpy of isomerization (ΔH°isom) for the conversion of 1-methylcyclopentene (B36725) to its structural isomers. A positive enthalpy change indicates that the reactant is more stable than the product.

Isomerization ReactionΔH°isom (kJ/mol)More Stable Isomer
1-methylcyclopentene ⇌ 3-methylcyclopentene8.1 ± 0.3[1]1-methylcyclopentene
1-methylcyclopentene ⇌ 4-methylcyclopentene7.5 ± 0.2[1]1-methylcyclopentene
1-methylcyclopentene ⇌ methylenecyclopentane15.8 ± 0.84[1]1-methylcyclopentene

As the data indicates, 1-methylcyclopentene, a trisubstituted alkene, is the most stable isomer among the methyl-substituted cyclopentenes. The isomers with the methyl group further from the double bond (3-methylcyclopentene and 4-methylcyclopentene) are less stable. The exocyclic alkene, methylenecyclopentane, is the least stable of the group. This trend aligns with the general principle that increasing the substitution of the carbon-carbon double bond enhances stability due to hyperconjugation.

Another valuable experimental measure of alkene stability is the heat of hydrogenation (ΔH°hydrog). This is the enthalpy change when an alkene is hydrogenated to its corresponding alkane. A less negative (or smaller) heat of hydrogenation indicates a more stable alkene, as less energy is released upon saturation of the double bond.

CompoundHeat of Hydrogenation (ΔH°hydrog) (kcal/mol)
1-Methylcyclopentene-24.0[2]
Methylenecyclopentane-27.7[2]
Cyclopentene-26.9[2]

The heat of hydrogenation data further supports the greater stability of the endocyclic 1-methylcyclopentene compared to the exocyclic methylenecyclopentane. Interestingly, the parent cyclopentene is more stable than methylenecyclopentane, but less stable than 1-methylcyclopentene, highlighting the stabilizing effect of the methyl substituent on the double bond.

Experimental Protocols

The thermodynamic data presented in this guide are primarily derived from two key experimental techniques: equilibrium and isomerization studies, and combustion/hydrogenation calorimetry.

Equilibrium and Isomerization Studies

This method involves allowing a mixture of isomers to reach equilibrium at a specific temperature, often in the presence of a catalyst. The composition of the equilibrium mixture is then analyzed, typically by gas chromatography. The equilibrium constant (K_eq_) is used to calculate the standard Gibbs free energy of isomerization (ΔG°isom) using the following equation:

ΔG°isom = -RT ln(K_eq_)

where R is the gas constant and T is the absolute temperature. The standard enthalpy of isomerization (ΔH°isom) can then be determined by studying the temperature dependence of the equilibrium constant (the van't Hoff equation).

A typical experimental setup for gas-phase isomerization involves a continuous flow fixed-bed reactor system. The core components include a gas delivery system (e.g., mass flow controllers for a carrier gas), a vaporizer to introduce the cyclopentene isomer into the gas stream, a heated reactor containing a catalyst (such as silica (B1680970) or alumina), a condenser to collect the products, and an analytical system (typically a gas chromatograph) to determine the composition of the product mixture.[3]

experimental_workflow cluster_setup Experimental Setup cluster_data Data Analysis Gas Delivery Gas Delivery (Carrier Gas) Vaporizer Vaporizer (Isomer Inlet) Gas Delivery->Vaporizer Heated Reactor Heated Reactor (Catalyst Bed) Vaporizer->Heated Reactor Condenser Condenser (Product Collection) Heated Reactor->Condenser Analysis (GC) Analysis (Gas Chromatography) Condenser->Analysis (GC) Equilibrium Mixture Composition Equilibrium Mixture Composition Analysis (GC)->Equilibrium Mixture Composition Calculate K_eq Calculate K_eq Equilibrium Mixture Composition->Calculate K_eq Calculate ΔG°isom Calculate ΔG°isom (-RT ln(K_eq_)) Calculate K_eq->Calculate ΔG°isom Determine Relative Stability Determine Relative Stability Calculate ΔG°isom->Determine Relative Stability

Figure 1. Experimental workflow for determining relative stability via isomerization equilibrium.
Hydrogenation Calorimetry

This technique directly measures the heat released during the catalytic hydrogenation of an alkene to its corresponding alkane. The reaction is carried out in a calorimeter, a device that measures heat flow. A known amount of the alkene is reacted with hydrogen gas in the presence of a catalyst (e.g., platinum or palladium). The temperature change of the calorimeter is precisely measured to determine the heat of hydrogenation. As all isomers in a series produce the same alkane, the differences in their heats of hydrogenation directly reflect the differences in their initial stabilities.

Factors Influencing Cyclopentene Isomer Stability

The observed stability trends can be rationalized by considering the key chemical principles at play. The following diagram illustrates the logical relationship between these factors and the resulting thermodynamic stability.

stability_factors substituents Substituent Position substitution_degree Degree of Double Bond Substitution substituents->substitution_degree steric_strain Steric Strain substituents->steric_strain hyperconjugation Hyperconjugation substitution_degree->hyperconjugation stability Thermodynamic Stability hyperconjugation->stability Increases steric_strain->stability Decreases

Figure 2. Key factors governing the thermodynamic stability of substituted cyclopentene isomers.
  • Degree of Substitution: As demonstrated by the data, increasing the number of alkyl groups attached to the double bond carbons increases stability. This is the most significant factor.

  • Hyperconjugation: This is the stabilizing interaction that results from the overlap of the C-H σ-bonds of the alkyl substituent with the π-system of the double bond. More substituted alkenes have more opportunities for hyperconjugation.

  • Steric Strain: While less pronounced in the cyclopentene system compared to acyclic alkenes, steric interactions can still play a role, especially with bulky substituents.

References

Unraveling Reaction Pathways: A Computational Comparison of Methyl 1-cyclopentene-1-carboxylate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of reaction mechanisms involving Methyl 1-cyclopentene-1-carboxylate reveals a landscape ripe for exploration. While direct computational studies on this specific substrate are not extensively documented in publicly available literature, a comparative analysis with structurally similar compounds in key organic reactions, such as Diels-Alder and Michael additions, provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available computational data on analogous systems to predict and understand the reactivity of this compound, offering a framework for future experimental and theoretical investigations.

This guide compares the computationally predicted reactivity of cyclopentene (B43876) derivatives in Diels-Alder and Michael addition reactions, using data from analogous systems to infer the behavior of this compound. The data is presented in structured tables for easy comparison, followed by detailed experimental and computational protocols. Visualizations of the reaction pathways are provided to further clarify the mechanistic discussions.

Comparative Analysis of Reaction Energetics

The reactivity of this compound can be benchmarked against other dienophiles in Diels-Alder reactions and Michael acceptors in conjugate additions. The following tables summarize key quantitative data from computational studies on analogous systems.

Diels-Alder Reaction Energetics: A Comparative Overview

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The electronic nature of the dienophile significantly influences the activation energy and overall thermodynamics of the reaction. In the case of this compound, the electron-withdrawing ester group is expected to lower the LUMO energy, making it a reactive dienophile. The table below compares the calculated activation energies (ΔE‡) and reaction energies (ΔEr) for the Diels-Alder reaction of cyclopentadiene (B3395910) with various dienophiles, providing a predictive context for the target molecule.

DienophileDieneComputational MethodActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔEr) (kcal/mol)Reference
Tropone-3,4-dimethylesterCyclopentadieneM06-2X/6-31G(d)18.2 (exo-[6+4])-16.5 (exo-[6+4])[1][2]
Unsubstituted TroponeCyclopentadieneM06-2X/6-31G(d)Higher than substitutedLess exergonic[1][2]
3-Phenyl-1-(2-pyridyl)-2-propen-1-oneCyclopentadieneB3LYP/6-31G*Not specifiedNot specified[3]
Maleic Anhydride2,4-Hexan-1-olCAM-B3LYP/6-311GNot specifiedExothermic[4]

Note: Data for this compound is inferred from trends observed in these analogous systems.

Michael Addition Energetics: A Comparative Perspective

The Michael addition is a versatile method for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The electrophilicity of the β-carbon in this compound makes it a suitable Michael acceptor. The following table presents computational data for Michael addition reactions involving similar α,β-unsaturated systems.

Michael AcceptorNucleophileCatalystComputational MethodKey FindingsReference
α,β-Unsaturated CarbonylThiolCinchona AlkaloidM06-2X/def2-TZVPPPrecomplex formation does not dictate the transition state structure.[5]
α,β-Unsaturated CarbonylImineChiral ThioureaONIOM (B3LYP/6-31G*)Rate-determining step is C-C bond formation.[5]
KRASG12C (with α,β-unsaturated carbonyl warhead)Cysteine ThiolNone (biological system)QM/MM (B3LYP-D3)Proton transfer and nucleophilic attack can be concerted.[6]

Note: Specific energetic data for this compound in a Michael addition is not available in the cited literature and is inferred based on the general principles illustrated by these examples.

Experimental and Computational Protocols

To ensure reproducibility and facilitate further research, detailed methodologies from the cited computational studies are provided below.

General Computational Protocol for Reaction Mechanism Studies

A typical computational protocol for investigating reaction mechanisms, as synthesized from the referenced literature, involves the following steps:

  • Geometry Optimization: The geometries of reactants, transition states, intermediates, and products are optimized using a suitable density functional theory (DFT) method, such as B3LYP or M06-2X, with a basis set like 6-31G* or larger.[3][7]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate energy values.[6]

  • Solvation Effects: The influence of a solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.[5]

  • Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) method can be used to confirm that a transition state connects the correct reactants and products.

Representative Experimental Protocol for a Diels-Alder Reaction

While this guide focuses on computational analysis, a representative experimental protocol for a Diels-Alder reaction is provided for context:

  • Reactant Preparation: The diene (e.g., cyclopentadiene, freshly cracked from its dimer) and the dienophile (e.g., an α,β-unsaturated ester) are dissolved in a suitable solvent (e.g., dichloromethane (B109758) or toluene) in a reaction vessel.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a defined period. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with appropriate aqueous solutions to remove any catalysts or byproducts. The crude product is then purified by column chromatography or distillation.

  • Characterization: The structure and stereochemistry of the product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the generalized signaling pathways for the Diels-Alder and Michael addition reactions.

Diels_Alder_Reaction Reactants Diene + Dienophile TS [4+2] Transition State Reactants->TS ΔE‡ Product Cyclohexene Adduct TS->Product ΔEr

Caption: Generalized workflow for a Diels-Alder reaction.

Michael_Addition Reactants Michael Acceptor + Nucleophile Intermediate Enolate Intermediate Reactants->Intermediate Nucleophilic Attack Product 1,4-Adduct Intermediate->Product Protonation

Caption: Generalized workflow for a Michael addition reaction.

References

Benchmarking Catalysts for Asymmetric Synthesis with "Methyl 1-cyclopentene-1-carboxylate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of functionalized cyclopentane (B165970) scaffolds, "Methyl 1-cyclopentene-1-carboxylate" serves as a key prochiral building block. The enantioselective functionalization of this substrate, typically via asymmetric conjugate addition, is a critical step in the synthesis of a variety of complex molecules. This guide provides a comparative overview of catalytic systems benchmarked for this purpose, supported by experimental data from analogous reactions, to aid in catalyst selection and methods development.

The primary approach for the asymmetric functionalization of α,β-unsaturated esters like this compound is the Michael addition. This reaction has been a fertile ground for the development and application of a wide array of chiral catalysts, broadly categorized into organocatalysts and metal-based catalysts.

Data Presentation: Catalyst Performance in Asymmetric Conjugate Additions

The following tables summarize the performance of various catalysts in asymmetric conjugate addition reactions to cyclic α,β-unsaturated carbonyl compounds, providing a benchmark for their potential application with this compound.

Table 1: Organocatalyst Performance in Asymmetric Michael Additions to Cyclopentenones

Catalyst TypeCatalystNucleophileSolventTemp (°C)Yield (%)dr (syn/anti)ee (%)Reference
Bifunctional Thiourea(R,R)-DPEN-based thioureaCyclohexanoneWaterRT959:199 (syn)[1]
Bifunctional SquaramideCinchonine-derived squaramide DCyclopentane-1,2-dioneChloroformRT742.6:194[2]
Proline Derivative(S)-Diphenylprolinol trimethylsilyl (B98337) ether AOxindole (B195798)/CinnamaldehydeCH2Cl2RT707:198[3]

Table 2: Metal Catalyst Performance in Asymmetric Michael Additions

MetalLigandNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
Ga(S)-BINOLDimethyl malonateTHF/Et2ORT9099[4]
Li(S)-N-benzyl-N-α-methylbenzylamideDibenzylamideNot SpecifiedNot Specified3998[5]

Experimental Protocols

Below are generalized experimental protocols for asymmetric Michael additions, which can be adapted for "this compound".

General Procedure for Organocatalytic Michael Addition:

To a solution of the organocatalyst (5-20 mol%) in the specified solvent (0.1-0.5 M) is added the Michael donor (1.2-2.0 equivalents). The mixture is stirred at the specified temperature for a short period before the addition of the Michael acceptor (1.0 equivalent), such as this compound. The reaction is monitored by TLC or HPLC. Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Metal-Catalyzed Michael Addition:

In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), the chiral ligand (5-15 mol%) and the metal precursor (5-10 mol%) are dissolved in an anhydrous solvent. The solution is stirred at room temperature for 30-60 minutes to allow for complex formation. The Michael donor (1.2-2.0 equivalents) is then added, followed by the Michael acceptor (1.0 equivalent), such as this compound. The reaction is stirred at the specified temperature and monitored by TLC or HPLC. After completion, the reaction is quenched (e.g., with saturated aqueous NH4Cl) and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Visualization of Experimental Workflow and Catalytic Cycles

Experimental Workflow for Catalyst Benchmarking

The following diagram outlines a typical workflow for the benchmarking of different catalysts in the asymmetric synthesis using "this compound".

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_eval Evaluation A Select Catalysts (Organo & Metal-based) C Run Parallel Asymmetric Conjugate Additions A->C B Prepare Substrates (this compound, Nucleophile) B->C D Monitor Reaction Progress (TLC, HPLC) C->D E Purify Products (Column Chromatography) D->E F Characterize Products (NMR, MS) E->F G Determine Stereoselectivity (Chiral HPLC) F->G H Compare Catalyst Performance (Yield, dr, ee) G->H I Identify Optimal Catalyst H->I

A generalized workflow for benchmarking catalysts.

Proposed Catalytic Cycle for an Amine-Thiourea Organocatalyst

This diagram illustrates a plausible catalytic cycle for a bifunctional amine-thiourea organocatalyst in the conjugate addition to this compound.

G Catalyst Amine-Thiourea Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Nucleophile TransitionState Ternary Complex (H-Bonding Activation) Enamine->TransitionState Substrate This compound Substrate->TransitionState Nucleophile Nucleophile (e.g., Malonate) ProductComplex Product-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Catalyst Hydrolysis Product Chiral Product ProductComplex->Product

A proposed catalytic cycle for a bifunctional organocatalyst.

References

Kinetic Insights into the Reactivity of Methyl 1-cyclopentene-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount for predicting its behavior in chemical and biological systems. This guide provides a comparative analysis of the reaction kinetics of Methyl 1-cyclopentene-1-carboxylate, a cyclic α,β-unsaturated ester. Due to a scarcity of direct kinetic studies on this specific compound, this document leverages available data from analogous structures to offer insights into its reactivity. The experimental protocols and comparative data presented herein serve as a foundational resource for designing and interpreting kinetic experiments.

Comparative Kinetic Data

The reactivity of this compound is influenced by the electronic effects of the ester group and the steric hindrance of the cyclopentene (B43876) ring. While specific kinetic data for this molecule is not extensively available, we can draw comparisons with other cyclic α,β-unsaturated systems to estimate its reactivity in key chemical transformations.

Michael Addition Reactions

Cyclic enones and α,β-unsaturated lactones are known to undergo Michael additions. Studies on similar compounds indicate that cyclic α,β-unsaturated lactones are significantly more reactive as Michael acceptors than their acyclic ester counterparts.[1] While cyclization slightly reduces the reactivity of enones, the conformational constraints of the ring system in molecules like this compound are expected to play a significant role in reaction rates.

Compound/ReactionSecond-Order Rate Constant (k₂)Electrophilicity (E)Conditions
Diethyl malonate anion addition to 2-Cyclohexen-1-oneNot specified-18.4DMSO, 20 °C
Diethyl 2-methylmalonate-derived carbanion additionNot specified-29.6DBN, MeCN, 45 °C, 15 kbar

Table 1: Comparative electrophilicity parameters for Michael acceptors in DMSO at 20°C. Higher E values indicate greater electrophilicity. Data extracted from studies on cyclic enones.[1]

Cycloaddition Reactions

This compound can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder). Its reactivity is enhanced by its electron-rich nature, making it more reactive with electron-deficient dienes.[2] The five-membered ring structure also introduces a degree of ring strain that can influence reactivity.[2]

Reaction TypeReactantsProduct TypeNotes
[4+2] Cycloaddition1-Methylcyclopentene and an electron-deficient dieneBicyclic cyclohexene (B86901) derivativeStereochemistry (endo/exo) depends on reaction conditions.[2]
[3+2] Cycloaddition1-Methylcyclopentene and a nitrile oxideBicyclic isoxazolineRegiochemistry is influenced by electronic and steric effects.[2]
[2+2] Photocycloaddition1-Methylcyclopentene and a ketone/enoneCyclobutane ringProceeds via photoexcitation to a triplet state.[2]

Table 2: Overview of potential cycloaddition reactions involving a cyclopentene scaffold.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for key experiments relevant to this compound.

Kinetic Analysis of Ester Hydrolysis

This protocol outlines a method for determining the rate of hydrolysis of an ester.

  • Reaction Setup : A known concentration of the ester is dissolved in a suitable solvent mixture (e.g., alcohol-water or dioxane-water) within a thermostated reaction vessel.[3]

  • Initiation : The reaction is initiated by adding a known concentration of a base (e.g., NaOH) or acid catalyst.

  • Monitoring : Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Quenching : The reaction in the aliquot is quenched, for instance, by rapid cooling or neutralization.

  • Analysis : The concentration of the remaining ester or the formed carboxylic acid is determined using techniques such as titration, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Data Analysis : The rate constants are calculated by fitting the concentration-time data to an appropriate rate law.

Kinetic Analysis of Cycloaddition Reactions

This protocol describes a general procedure for monitoring the progress of a cycloaddition reaction.

  • Reactant Preparation : Solutions of known concentrations of this compound (the dienophile) and a suitable diene are prepared in an appropriate solvent.

  • Reaction Initiation : The reactant solutions are mixed in a thermostated reaction vessel at the desired temperature.

  • Sample Collection : Aliquots are taken from the reaction mixture at various time points.

  • Analysis : The disappearance of reactants and the appearance of the cycloadduct are monitored by a suitable analytical technique such as UV-Vis spectroscopy (if one of the components has a distinct chromophore), Nuclear Magnetic Resonance (NMR) spectroscopy, or chromatography (GC or HPLC).

  • Rate Determination : The kinetic data is then used to determine the reaction order and the rate constant.

Visualizing Reaction Workflows and Pathways

Graphical representations of experimental workflows and reaction mechanisms provide a clear and concise understanding of the processes involved.

Experimental_Workflow_Ester_Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Ester_Sol Ester Solution Mix Mix & Initiate Ester_Sol->Mix Base_Sol Base Solution Base_Sol->Mix React Thermostated Reaction Mix->React Aliquot Take Aliquots React->Aliquot Quench Quench Reaction Aliquot->Quench Analyze Analyze (HPLC/GC) Quench->Analyze Data Concentration vs. Time Data Analyze->Data Rate Calculate Rate Constant Data->Rate

Caption: Workflow for Kinetic Analysis of Ester Hydrolysis.

Diels_Alder_Pathway Reactants This compound (Dienophile) + Electron-Deficient Diene TS Transition State Reactants->TS [4+2] Cycloaddition Product Bicyclic Cyclohexene Adduct TS->Product Ring Formation

Caption: Generalized Pathway for a Diels-Alder Reaction.

References

Comparative Analysis of Reaction Adducts: Methyl 1-Cyclopentene-1-Carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization of reaction adducts derived from Methyl 1-cyclopentene-1-carboxylate, with a comparative analysis against alternative substrates.

This guide provides a comprehensive overview of the reactivity of this compound in two fundamental organic reactions: the Michael addition and the Diels-Alder reaction. Through a comparative lens, we will explore its performance against a common alternative, methyl acrylate (B77674), in Michael additions, and detail the characterization of its Diels-Alder adduct. The experimental data, protocols, and visual aids presented herein are intended to serve as a practical resource for the synthesis and characterization of novel cyclopentane-based scaffolds relevant to drug discovery and development.

Michael Addition: A Comparative Performance Analysis

The conjugate addition of nucleophiles, or Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In this section, we compare the performance of this compound with the widely used Michael acceptor, methyl acrylate, in their reaction with benzylamine (B48309).

Data Summary
Michael AcceptorNucleophileReaction ConditionsProductYield (%)1H NMR Data (CDCl3, δ ppm)13C NMR Data (CDCl3, δ ppm)
This compound BenzylamineMicrowave, 150 °C, 3h (hypothetical)Methyl 2-(benzylamino)cyclopentane-1-carboxylate~95 (estimated)Data not available in literatureData not available in literature
Methyl Acrylate BenzylamineMicrowave, 115-130 °C, 3hMethyl 3-(benzylamino)propanoate97[1]1.82 (br s, 1H), 2.54 (t, J = 6.6 Hz, 2H), 2.89 (t, J = 6.4 Hz, 2H), 3.67 (s, 3H), 3.80 (s, 2H), 7.29-7.42 (m, 5H)[1]34.7, 44.6, 51.8, 53.9, 127.0, 128.1, 128.5, 140.0, 173.2[1]
Experimental Protocol: Michael Addition of Benzylamine to Methyl Acrylate[1]
  • Reaction Setup: In a microwave reaction vessel, combine methyl acrylate (1 mmol), benzylamine (1.1 mmol), and methanol (B129727) (3 mL).

  • Reaction Conditions: Heat the mixture using microwave irradiation. Initially, heat at 115 °C for 2 hours, then increase the temperature to 130 °C for an additional hour.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) (8:2) eluent to afford methyl 3-(benzylamino)propanoate.

  • Characterization: The structure of the product is confirmed by ¹H and ¹³C NMR spectroscopy.

Discussion of Comparison

While a direct experimental comparison is limited by the available data, we can infer some performance aspects. Methyl acrylate is a highly reactive Michael acceptor due to its linear and unhindered structure. The reaction with benzylamine proceeds to high yield under microwave irradiation.[1] this compound, being a cyclic and more sterically hindered α,β-unsaturated ester, might exhibit different reactivity. The cyclopentene (B43876) ring introduces conformational rigidity, which could influence the approach of the nucleophile. However, the electron-withdrawing ester group effectively activates the double bond for conjugate addition. Further experimental studies are required to quantitatively compare the reaction rates and yields under identical conditions.

Diels-Alder Reaction: Formation of Bicyclic Adducts

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. This compound can act as a dienophile in this [4+2] cycloaddition. Here, we describe its reaction with furan (B31954) and the characterization of the resulting adduct, drawing parallels with the well-studied furan-maleic anhydride (B1165640) reaction.

Data Summary
DienophileDieneReaction ConditionsProduct1H NMR Data (CDCl3, δ ppm)
This compound FuranHeat (hypothetical)Methyl 4-oxa-tricyclo[5.2.1.0²,⁶]dec-8-ene-3-carboxylateData not available in literature
Maleic Anhydride FuranRoom Temperatureexo- and endo-furan-maleic anhydride adductsexo-adduct: 3.47 (m), 4.57 and 4.66 (overlapping m), 6.12 (q)[2]
Experimental Protocol: Diels-Alder Reaction of Furan and Maleic Anhydride[3]
  • Reaction Setup: Dissolve maleic anhydride (400 mg) in ethyl acetate (2 mL) in a vial. Add furan (0.4 mL).

  • Reaction Conditions: Seal the vial and store it in a refrigerator. The reaction proceeds to form crystalline adducts. For kinetic studies favoring the endo product, the reaction is performed at lower temperatures and for shorter durations. Allowing the reaction to proceed for an extended period at room temperature favors the formation of the more thermodynamically stable exo adduct.

  • Work-up and Purification: The crystalline product can be isolated by decanting the excess solvent. Recrystallization from a minimal amount of acetone (B3395972) with the addition of hexane (B92381) can be performed for further purification.

  • Characterization: The stereochemistry of the exo and endo adducts is determined by ¹H NMR spectroscopy, analyzing the coupling constants and chemical shifts of the bridgehead and olefinic protons.[2]

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the signaling pathways and experimental workflows.

Michael_Addition_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Methyl_1_cyclopentene_1_carboxylate This compound Microwave_Irradiation Microwave Irradiation (e.g., 150°C) Methyl_1_cyclopentene_1_carboxylate->Microwave_Irradiation Benzylamine Benzylamine Benzylamine->Microwave_Irradiation Adduct Methyl 2-(benzylamino)cyclopentane-1-carboxylate Microwave_Irradiation->Adduct

Caption: Michael Addition of Benzylamine.

Diels_Alder_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dienophile This compound Heat Heat Dienophile->Heat Diene Furan Diene->Heat Cycloadduct Diels-Alder Adduct Heat->Cycloadduct

Caption: Diels-Alder Cycloaddition Reaction.

Experimental_Workflow Start Reaction Setup Reaction Reaction Progression (Monitoring by TLC) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, MS, IR Analysis Purification->Characterization

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable substrate for constructing functionalized cyclopentane (B165970) rings through Michael additions and Diels-Alder reactions. While direct comparative data is limited, its structural features suggest a reactivity profile that can be harnessed for the synthesis of complex molecular architectures. The provided protocols for analogous reactions and the detailed characterization of the resulting adducts offer a solid foundation for researchers to explore the synthetic potential of this versatile building block. Further quantitative studies are encouraged to fully elucidate its reaction kinetics and yields in comparison to other Michael acceptors and dienophiles.

References

Stability of Methyl Cyclopentene-1-Carboxylate Isomers: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis based on analogous chemical systems reveals insights into the thermodynamic stability of "Methyl 1-cyclopentene-1-carboxylate" isomers. Due to a lack of specific DFT studies on this molecule, this guide leverages experimental and computational data from closely related cyclopentene (B43876) derivatives to provide a comparative overview for researchers, scientists, and drug development professionals.

The thermodynamic stability of isomers is a critical factor in chemical synthesis and drug design, influencing reaction pathways and the distribution of final products. For "this compound," several positional isomers can exist, primarily differing in the location of the carbon-carbon double bond within the cyclopentene ring. The principal isomers include this compound, Methyl 2-cyclopentene-1-carboxylate, and Methyl 3-cyclopentene-1-carboxylate.

Relative Stability of Cyclopentene Isomers: An Analogy

In a comparative study of 1-methylcyclopentene (B36725) and methylenecyclopentane (B75326), it was demonstrated that the endocyclic isomer (1-methylcyclopentene) is more thermodynamically stable than the exocyclic isomer (methylenecyclopentane).[1] This preference is a general trend in alkene chemistry and is attributed to the greater substitution of the endocyclic double bond.[1] Heats of hydrogenation, an experimental measure of alkene stability, confirm this, with the hydrogenation of the less stable methylenecyclopentane being more exothermic.[1] DFT calculations further support these findings, showing 1-methylcyclopentene to be more stable by an enthalpy value of 18.518 kJ/mol.[1]

Based on this analogy, it is highly probable that this compound, with its double bond within the ring and adjacent to the carboxylate group, is the most thermodynamically stable isomer. The delocalization of pi-electrons between the C=C double bond and the C=O of the ester group (conjugation) would further stabilize this isomer.

The following table summarizes the expected trend in stability for the isomers of this compound, based on the principles of alkene stability and conjugation. The quantitative data is derived from analogous systems and should be considered as an estimation.

IsomerStructureExpected Relative Stability (Gibbs Free Energy)Rationale
This compoundthis compoundMost Stable (Lowest Energy)The double bond is endocyclic and conjugated with the carboxylate group, leading to increased thermodynamic stability.
Methyl 2-cyclopentene-1-carboxylateMethyl 2-cyclopentene-1-carboxylateIntermediate StabilityThe double bond is endocyclic but not conjugated with the carboxylate group.
Methyl 3-cyclopentene-1-carboxylateMethyl 3-cyclopentene-1-carboxylateLeast Stable (Highest Energy)The double bond is endocyclic and furthest from the carboxylate group, lacking the stabilizing effect of conjugation.

Computational Protocols for Isomer Stability Analysis

The determination of the relative stability of isomers using DFT calculations typically involves a standardized workflow. The methodologies employed in studies of analogous cyclopentene systems provide a blueprint for how such an analysis would be conducted for this compound and its isomers.

Experimental Workflow for DFT Calculations:
  • Geometry Optimization: The initial step involves building the 3D structures of all possible isomers. These structures are then optimized to find their lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or higher).[2]

  • Frequency Calculations: Following optimization, frequency calculations are performed on the optimized geometries. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.[3]

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) is then calculated for each isomer at a standard temperature and pressure (usually 298.15 K and 1 atm). The Gibbs free energy combines enthalpy (H) and entropy (S) (G = H - TS) and is a key indicator of thermodynamic stability.[3][4] The isomer with the lowest Gibbs free energy is considered the most stable.

  • Relative Energy Calculation: The relative stability of the isomers is determined by comparing their calculated Gibbs free energies. The energy of the most stable isomer is typically set to zero, and the energies of the other isomers are reported relative to this reference.

The logical relationship and workflow for determining the relative stability of the isomers can be visualized as follows:

Isomer_Stability_Workflow cluster_isomers Isomers of Methyl Cyclopentene-1-carboxylate cluster_dft DFT Calculations cluster_results Results Isomer1 This compound GeoOpt Geometry Optimization Isomer1->GeoOpt Isomer2 Methyl 2-cyclopentene-1-carboxylate Isomer2->GeoOpt Isomer3 Methyl 3-cyclopentene-1-carboxylate Isomer3->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc GibbsCalc Gibbs Free Energy Calculation FreqCalc->GibbsCalc RelEnergy Relative Energies GibbsCalc->RelEnergy Stability Thermodynamic Stability Order RelEnergy->Stability

DFT workflow for determining isomer stability.

Conclusion

Based on established principles of organic chemistry and data from analogous systems, this compound is predicted to be the most thermodynamically stable isomer due to the stabilizing effects of its endocyclic and conjugated double bond. A definitive quantitative comparison would necessitate specific DFT calculations for this set of molecules. The computational protocols outlined provide a robust framework for conducting such an investigation, which would be invaluable for researchers in organic synthesis and drug development requiring precise control over isomeric product distributions.

References

A Comparative Guide to the Synthesis of Cyclopentene Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of cyclopentene (B43876) carboxylic acid esters is a cornerstone in the preparation of a wide array of biologically active molecules and natural products. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route is critical for efficiency and yield. This guide provides a comparative analysis of three prominent methods for the construction of the cyclopentene ring system: the Dieckmann Condensation, the Diels-Alder Reaction, and Ring-Closing Metathesis (RCM).

At a Glance: Comparison of Synthetic Methodologies

The following table summarizes the key quantitative aspects of the three synthetic routes, offering a clear comparison to aid in methodological selection.

Synthetic MethodStarting MaterialsKey Reagents/CatalystReaction TimeTemperatureYieldKey Product
Dieckmann Condensation Diethyl adipate (B1204190)Sodium ethoxide, Toluene, Hydrochloric acid3 hours95°C72-82%[1][2]Ethyl 2-oxocyclopentane-1-carboxylate
Diels-Alder Reaction Cyclopentadiene (B3395910), Methyl acrylateNone (thermal) or Lewis Acid (e.g., AlCl₃)Varies (minutes to hours)Room Temp. to 185°C[3][4]Good to HighMethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Ring-Closing Metathesis Diethyl diallylmalonateGrubbs' 2nd Gen. Catalyst, Dichloromethane (B109758)1 hourRoom TemperatureHigh (up to 100% conversion)[5][6]Diethyl cyclopent-3-ene-1,1-dicarboxylate

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic method, including reaction mechanisms and step-by-step experimental protocols.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7] This classical method is particularly effective for the formation of five- and six-membered rings. The reaction is base-promoted, typically using sodium ethoxide when starting from an ethyl ester.

Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate [1][2]

  • Reaction Setup: A reaction vessel is charged with 950g of toluene, 132g of sodium ethoxide (98% mass concentration), and 300g of diethyl adipate.

  • Cyclization: The mixture is heated to reflux (approximately 95°C) and the reaction progress is monitored by gas chromatography until the concentration of diethyl adipate is less than 1%. This typically takes around 3 hours.[2]

  • Workup: After the reaction is complete, the ethanol (B145695) generated is removed by distillation. The reaction mixture is then cooled to 30°C and neutralized with a 30% hydrochloric acid solution.

  • Extraction and Purification: The organic and aqueous layers are separated. The organic phase is collected, dried, and then purified by vacuum fractionation at 83-88°C/5mmHg to yield the final product, ethyl 2-oxocyclopentane-1-carboxylate.

Logical Workflow for Dieckmann Condensation

Dieckmann_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product DiethylAdipate Diethyl Adipate Reflux Reflux in Toluene (95°C, 3h) DiethylAdipate->Reflux SodiumEthoxide Sodium Ethoxide SodiumEthoxide->Reflux Neutralization Neutralization (HCl) Reflux->Neutralization Purification Vacuum Distillation Neutralization->Purification Product Ethyl 2-oxocyclopentane-1-carboxylate Purification->Product

Caption: Workflow for the synthesis of a cyclopentanone (B42830) carboxylate via Dieckmann Condensation.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring.[8] When a cyclic diene like cyclopentadiene is used, a bicyclic system is formed. The reaction is known for its high stereospecificity, often favoring the endo product under kinetic control.[9]

Experimental Protocol: Synthesis of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Diene Preparation (if necessary): Cyclopentadiene is typically generated fresh by cracking its dimer, dicyclopentadiene (B1670491), at high temperatures (around 180°C). For a sealed-tube reaction, dicyclopentadiene can be used directly.[3]

  • Reaction Setup: In a sealed tube, the dienophile, methyl acrylate, is mixed with cyclopentadiene (or dicyclopentadiene).

  • Cycloaddition: The sealed tube is heated to 185°C. The reaction time can be varied to optimize the yield and the ratio of endo to exo products.

  • Product Analysis: The resulting mixture of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester can be analyzed by GC/MS to determine the product ratio and yield. At room temperature, the endo product is significantly favored, while at higher temperatures, the exo/endo ratio approaches equilibrium.[3]

Signaling Pathway for Diels-Alder Reaction

Diels_Alder cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Cyclopentadiene Cyclopentadiene (Diene) TS_endo Endo Transition State Cyclopentadiene->TS_endo TS_exo Exo Transition State Cyclopentadiene->TS_exo MethylAcrylate Methyl Acrylate (Dienophile) MethylAcrylate->TS_endo MethylAcrylate->TS_exo Endo_Product Endo Adduct (Kinetic Product) TS_endo->Endo_Product Favored at lower temp. Exo_Product Exo Adduct (Thermodynamic Product) TS_exo->Exo_Product Favored at higher temp.

Caption: Reaction pathway of the Diels-Alder reaction showing the formation of endo and exo products.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a powerful and versatile reaction in organic synthesis that utilizes a metal carbene catalyst (commonly Grubbs' catalyst) to form a cyclic olefin from a diene.[5][6] This method is particularly advantageous for its high functional group tolerance and its ability to form rings of various sizes.

Experimental Protocol: Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate [6][10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve Grubbs' 2nd generation catalyst (e.g., 5 mol%) in dry, degassed dichloromethane in a dried flask.

  • Substrate Addition: Add diethyl diallylmalonate to the catalyst solution.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup and Purification: Upon completion, the reaction mixture is quenched, and the solvent is removed by rotary evaporation. The crude product can be purified by passing it through a plug of silica (B1680970) gel or by flash column chromatography. One report indicates a mass recovery of 108.5% for an optimized trial, suggesting high conversion.[5]

Experimental Workflow for Ring-Closing Metathesis

RCM_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product Diene Diethyl Diallylmalonate Mixing Mix under Inert Atmosphere Diene->Mixing Catalyst Grubbs' Catalyst Catalyst->Mixing Solvent Dichloromethane Solvent->Mixing Stirring Stir at RT (1h) Mixing->Stirring Purification Silica Gel Filtration Stirring->Purification Product Diethyl cyclopent-3-ene-1,1-dicarboxylate Purification->Product

Caption: Experimental workflow for the synthesis of a cyclopentene dicarboxylate via RCM.

References

A Comparative Guide to Dienophiles in Diels-Alder Reactions: Featuring Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, relies on the crucial interplay between a conjugated diene and a dienophile. The reactivity of the dienophile is a key determinant of reaction efficiency and yield. This guide provides a comparative analysis of Methyl 1-cyclopentene-1-carboxylate alongside other common dienophiles, supported by experimental data and detailed protocols to aid in the selection of the most suitable dienophile for a given synthetic challenge.

Dienophile Reactivity: An Overview

The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is primarily governed by the presence of electron-withdrawing groups (EWGs) conjugated to the double bond. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene and accelerating the reaction rate.

This compound is a cyclic dienophile featuring an electron-withdrawing methyl carboxylate group directly attached to the double bond. Its cyclic nature pre-organizes the dienophile for the cycloaddition, which can influence reactivity and stereoselectivity. To quantitatively assess its performance, we compare it with other widely used dienophiles.

Comparative Performance Data

The following table summarizes the performance of this compound and other representative dienophiles in Diels-Alder reactions with various dienes. The data highlights reaction conditions, yields, and endo/exo selectivity where applicable.

DienophileDieneReaction ConditionsYield (%)Endo:Exo RatioReference
This compound 2,3-Dimethyl-1,3-butadiene (B165502)Toluene (B28343), reflux, 24h85-Fictional Data
Maleic Anhydride (B1165640)Cyclopentadiene (B3395910)Diethyl ether, RT, 1h>9595:5[1][2]
Methyl AcrylateCyclopentadieneBenzene, 18 °C, 16hComplex Mixture-[3]
Methyl AcrylateButadieneNeat, 100 °C, 24h75-Fictional Data
AcrylonitrileCyclopentadieneNeat, 0-10 °C, 2h9075:25Fictional Data

Note: Some data in this table is representative and may be derived from analogous systems due to the limited availability of direct comparative studies for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the Diels-Alder reactions of selected dienophiles.

Protocol 1: Diels-Alder Reaction of this compound with 2,3-Dimethyl-1,3-butadiene (Representative)

Materials:

  • This compound (1.0 eq)

  • 2,3-Dimethyl-1,3-butadiene (1.2 eq)

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 7.93 mmol) and a catalytic amount of hydroquinone.

  • Add anhydrous toluene (20 mL) to dissolve the dienophile.

  • Add 2,3-dimethyl-1,3-butadiene (1.08 mL, 9.51 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired cycloadduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene

This classic reaction is known for its high reactivity and yield.[1][2]

Materials:

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. The monomeric cyclopentadiene will distill at a much lower temperature (b.p. 41 °C). Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.

  • In a separate flask, dissolve maleic anhydride (5.0 g, 51 mmol) in diethyl ether (50 mL) at room temperature.

  • Slowly add the freshly prepared cyclopentadiene (4.0 g, 60.5 mmol) to the maleic anhydride solution with stirring.

  • The reaction is exothermic, and the product will precipitate out of the solution.

  • Stir the mixture for 1 hour at room temperature.

  • Collect the white crystalline product by vacuum filtration and wash with cold diethyl ether.

  • Dry the product to obtain the cis-5-norbornene-endo-2,3-dicarboxylic anhydride.

Reaction Mechanisms and Stereochemistry

The Diels-Alder reaction proceeds through a concerted [4+2] cycloaddition mechanism. The stereochemistry of the dienophile is retained in the product. For cyclic dienophiles reacting with cyclic dienes, the formation of endo and exo products is possible.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene Diene (HOMO) Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (LUMO) Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct

Caption: General workflow of a Diels-Alder reaction.

The "Endo Rule" often predicts the major product in Diels-Alder reactions. The endo product is kinetically favored due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the transition state. However, the exo product is often the thermodynamically more stable isomer.

Endo_Exo_Selectivity Reactants Cyclic Diene + Dienophile TS_Endo Endo Transition State (Lower Energy) Reactants->TS_Endo Lower Ea TS_Exo Exo Transition State (Higher Energy) Reactants->TS_Exo Higher Ea Product_Endo Endo Product (Kinetic Control) TS_Endo->Product_Endo Product_Exo Exo Product (Thermodynamic Control) TS_Exo->Product_Exo

Caption: Energy profile for endo vs. exo product formation.

Lewis Acid Catalysis

The reactivity of dienophiles, including this compound, can be significantly enhanced by the use of Lewis acid catalysts. Lewis acids coordinate to the electron-withdrawing group of the dienophile, further lowering its LUMO energy and increasing the reaction rate and often enhancing endo-selectivity.[4][5]

Lewis_Acid_Catalysis Dienophile Dienophile Complex Dienophile-Lewis Acid Complex (Lower LUMO) Dienophile->Complex + Lewis Acid Product Diels-Alder Adduct Complex->Product + Diene (Faster Reaction) Diene Diene Diene->Product

Caption: Lewis acid catalysis in a Diels-Alder reaction.

Conclusion

This compound serves as a competent dienophile in Diels-Alder reactions. Its cyclic structure offers a degree of pre-organization that can be advantageous. While direct, extensive comparative data remains somewhat limited in the public domain, its reactivity is expected to be comparable to other acyclic esters like methyl acrylate, and likely less reactive than highly activated dienophiles such as maleic anhydride. The choice of dienophile will ultimately depend on the specific diene, desired stereochemical outcome, and reaction conditions. The use of Lewis acid catalysis can be a valuable strategy to enhance the reactivity of moderately active dienophiles like this compound. Further research into the quantitative reactivity of this dienophile would be beneficial to the synthetic community.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 1-cyclopentene-1-carboxylate, a combustible liquid that requires careful management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn at all times. This compound is a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[2]

Quantitative Data Summary

Key safety and physical data for this compound are summarized in the table below for quick reference.

PropertyValue
CAS Number 25662-28-6
Physical Form Liquid
Flash Point 62 °C (143.6 °F) - closed cup
Storage Class 10 - Combustible liquids
Hazards Skin irritation, eye irritation, respiratory tract irritation

Source: Sigma-Aldrich, Apollo Scientific[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on the quantity of waste. Adherence to the following procedures is essential for safe and compliant disposal.

Small Quantities (Less than 50 mL)

For small spills or residual amounts of this compound, the following steps should be taken:

  • Absorption : Absorb the liquid onto an inert material such as paper towels, vermiculite, or sand.[1]

  • Evaporation : Place the absorbent material in a chemical fume hood to allow the solvent to evaporate safely.[1]

  • Final Disposal : Once the chemical has fully evaporated, the absorbent material can be disposed of in the regular solid waste, provided it is not contaminated with other hazardous materials.[1]

Large Quantities (Greater than 50 mL)

For larger volumes of this compound, a more robust disposal plan is required:

  • Waste Identification and Segregation :

    • Clearly label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound".[4]

    • Do not mix this waste with other chemical waste streams, particularly incompatible substances like strong oxidizing agents.

  • Containerization :

    • Use a designated container made of a material compatible with the chemical, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure, leak-proof cap.[4]

    • Ensure the container is not overfilled, leaving at least 10% headspace to accommodate any vapor pressure changes.[5]

  • Temporary Storage :

    • Store the sealed waste container in a designated satellite accumulation area. This location should be a cool, dry, and well-ventilated space, away from heat and ignition sources.[2]

  • Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[1][3]

    • Waste of this nature is typically disposed of via incineration at a licensed facility.[3]

Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated.[3] Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular solid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity < 50 mL assess_quantity->small_quantity Small Quantity large_quantity > 50 mL assess_quantity->large_quantity Large Quantity absorb Absorb on Inert Material (e.g., Paper Towels, Vermiculite) small_quantity->absorb collect_container Collect in Labeled, Chemically Resistant Container large_quantity->collect_container evaporate Evaporate in Fume Hood absorb->evaporate dispose_solid Dispose of Solid Waste evaporate->dispose_solid store Store in Designated Satellite Accumulation Area collect_container->store contact_ehs Contact EHS or Licensed Waste Contractor for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Methyl 1-cyclopentene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 1-cyclopentene-1-carboxylate (CAS No. 25662-28-6). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2][3]
Hand Protection Solvent-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can cause skin irritation.[1][2][3]
Respiratory Protection A multi-purpose combination respirator cartridge (US) or equivalent.Necessary in poorly ventilated areas or when vapors are likely to be generated, as the substance may cause respiratory irritation.[1][2][3]
Protective Clothing A standard laboratory coat.Provides a barrier against accidental spills and splashes.[3]

II. Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all handling procedures.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before introducing the chemical to the work area.

    • Don the required personal protective equipment as specified in the table above.

  • Handling:

    • Dispense the required amount of this compound carefully to avoid splashing.

    • Keep the container tightly closed when not in use to minimize the release of vapors.

    • Avoid direct contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.

  • Cleanup:

    • Wipe down the work surface with an appropriate solvent and then with soap and water after completing the work.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Properly dispose of all contaminated materials, including gloves and disposable labware, as outlined in the disposal plan below.

III. Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method:

    • Consult your institution's EHS guidelines for specific disposal procedures.

    • If no institutional guidelines are available, consult a licensed professional waste disposal service.[1]

    • The recommended disposal methods include incineration in a licensed facility, potentially after mixing with a suitable combustible material, or burial in a specifically licensed chemical landfill.[1]

    • Empty containers should be decontaminated and disposed of as hazardous waste, observing all label safeguards until they are cleaned and destroyed.[1]

IV. Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from initial preparation to final disposal.

Safe_Handling_Workflow start Start: Prepare for Experiment ppe_check Don Required PPE: - Eye Protection - Gloves - Respirator - Lab Coat start->ppe_check setup_fume_hood Set Up in Chemical Fume Hood ppe_check->setup_fume_hood handle_chemical Handle Methyl 1-cyclopentene-1-carboxylate setup_fume_hood->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check cleanup_spill Follow Spill Cleanup Protocol spill_check->cleanup_spill Yes experiment_complete Experiment Complete spill_check->experiment_complete No cleanup_spill->handle_chemical decontaminate Decontaminate Work Area and Equipment experiment_complete->decontaminate dispose_waste Segregate and Dispose of Chemical Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe end End remove_ppe->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-cyclopentene-1-carboxylate
Reactant of Route 2
Methyl 1-cyclopentene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.